Arg-Arg-Arg-Arg
Description
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Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50N16O5/c25-13(5-1-9-34-21(26)27)17(41)38-14(6-2-10-35-22(28)29)18(42)39-15(7-3-11-36-23(30)31)19(43)40-16(20(44)45)8-4-12-37-24(32)33/h13-16H,1-12,25H2,(H,38,41)(H,39,42)(H,40,43)(H,44,45)(H4,26,27,34)(H4,28,29,35)(H4,30,31,36)(H4,32,33,37)/t13-,14-,15-,16-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKYOGLOHFFQID-VGWMRTNUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)CN=C(N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50N16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Structure of Tetra-L-arginine (Arg-Arg-Arg-Arg)
Introduction: The tetra-L-arginine peptide, denoted as Arg-Arg-Arg-Arg or R4, is an oligopeptide consisting of four L-arginine amino acid residues linked sequentially by peptide bonds.[1] As a member of the arginine-rich peptide family, its structure is dominated by the physicochemical properties of the arginine side chain. This highly cationic nature defines its biological activity, most notably its function as a cell-penetrating peptide (CPP), which enables it to traverse cellular membranes and deliver molecular cargo.[2][3] This guide provides an in-depth analysis of its chemical structure, physicochemical properties, synthesis, and its mechanisms of biological interaction.
Core Chemical Structure
The fundamental structure of tetra-L-arginine is defined by its primary sequence: four L-arginine residues connected by three planar peptide bonds. The structure features a free amino group (-NH2) at the N-terminus and a free carboxyl group (-COOH) at the C-terminus.
1.1 The Arginine Residue Each of the four residues is an L-arginine amino acid. The key feature of arginine is its side chain, which consists of a 3-carbon aliphatic chain ending in a guanidinium (B1211019) group. This guanidinium group is one of the most basic functional groups found in natural amino acids, with a pKa of approximately 12.5. Consequently, at physiological pH (~7.4), this group is protonated, carrying a delocalized positive charge and enabling it to form multiple hydrogen bonds.[4] This persistent positive charge is the primary driver of the peptide's biological interactions.
1.2 Peptide Backbone and Conformation The backbone follows the repeating N-Cα-C pattern typical of all peptides. Due to its short length, tetra-L-arginine does not form stable, classical secondary structures like α-helices or β-sheets in aqueous solution.[5] Instead, it exists as a flexible ensemble of conformations. The steric hindrance and electrostatic repulsion between the four bulky, positively charged guanidinium side chains significantly influence its conformational freedom.
Caption: Schematic of Tetra-L-arginine Peptide Structure.
Physicochemical Properties
The defining characteristic of tetra-L-arginine is its high density of positive charges, leading to a very high isoelectric point (pI). The pI is the pH at which the molecule carries no net electrical charge.[6] For basic amino acids like arginine, the pI is calculated from the pKa values of the α-amino group and the side chain's guanidinium group.[7] Given the presence of four arginine residues, the pI of the tetrapeptide is significantly basic.
Table 1: Physicochemical Data for Tetra-L-arginine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₄H₅₀N₁₆O₅ | [8] |
| Average Molecular Weight | 642.77 g/mol | |
| Monoisotopic Mass | 642.4157 Da | Calculated |
| Isoelectric Point (pI) | > 12.0 (Estimated) | [9] |
| Formal Charge (pH 7.4) | +4 | Calculated |
Experimental Protocols
3.1 Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS) Tetra-L-arginine is routinely synthesized using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[10] This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.[11]
Generalized SPPS Protocol:
-
Resin Preparation: An appropriate resin (e.g., MBHA resin) is prepared, often with a Rink Amide linker for C-terminal amide peptides or a Wang resin for C-terminal acids.[12]
-
Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed using a mild base, typically a solution of 20% piperidine (B6355638) in a solvent like N,N-Dimethylformamide (DMF).[13]
-
Amino Acid Coupling: The next Fmoc-protected arginine residue (e.g., Fmoc-Arg(Pbf)-OH) is activated. Activation is achieved using coupling reagents like HATU or HBTU in the presence of a base such as N,N-Diisopropylethylamine (DIEA).[11] The activated amino acid is then added to the resin to form a new peptide bond. Due to the steric hindrance of the arginine side chain, a "double coupling" step may be performed to ensure the reaction goes to completion.[11]
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.
-
Iteration: Steps 2-4 are repeated for each subsequent arginine residue until the full tetrapeptide sequence is assembled.
-
Final Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups (e.g., Pbf from arginine) are removed simultaneously. This is typically accomplished using a strong acid "cocktail," most commonly a mixture of Trifluoroacetic acid (TFA) with scavengers like water and Triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v).[11]
Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis.
3.2 Purification and Characterization The crude peptide obtained after cleavage contains impurities from incomplete reactions or side reactions.
-
Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying the crude peptide product.[10][14] A C18 column is typically used with a gradient of water and acetonitrile, both containing an ion-pairing agent like TFA (0.1%).
-
Characterization: The purity of the final product is assessed by analytical RP-HPLC, and its identity is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF), which verifies that the molecular weight matches the theoretical value.
Biological Interactions and Signaling Pathways
The primary biological role of tetra-L-arginine stems from its identity as a cell-penetrating peptide (CPP). Arginine-rich CPPs can translocate across the plasma membrane, a feature that makes them valuable vectors for intracellular drug delivery.[3][15] The mechanism of uptake is complex and depends on factors like concentration, cargo, and cell type.[16] Two major pathways are proposed:
-
Direct Translocation: At high concentrations, the peptide may directly penetrate the cell membrane. This process is thought to involve the strong electrostatic interactions between the cationic guanidinium groups of the peptide and the anionic phosphate (B84403) groups of the membrane lipids, leading to membrane destabilization and peptide entry.[17][18]
-
Endocytosis: At lower, more physiologically relevant concentrations, the primary route of entry is endocytosis.[16][17] The peptide first binds to negatively charged heparan sulfate (B86663) proteoglycans on the cell surface, which concentrates the peptide and triggers an endocytic process, often macropinocytosis.[15] Once inside endosomes, the peptide and its cargo must escape into the cytoplasm to be effective, a process that can be facilitated by the proton-sponge effect of the peptide.
Caption: Cellular uptake mechanisms of Tetra-arginine.
Conclusion The structure of the tetra-L-arginine peptide is deceptively simple, yet it gives rise to profound biological activity. Its primary sequence of four arginine residues creates a short, flexible, and highly cationic molecule. This dense positive charge, conferred by the guanidinium side chains, governs its physicochemical properties and its ability to interact with and penetrate cellular membranes. Understanding this structure is crucial for its application as a molecular delivery vector in research and therapeutic development.
References
- 1. Tetrapeptide - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biological Properties of Arginine-rich Peptides and their Application in Cargo Delivery to Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wonglab.seas.ucla.edu [wonglab.seas.ucla.edu]
- 5. The Relation Between Thermodynamic and Structural Properties and Cellular Uptake of Peptides Containing Tryptophan and Arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoelectric Point of Amino Acids: Calculation and Applications - Creative Proteomics [creative-proteomics.com]
- 7. study.com [study.com]
- 8. H-Arg-Arg-Arg-Arg-OH - Bachem AG [bioscience.co.uk]
- 9. Visual detection of arginine based on the unique guanidino group-induced aggregation of gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. benchchem.com [benchchem.com]
- 12. CN117843749A - Solid phase synthesis method of arginine/lysine polypeptide - Google Patents [patents.google.com]
- 13. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]
- 14. Purification of synthetic peptides using reversible chromatographic probes based on the Fmoc molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cellular Uptake of Arginine-Rich Cell-Penetrating Peptides and the Contribution of Membrane-Associated Proteoglycans [jstage.jst.go.jp]
- 16. The uptake of arginine-rich cell-penetrating peptides: putting the puzzle together - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Biophysical Properties of Tetra-Arginine Peptides: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the core biophysical properties of tetra-arginine (R4) peptides. Designed for researchers, scientists, and drug development professionals, this document details the structural characteristics, membrane interactions, and cellular uptake mechanisms of these cell-penetrating peptides (CPPs). The guide summarizes quantitative data, provides detailed experimental protocols, and includes visualizations of key pathways and workflows to facilitate a deeper understanding of tetra-arginine peptides in biomedical research and therapeutic development.
Introduction to Tetra-Arginine Peptides
Tetra-arginine (R4) is a short, cationic peptide belonging to the family of arginine-rich cell-penetrating peptides. The defining feature of these peptides is the guanidinium (B1211019) headgroup of the arginine residues, which imparts a positive charge at physiological pH and is crucial for their interaction with negatively charged cell membranes.[1][2][3] While longer oligo-arginine peptides like octa-arginine (R8) and nona-arginine (B115151) (R9) have been more extensively studied for their high cell-penetrating efficiency, tetra-arginine serves as a fundamental model for understanding the minimal requirements for membrane interaction and translocation. Generally, the cellular uptake of R4 is less efficient compared to its longer counterparts, with at least six arginine residues often cited as a threshold for highly efficient cellular entry. However, R4 peptides are still capable of entering cells and are valuable tools for investigating the mechanisms of CPP-mediated delivery.
Core Biophysical Properties
The biophysical properties of tetra-arginine peptides are central to their function as cell-penetrating agents. These properties include their secondary structure, charge, and their dynamic interactions with lipid membranes.
Secondary Structure and Conformation
In aqueous solution, short arginine-rich peptides like tetra-arginine typically adopt a random coil conformation.[4] However, upon interaction with the hydrophobic environment of a lipid membrane, they can undergo conformational changes. Circular Dichroism (CD) spectroscopy is a key technique used to study these changes, revealing potential shifts towards more ordered structures like α-helices or β-sheets, which may be critical for their membrane translocation activity.
Electrostatic Interactions and Membrane Binding
The initial and most critical interaction between tetra-arginine peptides and the cell membrane is electrostatic. The positively charged guanidinium groups of the arginine residues are attracted to the negatively charged components of the cell surface, such as heparan sulfate (B86663) proteoglycans (HSPs) and the phosphate (B84403) groups of phospholipids (B1166683).[1][2] This interaction is fundamental for the subsequent steps of cellular uptake.
Quantitative Biophysical Data
A precise understanding of the biophysical properties of tetra-arginine peptides requires quantitative data. While specific experimental values for tetra-arginine are not always readily available in the literature, the following tables present illustrative data for short arginine-rich peptides to provide a comparative context.
Table 1: Zeta Potential of Arginine-Rich Peptides
Zeta potential is a measure of the magnitude of the electrostatic repulsive or attractive forces between particles and is a key indicator of the surface charge of peptides and their complexes. Cationic peptides like tetra-arginine are expected to have a positive zeta potential.
| Peptide Sequence | Condition | Zeta Potential (mV) | Reference |
| Poly-L-arginine | In water, pH 7 | Positive (value varies with concentration and counter-ion) | [5] |
| R8-modified NLC | 2% stearyl-R8 | +18 | [6] |
| R8-modified NLC | 6% stearyl-R8 | > +30 | [6] |
Note: Specific zeta potential values for free tetra-arginine in solution are not widely reported and can be influenced by peptide concentration, pH, and the presence of counter-ions.
Table 2: Binding Affinity of Arginine-Rich Peptides to Lipid Vesicles (Isothermal Titration Calorimetry)
Isothermal Titration Calorimetry (ITC) is used to measure the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS). The interaction of arginine-rich peptides with anionic lipid vesicles is typically an exothermic process.
| Peptide | Lipid Composition | Kd (µM) | Stoichiometry (n) | ΔH (kcal/mol) | Reference |
| TAT-PTD | POPC/POPG (1:1) | - | - | - | [7] |
| GS14dK4 | POPG | 1.3 | - | +8.7 | [8] |
| Mastoparan-X | POPC/POPG (3:1) | - | - | - | [9] |
Table 3: Cellular Uptake Efficiency of FITC-Labeled Peptides (Flow Cytometry)
Flow cytometry is a powerful technique to quantify the cellular uptake of fluorescently labeled peptides. The mean fluorescence intensity (MFI) is proportional to the amount of peptide internalized by the cells.
| Peptide | Cell Line | Concentration (µM) | Mean Fluorescence Intensity (MFI) | Reference |
| FITC-Rath | U-937 | - | N-terminus > C-terminus conjugation | [10] |
| FITC-labeled shuttles | MCF-7 | 50 | Varies by sequence | [11] |
| FITC-TAT-I | THP-1 | - | High uptake | [12] |
Note: This table provides examples of quantitative uptake data for other FITC-labeled CPPs. While it is generally observed that R4 has lower uptake than longer arginine peptides, specific MFI values for a direct comparison are not consistently reported.
Cellular Uptake Mechanisms
The cellular uptake of tetra-arginine peptides is a complex process that can occur through multiple pathways, primarily direct translocation across the plasma membrane and endocytosis.
Direct Translocation
Direct translocation involves the peptide moving directly across the lipid bilayer into the cytoplasm. Computational studies suggest that arginine-rich peptides can induce transient pores in the membrane, facilitating their passage.[13][14][15] This process is thought to be energy-independent.
Endocytosis
Endocytosis is an energy-dependent process where the cell engulfs the peptide. For arginine-rich peptides, macropinocytosis is a major endocytic pathway.[8][16][17][18][19] This process involves the formation of large, irregular vesicles called macropinosomes. The induction of macropinocytosis is initiated by the interaction of the peptide with heparan sulfate proteoglycans on the cell surface, such as syndecans.[20][21][22][23]
Signaling Pathways and Experimental Workflows
Macropinocytosis Signaling Pathway
The binding of arginine-rich peptides to syndecan-4 on the cell surface can trigger a signaling cascade that leads to macropinocytosis. This pathway involves the activation of Protein Kinase Cα (PKCα) and subsequently the small GTPase Rac1, which is a key regulator of actin cytoskeleton rearrangement and membrane ruffling.[20][21][22]
Experimental Workflow for Cellular Uptake Analysis
A typical workflow to study the cellular uptake of fluorescently labeled tetra-arginine peptides involves cell culture, incubation with the peptide, and analysis by flow cytometry and confocal microscopy.
Detailed Experimental Protocols
Circular Dichroism (CD) Spectroscopy
Objective: To determine the secondary structure of tetra-arginine peptides in solution and in the presence of lipid vesicles.
Materials:
-
Tetra-arginine peptide
-
Phosphate buffer (10 mM, pH 7.4)
-
Large Unilamellar Vesicles (LUVs) of desired lipid composition (e.g., POPC, POPC/POPG)
-
CD Spectropolarimeter
-
Quartz cuvette (1 mm path length)
Protocol:
-
Peptide Solution Preparation: Dissolve the tetra-arginine peptide in phosphate buffer to a final concentration of 100-200 µM.
-
Vesicle Preparation: Prepare LUVs by extrusion. The final lipid concentration should be in the millimolar range.
-
Blank Measurement: Record a baseline spectrum of the phosphate buffer alone in the far-UV range (190-260 nm).
-
Peptide in Buffer: Record the CD spectrum of the peptide solution.
-
Peptide with Vesicles: Add the LUV suspension to the peptide solution to the desired lipid-to-peptide molar ratio and record the CD spectrum.
-
Data Analysis: Subtract the buffer (and vesicle, if necessary) baseline from the peptide spectra. Convert the raw data (millidegrees) to mean residue ellipticity [θ] (deg·cm2·dmol-1). Analyze the spectra for characteristic features of α-helices (negative bands at ~208 and ~222 nm) and β-sheets (negative band around 218 nm).
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of tetra-arginine binding to lipid vesicles.
Materials:
-
Tetra-arginine peptide
-
LUVs (e.g., POPC/POPG 3:1)
-
HEPES buffer (pH 7.4)
-
Isothermal Titration Calorimeter
Protocol:
-
Sample Preparation: Prepare a solution of tetra-arginine (e.g., 50 µM) in HEPES buffer. Prepare a suspension of LUVs (e.g., 5 mM) in the same buffer. Degas both solutions.
-
ITC Setup: Fill the sample cell with the peptide solution and the injection syringe with the LUV suspension.
-
Titration: Perform a series of injections (e.g., 20 injections of 10 µL each) of the LUV suspension into the peptide solution at a constant temperature (e.g., 25°C).
-
Data Analysis: Integrate the heat flow peaks to obtain the heat change per injection. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Cellular Uptake Analysis by Flow Cytometry
Objective: To quantify the cellular uptake of fluorescently labeled tetra-arginine.
Materials:
-
FITC-labeled tetra-arginine peptide
-
Cell line (e.g., HeLa cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed cells in a 24-well plate and allow them to adhere overnight.
-
Peptide Incubation: Replace the medium with fresh medium containing various concentrations of FITC-labeled tetra-arginine. Incubate for a defined period (e.g., 1-4 hours) at 37°C.
-
Washing: Wash the cells three times with cold PBS to remove unbound peptide.
-
Cell Detachment: Detach the cells using Trypsin-EDTA.
-
Sample Preparation: Resuspend the cells in flow cytometry buffer (e.g., PBS with 2% FBS).
-
Data Acquisition: Analyze the cell suspension on a flow cytometer, exciting at 488 nm and detecting emission at ~520 nm. Record the mean fluorescence intensity (MFI) for each sample.
Conclusion
Tetra-arginine peptides, while exhibiting lower cell-penetrating efficiency than their longer oligo-arginine counterparts, serve as a crucial model system for elucidating the fundamental biophysical principles of membrane interaction and translocation. Their cellular uptake is a multifaceted process involving both direct translocation and endocytic pathways, with macropinocytosis playing a significant role. The initial electrostatic attraction to the cell surface, mediated by the guanidinium groups of arginine, is the key initiating event. A comprehensive understanding of the quantitative biophysical parameters and the signaling pathways involved is essential for the rational design of more efficient peptide-based drug delivery vectors. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the properties and applications of tetra-arginine and other cell-penetrating peptides.
References
- 1. Arginine Residues Modulate the Membrane Interactions of pHLIP Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrostatic interactions between single arginine and phospholipids modulate physiological properties of sarcoplasmic reticulum Ca2+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. rupress.org [rupress.org]
- 8. Internalization mechanisms of cell-penetrating peptides [beilstein-journals.org]
- 9. Thermodynamic Profiling of Peptide Membrane Interactions by Isothermal Titration Calorimetry: A Search for Pores and Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular uptake on N- and C-termini conjugated FITC of Rath cell penetrating peptides and its consequences for gene-expression profiling in U-937 human macrophages and HeLa cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification and characterization of novel enhanced cell penetrating peptides for anti-cancer cargo delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [0910.1736] Arginine-rich peptides destabilize the plasma membrane, consistent with a pore formation translocation mechanism of cell penetrating peptides [arxiv.org]
- 14. Arginine-Rich Peptides Destabilize the Plasma Membrane, Consistent with a Pore Formation Translocation Mechanism of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Free Energy of Translocating an Arginine-Rich Cell-Penetrating Peptide across a Lipid Bilayer Suggests Pore Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell-penetrating mechanism of intracellular targeting albumin: Contribution of macropinocytosis induction and endosomal escape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
- 18. Macropinocytosis as a Key Determinant of Peptidomimetic Uptake in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Macropinocytosis as a cell entry route for peptide-functionalized and bystander nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Syndecan-4 signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Syndecan-4–dependent Rac1 regulation determines directional migration in response to the extracellular matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 23. primo.rowan.edu [primo.rowan.edu]
The Arg-Arg-Arg-Arg Peptide: A Technical Guide to its Charge at Physiological pH
The tetra-arginine (Arg-Arg-Arg-Arg or RRRR) peptide is a short, cationic polypeptide that has garnered significant interest in the fields of drug delivery and molecular transport.[1][2] Its high positive charge at physiological pH is a key determinant of its function, particularly its ability to interact with and traverse cell membranes. This technical guide provides an in-depth analysis of the charge of the RRRR peptide, detailing the theoretical calculations and experimental methodologies used for its determination.
Theoretical Calculation of Peptide Charge
The net charge of a peptide at a given pH is the sum of the charges of its ionizable groups: the N-terminal amino group, the C-terminal carboxyl group, and the side chains of any acidic or basic amino acid residues.[3] The charge of each of these groups can be estimated using the Henderson-Hasselbalch equation, which relates pH, the pKa of the ionizable group, and the ratio of the deprotonated to the protonated species.[4][5][6]
The Henderson-Hasselbalch Equation: pH = pKa + log([A-]/[HA])
Where:
-
[A-] is the concentration of the deprotonated form.
-
[HA] is the concentration of the protonated form.
For the this compound peptide, the ionizable groups are the N-terminal α-amino group, the C-terminal α-carboxyl group, and the guanidinium (B1211019) side chain of each of the four arginine residues.
pKa Values of Ionizable Groups
The pKa is the pH at which an ionizable group is 50% protonated and 50% deprotonated.[4] The pKa values for the terminal groups and the arginine side chain are crucial for calculating the peptide's net charge. While standard textbook values are often cited, more recent studies have provided revised pKa values, particularly for the arginine side chain.[7][8][9]
| Ionizable Group | Typical pKa Value | Revised pKa Value | Reference |
| N-terminal α-amino | ~9.69 | - | [3] |
| C-terminal α-carboxyl | ~2.34 | - | [3] |
| Arginine side chain (guanidinium) | ~12.48 | 13.8 ± 0.1 | [3][7][8][9] |
The significantly higher revised pKa for the arginine side chain reinforces that it is almost invariably protonated and positively charged under physiological conditions.[7][8][9]
Charge Calculation at Physiological pH (pH 7.4)
At a physiological pH of 7.4, the charge of each ionizable group can be determined by comparing the pH to the pKa of the group.[10][11]
-
If pH < pKa , the group will be predominantly protonated.
-
If pH > pKa , the group will be predominantly deprotonated.
N-terminal α-amino group (pKa ≈ 9.69): Since pH 7.4 is significantly lower than the pKa of 9.69, the N-terminal amino group will be protonated (-NH3+), carrying a charge of +1 .
C-terminal α-carboxyl group (pKa ≈ 2.34): As pH 7.4 is well above the pKa of 2.34, the C-terminal carboxyl group will be deprotonated (-COO-), carrying a charge of -1 .
Arginine side chains (pKa ≈ 12.48 or 13.8): With a pH of 7.4 being substantially lower than the pKa of the arginine side chain (both the typical and revised values), each of the four guanidinium groups will be protonated, carrying a charge of +1 each.
Net Charge Calculation:
| Group | Charge at pH 7.4 |
| N-terminus | +1 |
| Arginine 1 Side Chain | +1 |
| Arginine 2 Side Chain | +1 |
| Arginine 3 Side Chain | +1 |
| Arginine 4 Side Chain | +1 |
| C-terminus | -1 |
| Net Charge | +4 |
Therefore, the theoretical net charge of the this compound peptide at physiological pH is +4 .
Experimental Determination of Peptide Charge
While theoretical calculations provide a good estimate, the actual charge of a peptide can be influenced by its microenvironment and tertiary structure. Experimental methods are therefore essential for confirming the calculated charge.
Isoelectric Focusing (IEF)
Isoelectric focusing is an electrophoretic technique that separates proteins and peptides based on their isoelectric point (pI).[12] The pI is the pH at which a molecule carries no net electrical charge.[3][12] For a highly basic peptide like RRRR, the pI would be expected to be very high.
Experimental Protocol for Isoelectric Focusing:
-
Gel Preparation: A polyacrylamide or agarose (B213101) gel with a stable pH gradient is prepared. For a basic peptide like RRRR, a broad-range pH gradient (e.g., pH 3-10) or a more focused basic gradient (e.g., pH 7-11) can be used.
-
Sample Application: The RRRR peptide sample is applied to the gel.
-
Electrophoresis: An electric field is applied across the gel. The positively charged RRRR peptide will migrate towards the cathode (negative electrode).
-
Focusing: As the peptide moves through the pH gradient, it will encounter regions of increasing pH. This will cause a gradual deprotonation of its ionizable groups. The migration will cease when the peptide reaches the point in the pH gradient that corresponds to its pI, as it will no longer have a net charge.
-
Detection: The position of the focused peptide band is determined, typically by staining with a dye like Coomassie Brilliant Blue or by autoradiography if the peptide is radiolabeled. The pI is then determined by comparing the position of the band to a standard curve generated using pI markers.
Gel Electrophoresis
Standard gel electrophoresis can be used to qualitatively assess the charge of a peptide at a specific pH.[10]
Experimental Protocol for Native Gel Electrophoresis:
-
Gel Preparation: A non-denaturing (native) polyacrylamide gel is prepared with a buffer of a specific pH (e.g., pH 7.4).
-
Sample Loading: The RRRR peptide sample is loaded into a well in the gel.
-
Electrophoresis: An electric field is applied across the gel.
-
Migration Analysis: The direction and extent of migration of the peptide are observed. At pH 7.4, the positively charged RRRR peptide is expected to migrate towards the cathode. The rate of migration is proportional to its charge-to-mass ratio.[10]
-
Visualization: The peptide is visualized in the gel using an appropriate staining method.
Potentiometric Titration
Potentiometric titration can be used to experimentally determine the pKa values of the ionizable groups within the peptide.[8]
Experimental Protocol for Potentiometric Titration:
-
Sample Preparation: A solution of the RRRR peptide of known concentration is prepared in a salt solution (e.g., KCl) to maintain constant ionic strength.
-
Initial pH Adjustment: The initial pH of the solution is adjusted to a very low value (e.g., pH 1.5) by adding a strong acid (e.g., HCl) to ensure all ionizable groups are fully protonated.
-
Titration: A standardized solution of a strong base (e.g., NaOH) is gradually added to the peptide solution.
-
pH Monitoring: The pH of the solution is continuously monitored using a calibrated pH meter after each addition of the base.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The inflection points on the curve correspond to the pKa values of the ionizable groups. For RRRR, one would expect to see inflection points for the C-terminal carboxyl group, the N-terminal amino group, and the four arginine side chains (which may overlap).
Visualizations
Ionization States of this compound Peptide
Caption: Ionization states of the RRRR peptide at different pH ranges.
Experimental Workflow for pI Determination
Caption: Workflow for 2D gel electrophoresis to determine the pI of the RRRR peptide.
RRRR as a Cell-Penetrating Peptide
The highly positive charge of the RRRR peptide is fundamental to its function as a cell-penetrating peptide (CPP), a class of peptides that can translocate across the plasma membrane.[1][13][14]
References
- 1. Arginine containing peptides as delivery vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bachem.com [bachem.com]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ADD YOUR PAGE TITLE [employees.csbsju.edu]
- 7. Arginine: Its pKa value revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Arginine: Its pKa value revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medschoolcoach.com [medschoolcoach.com]
- 11. reddit.com [reddit.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Click to enter: activation of oligo-arginine cell-penetrating peptides by bioorthogonal tetrazine ligations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
The Understated Player: A Technical Guide to the Discovery and History of Tetra-arginine as a Cell-Penetrating Peptide
For Immediate Release
[City, State] – [Date] – Once relegated to the role of a non-penetrating control, tetra-arginine (R4) has emerged as a key player in our understanding of cell-penetrating peptides (CPPs). This in-depth technical guide explores the discovery and history of tetra-arginine, offering researchers, scientists, and drug development professionals a comprehensive overview of its properties, the experimental methodologies used to study it, and its evolving role in the field of cellular delivery.
From Inactive Oligomer to Mechanistic Tool
The story of tetra-arginine is intrinsically linked to the broader history of arginine-rich CPPs. Early discoveries, such as the cell-penetrating properties of the HIV-1 Tat protein, highlighted the importance of positively charged amino acids, particularly arginine, in mediating cellular entry.[1][2] This led to the investigation of synthetic oligoarginines of varying lengths to determine the minimal requirements for efficient cellular uptake.
In these studies, tetra-arginine was often employed as a negative control, as it was consistently observed to exhibit minimal to no cellular internalization compared to its longer counterparts like octa-arginine (R8) and dodeca-arginine (R12).[3][4] This apparent lack of activity, however, proved to be instrumental in defining the lower threshold for arginine residues required for significant cell penetration, a concept often referred to as the "arginine-magic".[5] It is now generally accepted that at least six arginine residues are necessary for efficient cellular uptake.[3]
The primary function of tetra-arginine in research has therefore been as a baseline for comparison and as a building block in more complex CPP designs. For instance, innovative "click-to-enter" strategies have utilized two non-penetrating tetra-arginine halves that, when ligated together in situ, form an active octa-arginine capable of efficient cell entry.[3][6] This approach underscores the critical importance of arginine chain length in dictating cell-penetrating capacity.
Quantitative Analysis of Tetra-arginine Uptake
Quantitative data on the cellular uptake of tetra-arginine is scarce, primarily due to its low efficiency. However, comparative studies provide valuable insights into its relative performance. The following tables summarize available quantitative data.
| Peptide | Cell Line | Concentration (µM) | Method | Relative Uptake (Compared to Control/Other CPPs) | Reference |
| FITC-R4 | HeLa | 10 | FACS | Significantly lower than R8 and R16 | [4] |
| DABCYL-R4-(εCF)K | CHO | Not Specified | Fluorimetry | Lower translocation efficacy than DABCYL-R6-(εCF)K | [1][7] |
| R4-Tz (truncated) | HeLa | 5 & 10 | Confocal Microscopy | No observable uptake | [3] |
| R4-Tz (truncated) | HeLa | 15 & 20 | Confocal Microscopy | Minor cellular internalization | [3] |
| Peptide | Internalization Pathway | Quantity Internalized (pmol) | Reference |
| DABCYL-R4-(εCF)K | Endocytosis | ~1.5 | [1] |
| DABCYL-R4-(εCF)K | Translocation | ~0.5 | [1] |
Key Experimental Protocols
The study of tetra-arginine and other CPPs relies on a set of well-established experimental protocols. The following provides a detailed methodology for two common assays.
Protocol 1: Cellular Uptake Quantification by Flow Cytometry (FACS)
This protocol is designed to quantify the mean fluorescence intensity of a cell population after incubation with a fluorescently labeled peptide, providing a measure of the average amount of peptide taken up per cell.
Materials:
-
Fluorescently labeled tetra-arginine (e.g., FITC-R4)
-
Cell line of interest (e.g., HeLa cells)
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that ensures they are sub-confluent on the day of the experiment. Culture overnight at 37°C in a humidified incubator with 5% CO2.
-
Peptide Preparation: Prepare a working solution of FITC-R4 in serum-free medium at the desired final concentration (e.g., 10 µM).
-
Incubation: Wash the cells once with warm PBS. Add the peptide solution to the cells and incubate for a defined period (e.g., 1 hour) at 37°C. Include a no-peptide control.
-
Washing: At the end of the incubation, aspirate the peptide solution and wash the cells three times with cold PBS to remove surface-bound peptide.
-
Cell Harvesting: Add Trypsin-EDTA to each well and incubate until cells detach.
-
FACS Analysis: Transfer the cell suspension to flow cytometry tubes. Analyze the samples on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel).
-
Data Analysis: Gate the live cell population and determine the mean fluorescence intensity for each sample. Compare the intensity of the peptide-treated cells to the control cells.
Protocol 2: Visualization of Cellular Uptake by Confocal Microscopy
This protocol allows for the visualization of the subcellular localization of a fluorescently labeled peptide.
Materials:
-
Fluorescently labeled tetra-arginine (e.g., FITC-R4)
-
Cell line of interest (e.g., HeLa cells)
-
Glass-bottom dishes or chamber slides
-
Complete culture medium
-
PBS
-
Paraformaldehyde (PFA) for fixation (optional)
-
DAPI or Hoechst for nuclear counterstaining
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides and allow them to adhere overnight.
-
Peptide Incubation: Replace the medium with a fresh medium containing the fluorescently labeled tetra-arginine at the desired concentration. Incubate for the desired time at 37°C.
-
Washing: Gently wash the cells three times with PBS to remove the peptide-containing medium and any non-internalized peptide.
-
Counterstaining: If desired, add a nuclear stain like DAPI or Hoechst and incubate for a short period according to the manufacturer's instructions.
-
Imaging: Image the live cells immediately using a confocal microscope. Alternatively, for fixed-cell imaging, fix the cells with 4% PFA before counterstaining and imaging.
-
Image Analysis: Analyze the acquired images to determine the intracellular distribution of the peptide.
Cellular Uptake Mechanisms and Signaling Pathways
The cellular uptake of arginine-rich CPPs is a topic of ongoing debate, with evidence supporting two primary mechanisms: direct translocation across the plasma membrane and various forms of endocytosis.[4][8] While tetra-arginine itself is a poor penetrator, the fundamental principles of these pathways are relevant to the broader class of arginine-rich CPPs it belongs to.
Proposed Cellular Uptake Pathways for Arginine-Rich CPPs
Caption: Overview of direct translocation and endocytic pathways for CPP entry.
Experimental Workflow for Quantifying CPP Uptake
References
- 1. researchgate.net [researchgate.net]
- 2. Cellular uptake of arginine-rich peptides: roles for macropinocytosis and actin rearrangement. | Semantic Scholar [semanticscholar.org]
- 3. Click to enter: activation of oligo-arginine cell-penetrating peptides by bioorthogonal tetrazine ligations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Click to enter: activation of oligo-arginine cell-penetrating peptides by bioorthogonal tetrazine ligations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. A Quantitative Method to Distinguish Cytosolic from Endosome-Trapped Cell-Penetrating Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current Understanding of Direct Translocation of Arginine-Rich Cell-Penetrating Peptides and Its Internalization Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ubiquitous Tetra-Arginine Motif: A Deep Dive into its Natural Occurrence, Function, and Interrogation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Short linear motifs (SLiMs) play pivotal roles in mediating a vast array of cellular processes. Among these, poly-basic sequences are of particular interest due to their involvement in protein trafficking, protein-protein interactions, and cellular uptake. This technical guide focuses on the tetra-arginine (Arg-Arg-Arg-Arg or RRRR) sequence, a highly basic motif found in a variety of naturally occurring proteins. We delve into its prevalence across proteomes, its established and putative functional roles, and the experimental and computational methodologies employed to elucidate its significance. This guide aims to provide a comprehensive resource for researchers investigating the RRRR motif and its potential as a therapeutic target or a tool in drug delivery.
Natural Occurrence of the RRRR Sequence
While the presence of arginine-rich motifs in proteins is well-documented, precise quantitative data for the this compound (RRRR) sequence remains a subject of ongoing bioinformatic analysis. Arginine-glycine rich (RG/RGG) motifs are among the most common RNA-binding elements in intrinsically disordered regions of proteins, playing key roles in RNA metabolism and gene regulation[1][2][3]. However, contiguous arginine repeats like RRRR are less frequent.
Computational tools and databases are essential for identifying and quantifying the occurrence of such short linear motifs. Resources like the Eukaryotic Linear Motif (ELM) database and computational frameworks for analyzing protein sequences are instrumental in this endeavor[4][5][6][7]. Analysis of proteomes using such tools can reveal the statistical significance and potential functional enrichment of the RRRR motif in specific protein families or cellular compartments.
Table 1: Computational Resources for Analyzing Short Linear Motifs
| Resource/Tool | Description | Key Features |
| ELM (Eukaryotic Linear Motif) resource | A database of manually curated, experimentally validated short linear motifs (SLiMs). | Provides information on motif function, conservation, and structural context. |
| SLiMPred | A de novo prediction tool for short linear motifs from protein primary sequences. | Utilizes machine learning based on annotated motifs and various sequence-derived features.[6] |
| QSLiMFinder | A computational method for predicting SLiMs in a set of proteins known to bind the same partner. | Uses knowledge of the interaction interface to reduce the search space.[8] |
| Computational Frameworks for RG Motifs | Custom computational pipelines to analyze the sequence and structural context of arginine-rich motifs. | Can be adapted to search for and analyze RRRR motifs across entire proteomes.[1][2][3] |
Functional Roles of the RRRR Motif
The highly cationic nature of the tetra-arginine sequence dictates its primary functional roles, which are predominantly centered around electrostatic interactions with negatively charged molecules such as proteins, lipids, and nucleic acids.
Endoplasmic Reticulum (ER) Retention and Protein Trafficking
A well-established function of arginine-based motifs, including RRR, is in the retention and retrieval of proteins within the endoplasmic reticulum.[9][10][11][12][13] These motifs act as sorting signals that prevent the premature exit of unassembled or misfolded multimeric membrane proteins from the ER.[10] The RRR motif, identified in the first intracellular loop of the voltage-gated sodium channel NaV1.8, has been shown to be a functional ER-retention signal.[9][14] This retention can be modulated by interactions with other proteins, such as the β3 subunit, which can mask the motif and allow for surface expression.[9] Arginine-based ER localization signals are recognized by the COPI coatomer complex, facilitating retrieval from the Golgi apparatus.[10] The functionality of these motifs can also be regulated by post-translational modifications like phosphorylation.[10]
An arginine/lysine-rich motif has also been implicated in the maturation and trafficking of the B-cell antigen CD19.[15] Furthermore, di-arginine motifs at the N-terminus of a type II membrane protein have been shown to be sufficient for ER localization in plants.[16]
Protein-Protein Interactions
The tetra-arginine motif can serve as a recognition site for protein-protein interactions. The basic residues can engage in electrostatic interactions with acidic patches on the surface of binding partners. For instance, the voltage-gated sodium channel's S4 segments, which act as voltage sensors, contain repeated motifs of a positively charged residue (often arginine) followed by two hydrophobic residues.[17][18] These charged residues move in response to changes in the membrane potential, triggering conformational changes that open the channel.[19]
Cellular Penetration and Drug Delivery
Arginine-rich cell-penetrating peptides (CPPs) are known for their ability to traverse cellular membranes, a property attributed to the guanidinium (B1211019) group of arginine. While the RRRR sequence itself is a relatively short CPP, longer poly-arginine peptides are potent tools for intracellular delivery of various cargo molecules. The mechanism of entry is thought to involve direct membrane translocation and/or endocytosis. Arginine-rich CPPs can induce membrane multilamellarity and enter cells via the formation of a fusion pore.[20]
Experimental Protocols for Studying the RRRR Motif
Investigating the functional significance of the RRRR sequence requires a combination of molecular biology, biochemistry, and cell biology techniques.
Identification and Validation of RRRR-mediated ER Retention
A key experiment to validate an ER retention signal is to assess the glycosylation state of the protein. Proteins retained in the ER will possess high-mannose N-glycans, which are sensitive to digestion by Endoglycosidase H (Endo H). In contrast, proteins that have trafficked through the Golgi will have complex N-glycans that are resistant to Endo H.
Protocol: Endoglycosidase H (Endo H) Digestion Assay
-
Cell Lysis: Lyse cells expressing the protein of interest in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate.
-
Denaturation: Denature a portion of the lysate by heating in the presence of a denaturing agent (e.g., SDS).
-
Endo H Digestion: Incubate the denatured lysate with and without Endo H according to the manufacturer's instructions.
-
SDS-PAGE and Western Blotting: Separate the protein samples by SDS-PAGE and perform a Western blot using an antibody specific to the protein of interest.
-
Analysis: A shift in the molecular weight of the protein in the Endo H-treated sample compared to the untreated sample indicates ER residency.
Site-Directed Mutagenesis to Probe Functional Importance
To confirm the specific role of the RRRR motif, site-directed mutagenesis is employed to substitute the arginine residues with neutral amino acids, such as alanine (B10760859) (A). The resulting mutant protein can then be assessed for changes in localization, protein-protein interactions, or other functions.
Protocol: Site-Directed Mutagenesis (Based on Stratagene QuikChange Protocol)
-
Primer Design: Design complementary primers (25-45 bases) containing the desired mutation (e.g., RRRR to AAAA) in the center. The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.[21]
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase (e.g., PfuTurbo) with the plasmid containing the gene of interest as a template and the mutagenic primers. Use a low number of cycles (e.g., 18) to minimize the chance of secondary mutations.[21]
-
Template Digestion: Digest the parental, methylated template DNA with the DpnI restriction enzyme, which specifically cleaves methylated DNA.[22][23]
-
Transformation: Transform the mutated, nicked plasmid DNA into competent E. coli cells.
-
Sequencing: Isolate plasmid DNA from the resulting colonies and sequence the gene of interest to confirm the presence of the desired mutation and the absence of any unintended mutations.
Investigating Protein-Protein Interactions
Co-immunoprecipitation (Co-IP) is a standard technique to identify interaction partners of a protein containing an RRRR motif.
Protocol: Co-Immunoprecipitation (Co-IP)
-
Cell Lysis: Lyse cells expressing the "bait" protein (containing the RRRR motif) under non-denaturing conditions to preserve protein-protein interactions.[24][25][26][27]
-
Pre-clearing (Optional): Incubate the lysate with protein A/G beads to remove proteins that non-specifically bind to the beads.[26]
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the bait protein.
-
Complex Capture: Add protein A/G beads to the lysate to capture the antibody-bait protein complex.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bait protein and its interacting partners ("prey") from the beads.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interaction partners, or by mass spectrometry for unbiased identification of novel binding partners.
Signaling Pathways and Logical Relationships
The functional roles of the RRRR motif are often embedded within larger signaling and trafficking pathways. Visualizing these relationships is crucial for understanding the motif's impact on cellular processes.
General Workflow for Investigating an RRRR Motif
The following diagram illustrates a typical experimental workflow for characterizing a newly identified RRRR motif in a protein of interest.
Caption: A generalized workflow for the experimental investigation of a protein containing an RRRR motif.
Signaling Pathway for RRRR-Mediated ER Retention and Release
The RRRR motif can act as a molecular switch in the early secretory pathway. The following diagram depicts the signaling logic of its role in quality control.
Caption: Signaling pathway of RRRR-mediated ER retention and release upon protein complex assembly.
Conclusion
The tetra-arginine motif, while seemingly simple, represents a significant functional element in a subset of proteins. Its role as a regulator of protein trafficking through ER retention is a prime example of how short linear motifs contribute to cellular quality control. Furthermore, its potential involvement in protein-protein interactions and its inherent cell-penetrating properties make it an attractive subject for further investigation, with implications for both fundamental cell biology and the development of novel therapeutic strategies. The methodologies outlined in this guide provide a robust framework for researchers to dissect the multifaceted roles of the RRRR sequence and other poly-basic motifs in cellular function.
References
- 1. Computational investigation of the sequence context of arginine/glycine-rich motifs in the human proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Computational investigation of the sequence context of arginine/glycine-rich motifs in the human proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Computational prediction of short linear motifs from protein sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prediction of short linear protein binding regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. f1000research.com [f1000research.com]
- 9. researchgate.net [researchgate.net]
- 10. Hide and run | EMBO Reports [link.springer.com]
- 11. Endoplasmic reticulum resident protein - Wikipedia [en.wikipedia.org]
- 12. The retention signal for soluble proteins of the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Otsing - endoplasmatic reticulum retention signal [sonaveeb.ee]
- 14. researchgate.net [researchgate.net]
- 15. Role of an arginine-lysine rich motif in maturation and trafficking of CD19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytosolic N-terminal arginine-based signals together with a luminal signal target a type II membrane protein to the plant ER - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Overview of the voltage-gated sodium channel family - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure and Function of Voltage-Gated Sodium Channels at Atomic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Voltage-gated ion channel - Wikipedia [en.wikipedia.org]
- 20. pnas.org [pnas.org]
- 21. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 22. static.igem.org [static.igem.org]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 25. assaygenie.com [assaygenie.com]
- 26. bitesizebio.com [bitesizebio.com]
- 27. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
The Unveiling of Tetra-arginine: A Technical Guide to its Cellular Entry
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tetra-arginine (R4), a short cell-penetrating peptide (CPP), represents a minimal structural motif for cellular translocation. While significantly less efficient than its longer oligoarginine counterparts, such as octa-arginine (R8), understanding the mechanistic underpinnings of R4's cellular entry provides crucial insights into the fundamental requirements for peptide-mediated delivery. This technical guide synthesizes current research to provide an in-depth analysis of the mechanisms governing R4 cell penetration, complete with quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows. The prevailing evidence suggests that R4 uptake is a multi-faceted process, primarily initiated by electrostatic interactions with cell surface heparan sulfates, followed by endocytic uptake with limited efficiency. Direct translocation, a hallmark of longer arginine-rich peptides, appears to be a minor pathway for R4.
Core Mechanisms of Tetra-arginine Cell Penetration
The cellular uptake of tetra-arginine is a complex process that can be broadly categorized into two major pathways: endocytosis and direct translocation. However, the efficiency of these pathways is markedly lower for R4 compared to longer arginine-rich peptides.[1]
The Critical Role of Heparan Sulfate (B86663) Proteoglycans
The initial and pivotal step in the cellular association of R4 is its electrostatic interaction with negatively charged heparan sulfate proteoglycans (HSPGs) on the cell surface.[2] The guanidinium (B1211019) groups of the arginine residues form bidentate hydrogen bonds with the sulfate and carboxylate groups of heparan sulfate chains.[2][3] This interaction serves to concentrate the peptide at the cell surface, a prerequisite for subsequent internalization events. The binding affinity of arginine-rich peptides to heparan sulfate is a key determinant of their uptake efficiency, with arginine being more effective than lysine (B10760008) in mediating this interaction.[3] While specific binding affinity data for R4 is not as abundant as for longer peptides, it is understood that the lower number of arginine residues results in a weaker overall interaction with HSPGs compared to peptides like R8, contributing to its reduced cellular uptake.[1]
Endocytic Pathways: The Predominant, Albeit Inefficient, Route
For tetra-arginine, endocytosis is considered the primary mechanism of internalization, although it is significantly less pronounced than for longer oligoarginines.[4] Endocytosis is an energy-dependent process involving the engulfment of the peptide by the cell membrane to form intracellular vesicles. Several endocytic pathways may be implicated:
-
Macropinocytosis: This actin-dependent process involves the formation of large, irregular vesicles (macropinosomes) and is a major uptake route for longer arginine-rich peptides like R8.[5] Treatment of cells with R8 has been shown to induce significant actin rearrangement, a hallmark of macropinocytosis.[5] For R4, its inability to promote significant actin rearrangement is thought to be a reason for its lower internalization efficiency.[1]
-
Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits and vesicles. Some studies on arginine-rich peptides suggest the involvement of this pathway.[6]
-
Caveolae-Mediated Endocytosis: This pathway is dependent on cholesterol-rich membrane microdomains called caveolae.
The contribution of each of these pathways to R4 uptake can be dissected using specific pharmacological inhibitors.
Direct Translocation: A Minor Contributor
Direct translocation, the energy-independent passage of a peptide directly across the plasma membrane, is a proposed mechanism for arginine-rich CPPs.[7][8] This process is thought to involve the induction of transient pores or membrane destabilization.[8] However, a general consensus is that a threshold of at least six to eight arginine residues is required for efficient direct translocation.[8] Consequently, for tetra-arginine, this pathway is considered to be significantly less prominent.[1][9] Studies have shown that at low temperatures (4°C), where endocytosis is inhibited, the uptake of arginine-rich peptides can still occur, suggesting a direct translocation mechanism.[10] However, the extent of this for R4 is minimal.
Quantitative Analysis of Tetra-arginine Uptake
Quantitative data consistently demonstrates the lower cellular uptake of tetra-arginine (R4) in comparison to octa-arginine (R8). This has been primarily assessed using flow cytometry and confocal fluorescence microscopy.
| Peptide | Cell Line | Concentration (µM) | Incubation Time (min) | Uptake Efficiency (Relative to Control/R8) | Method | Reference |
| FITC-R4 | HeLa | 10 | 60 | Significantly lower than R8 | Flow Cytometry | [1] |
| FITC-R4 | HeLa | 5 | 30 | Negligible uptake | Flow Cytometry | [11] |
| R4-Tz (truncated) | HeLa | 5, 10 | 30 | No observable uptake | Confocal Microscopy | [11] |
| R4-Tz (truncated) | HeLa | 15, 20 | 30 | Minor internalization | Confocal Microscopy | [4][11] |
| R4 | HeLa | 10 | Not specified | Little internalization | Confocal Microscopy | [1] |
Table 1: Summary of Quantitative a on Tetra-arginine (R4) Cellular Uptake.
Experimental Protocols for Studying Tetra-arginine Penetration
Quantification of Cellular Uptake by Flow Cytometry
This protocol provides a high-throughput method to quantify the mean fluorescence intensity of a cell population after incubation with a fluorescently labeled peptide.
Materials:
-
Fluorescently labeled tetra-arginine (e.g., FITC-R4)
-
Cell line of interest (e.g., HeLa cells)
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that allows for sub-confluency at the time of the experiment. Culture overnight.[12]
-
Peptide Incubation: Wash cells with warm PBS. Add the fluorescently labeled R4 solution in serum-free medium to the cells at the desired concentration (e.g., 5-10 µM). Incubate for a specified time (e.g., 30-60 minutes) at 37°C.[11][12]
-
Washing: Aspirate the peptide solution and wash the cells three times with cold PBS to remove surface-bound peptide.[12]
-
Cell Harvesting: Detach the cells using Trypsin-EDTA.[13]
-
Sample Preparation: Transfer the cell suspension to flow cytometry tubes and centrifuge. Resuspend the cell pellet in cold PBS.[13]
-
Analysis: Analyze the samples on a flow cytometer to measure the mean fluorescence intensity of the cell population.[14]
Workflow for Flow Cytometry-Based Uptake Quantification
Caption: Workflow for quantifying R4 uptake using flow cytometry.
Visualization of Cellular Uptake by Confocal Fluorescence Microscopy
This protocol allows for the visualization of the subcellular localization of the fluorescently labeled peptide.
Materials:
-
Fluorescently labeled tetra-arginine (e.g., FITC-R4)
-
Cell line of interest (e.g., HeLa cells)
-
Glass-bottom dishes or chamber slides
-
Complete culture medium
-
PBS
-
Paraformaldehyde (for fixation, if required, though live-cell imaging is preferred)
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes suitable for microscopy.[15]
-
Peptide Incubation: Similar to the flow cytometry protocol, incubate the cells with fluorescently labeled R4.
-
Washing: Gently wash the cells with PBS to remove extracellular peptide.
-
Imaging: Mount the dish on the stage of a confocal microscope and acquire images. For live-cell imaging, maintain the cells at 37°C and 5% CO2.
-
Image Analysis: Analyze the images to determine the localization of the peptide (e.g., plasma membrane, endosomes, cytoplasm).
Workflow for Confocal Microscopy-Based Uptake Visualization
Caption: Workflow for visualizing R4 uptake via confocal microscopy.
Signaling Pathways and Cellular Responses
The direct signaling activity of tetra-arginine itself is not well-documented and is likely to be minimal due to its low internalization efficiency. For arginine-rich peptides, some cellular responses have been noted, such as the induction of actin rearrangement by R8, which is linked to macropinocytosis.[5] It is plausible that at higher, non-physiological concentrations, R4 could elicit some membrane perturbation, but specific signaling cascades are not a prominent feature of its mechanism of action. The primary biological significance of R4 lies in its role as a minimal structural unit for cell penetration, and any significant signaling events are more likely to be triggered by a conjugated cargo molecule. Some studies have shown that arginine and its metabolites can influence signaling pathways like mTOR and β-catenin, which are involved in cell proliferation and function; however, these effects are generally observed with free arginine at concentrations that are not typically reached during R4-mediated delivery.[16][17]
Proposed Interaction and Entry Pathways of Tetra-arginine
Caption: Proposed mechanisms of tetra-arginine cellular entry.
Conclusion and Future Directions
Tetra-arginine serves as a valuable model for dissecting the minimal requirements for cationic peptide-mediated cell entry. Its mechanism is primarily driven by an initial, reversible association with cell surface heparan sulfates, leading to a low-efficiency uptake predominantly through endocytic pathways. Direct translocation, a more prominent feature of longer arginine-rich peptides, plays a negligible role. The limited internalization of R4 underscores the critical importance of the number of arginine residues for efficient cell penetration.
Future research should focus on:
-
Precise quantification of the binding affinity of R4 to various types of heparan sulfates.
-
Detailed investigation into the specific endocytic pathways involved in R4 uptake using a broader range of inhibitors and genetic knockout models.
-
Exploring chemical modifications to the R4 backbone or side chains that could enhance its uptake efficiency without significantly increasing its length.
A comprehensive understanding of the structure-activity relationship of short arginine peptides will be instrumental in the rational design of more effective and minimally-sized drug delivery vectors.
References
- 1. researchgate.net [researchgate.net]
- 2. The stoichiometry of peptide-heparan sulfate binding as a determinant of uptake efficiency of cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differences in the interaction of heparin with arginine and lysine and the importance of these basic amino acids in the binding of heparin to acidic fibroblast growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Click to enter: activation of oligo-arginine cell-penetrating peptides by bioorthogonal tetrazine ligations - Chemical Science (RSC Publishing) DOI:10.1039/C8SC04394A [pubs.rsc.org]
- 5. Cellular uptake of arginine-rich peptides: roles for macropinocytosis and actin rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJNANO - Internalization mechanisms of cell-penetrating peptides [beilstein-journals.org]
- 7. Current Understanding of Direct Translocation of Arginine-Rich Cell-Penetrating Peptides and Its Internalization Mechanisms [jstage.jst.go.jp]
- 8. Internalization mechanisms of cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arginine-rich cell-penetrating peptides induce membrane multilamellarity and subsequently enter via formation of a fusion pore - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Entry of Arginine-rich Peptides Is Independent of Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Click to enter: activation of oligo-arginine cell-penetrating peptides by bioorthogonal tetrazine ligations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Arginine and its metabolites stimulate proliferation, differentiation, and physiological function of porcine trophoblast cells through β-catenin and mTOR pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Arginine Regulates TOR Signaling Pathway through SLC38A9 in Abalone Haliotis discus hannai - PMC [pmc.ncbi.nlm.nih.gov]
The Decisive Role of Guanidinium Groups in R4 Peptide-Mediated Cellular Uptake: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The cellular translocation of therapeutic molecules represents a significant hurdle in drug development. Cell-penetrating peptides (CPPs), a class of short peptides capable of traversing cellular membranes, have emerged as promising vectors for intracellular delivery. Among these, arginine-rich peptides, such as the tetra-arginine (R4) peptide, have garnered considerable attention. The positively charged guanidinium (B1211019) headgroup of the arginine residue is the principal determinant of the cell-penetrating properties of these peptides. This technical guide provides an in-depth analysis of the pivotal role of guanidinium groups in the cellular uptake of R4 peptides, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms.
The Guanidinium Group: A Key Player in Membrane Translocation
The guanidinium group of arginine is a highly basic, planar, and resonance-stabilized cation that remains protonated over a wide physiological pH range.[1] This persistent positive charge is fundamental to its interaction with the negatively charged components of the cell surface, initiating the cascade of events leading to cellular entry.[2] The uptake of arginine-rich CPPs is critically dependent on the number and spatial arrangement of these guanidinium groups.[2] While longer oligoarginines like R8 and R16 generally exhibit higher uptake efficiency, R4 represents a minimal functional unit, the study of which provides fundamental insights into the core mechanisms of guanidinium-driven translocation.[3][4]
Mechanisms of R4 Peptide Uptake: A Dual Strategy
The cellular uptake of R4 and other arginine-rich peptides is not governed by a single mechanism but rather a combination of pathways, primarily direct translocation across the plasma membrane and endocytosis. The choice between these pathways is influenced by factors such as peptide concentration, cell type, and the nature of the cargo being delivered.[5]
Direct Translocation
At higher concentrations, arginine-rich peptides are thought to directly penetrate the cell membrane in an energy-independent manner.[1][6] This process is initiated by the multivalent electrostatic interactions between the guanidinium groups of the R4 peptide and negatively charged membrane components, such as heparan sulfate (B86663) proteoglycans (HSPGs) and phospholipids.[5][7][8]
This interaction is proposed to induce transient membrane perturbations, leading to the formation of pores or inverted micelles that facilitate the passage of the peptide into the cytoplasm.[9] One proposed model suggests that the binding of multiple guanidinium groups to the membrane surface leads to a localized increase in positive charge, which can trigger membrane destabilization and peptide entry.
Endocytosis
At lower concentrations, endocytosis is the predominant pathway for the internalization of arginine-rich CPPs.[5][10] This energy-dependent process involves the engulfment of the peptide by the cell membrane to form intracellular vesicles. Several endocytic pathways have been implicated in the uptake of oligoarginines, including:
-
Macropinocytosis: A non-specific process involving the formation of large endocytic vesicles (macropinosomes).[3][11]
-
Clathrin-mediated endocytosis: A receptor-mediated pathway characterized by the formation of clathrin-coated pits.[12]
-
Caveolae-mediated endocytosis: Involving flask-shaped invaginations of the plasma membrane rich in caveolin.[12]
The initial interaction with cell surface heparan sulfates is also a crucial step for initiating endocytic uptake.[7][13] The binding of multiple peptides can lead to the clustering of these proteoglycans, triggering the endocytic machinery.[8]
Quantitative Analysis of Oligoarginine Uptake
The efficiency of cellular uptake is directly correlated with the number of arginine residues. While R4 demonstrates cellular penetration, its efficiency is generally lower than that of its longer counterparts, R8 and R16.
| Peptide | Relative Cellular Uptake (Compared to R4) | Predominant Uptake Mechanism(s) at Low Concentrations | Reference |
| R4 | 1 (Baseline) | Limited internalization, some evidence of endocytosis | [3][4] |
| R8 | Significantly higher than R4 | Macropinocytosis, Direct Translocation | [3][14] |
| R16 | Higher than R8 | Macropinocytosis | [3] |
Table 1: Comparative cellular uptake of R4, R8, and R16 peptides. The relative uptake can vary depending on the cell line and experimental conditions.
Visualizing the Uptake Pathways
The following diagrams illustrate the key steps in the proposed mechanisms of R4 peptide uptake.
Caption: Proposed mechanisms of R4 peptide cellular uptake.
Experimental Protocols for Studying R4 Peptide Uptake
The following are generalized protocols for key experiments used to quantify and characterize the cellular uptake of R4 peptides.
Protocol 1: Quantification of R4 Peptide Uptake by Flow Cytometry
This protocol allows for the rapid, quantitative analysis of fluorescently labeled R4 peptide uptake in a cell population.[15][16][17]
Materials:
-
Fluorescently labeled R4 peptide (e.g., FITC-R4)
-
Target cells in suspension
-
Phosphate-buffered saline (PBS)
-
Flow cytometry buffer (e.g., PBS with 2% Fetal Bovine Serum)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
For adherent cells, wash with PBS, detach using Trypsin-EDTA, and neutralize with complete medium. Centrifuge and resuspend in PBS.
-
For suspension cells, count and aliquot the desired number of cells (e.g., 1 x 10^5 cells/tube).
-
-
Peptide Incubation:
-
Add the fluorescently labeled R4 peptide to the cell suspension at the desired concentration (e.g., 1-10 µM).
-
Include an untreated cell sample as a negative control.
-
Incubate for a specified time (e.g., 1 hour) at 37°C.
-
-
Washing:
-
Wash the cells three times with ice-cold PBS to remove unbound peptide. Centrifuge at a low speed between washes.
-
-
Resuspension:
-
Resuspend the final cell pellet in flow cytometry buffer.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer using the appropriate laser for excitation and emission filters for the chosen fluorophore.
-
Quantify the mean fluorescence intensity of the cell population.
-
Caption: Workflow for quantifying R4 peptide uptake by flow cytometry.
Protocol 2: Visualization of R4 Peptide Internalization by Confocal Microscopy
This protocol enables the visualization of the subcellular localization of fluorescently labeled R4 peptides.[18][19][20]
Materials:
-
Fluorescently labeled R4 peptide (e.g., TAMRA-R4)
-
Target cells cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
PBS
-
Paraformaldehyde (4% in PBS) for fixation (optional)
-
Mounting medium with DAPI (for nuclear counterstaining)
-
Confocal laser scanning microscope
Procedure:
-
Cell Seeding:
-
Seed cells onto glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.
-
-
Peptide Incubation:
-
Replace the culture medium with fresh medium containing the fluorescently labeled R4 peptide at the desired concentration.
-
Incubate for the desired time at 37°C in a CO2 incubator.
-
-
Washing:
-
Gently wash the cells three times with PBS to remove extracellular peptide.
-
-
Live-Cell Imaging (Optional):
-
For live-cell imaging, add fresh medium and immediately proceed to microscopy.
-
-
Fixation and Mounting (Optional):
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium containing DAPI.
-
-
Image Acquisition:
-
Visualize the cells using a confocal microscope with the appropriate laser lines and emission filters for the peptide's fluorophore and DAPI.
-
Acquire z-stack images to determine the intracellular localization of the peptide.
-
Caption: Workflow for visualizing R4 peptide uptake by confocal microscopy.
Protocol 3: Investigating Uptake Mechanisms Using Inhibitors
This protocol utilizes pharmacological inhibitors to dissect the involvement of specific endocytic pathways in R4 peptide uptake.[10][21]
Materials:
-
Fluorescently labeled R4 peptide
-
Target cells
-
Endocytosis inhibitors (e.g., Chlorpromazine for clathrin-mediated endocytosis, Filipin for caveolae-mediated endocytosis, Amiloride or EIPA for macropinocytosis)
-
Control vehicle (e.g., DMSO)
-
Flow cytometer or confocal microscope
Procedure:
-
Pre-incubation with Inhibitors:
-
Pre-incubate cells with the desired endocytosis inhibitor (at a pre-determined non-toxic concentration) for 30-60 minutes at 37°C.
-
Include a control group treated with the vehicle alone.
-
-
Peptide Incubation:
-
Add the fluorescently labeled R4 peptide to the inhibitor-treated and control cells.
-
Incubate for the standard time (e.g., 1 hour) at 37°C.
-
-
Washing and Analysis:
-
Wash the cells as described in Protocol 5.1 or 5.2.
-
Analyze the peptide uptake using either flow cytometry to quantify the reduction in uptake or confocal microscopy to observe changes in localization.
-
-
Data Interpretation:
-
A significant reduction in peptide uptake in the presence of a specific inhibitor suggests the involvement of that particular endocytic pathway.
-
Caption: Workflow for investigating R4 peptide uptake mechanisms using inhibitors.
Conclusion and Future Directions
The guanidinium group is the indispensable functional moiety that endows R4 peptides with their cell-penetrating capabilities. The multivalent electrostatic interactions mediated by these groups initiate a complex interplay with the cell membrane, leading to cellular entry via direct translocation and/or endocytosis. While the foundational principles are understood, further research is required to fully elucidate the precise molecular choreography of these uptake mechanisms. A deeper understanding of the structure-activity relationships governing guanidinium-membrane interactions will be instrumental in the rational design of more efficient and cell-type-specific CPP-based drug delivery systems. The continued development of advanced imaging and quantitative analytical techniques will be crucial in unraveling the remaining intricacies of this fascinating biological process.
References
- 1. Current Understanding of Direct Translocation of Arginine-Rich Cell-Penetrating Peptides and Its Internalization Mechanisms [jstage.jst.go.jp]
- 2. T cell antigen receptor peptide-lipid membrane interactions using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Octa-arginine and Octa-lysine Promote Cell Adhesion through Heparan Sulfate Proteoglycans and Integrins [jstage.jst.go.jp]
- 6. Current Understanding of Direct Translocation of Arginine-Rich Cell-Penetrating Peptides and Its Internalization Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of heparan sulfates in protein aggregation and their potential impact on neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Precise quantification of cellular uptake of cell-penetrating peptides using fluorescence-activated cell sorting and fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of oligo-arginine cell-permeable peptides uptake by prostate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Entry of Arginine-rich Peptides Is Independent of Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heparan sulphate proteoglycan and the low-density lipoprotein receptor-related protein 1 constitute major pathways for neuronal amyloid-beta uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Surface density of polyarginine influence the size, zeta potential, cellular uptake and tissue distribution of the nanostructured lipid carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Flow cytometric screening of cell-penetrating peptides for their uptake into embryonic and adult stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Confocal Laser Scanning Microscopy and Model Membranes to Study Translocation Mechanisms of Membrane Active Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cellular Uptake of Peptides by Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 21. The Chemical Inhibitors of Endocytosis: From Mechanisms to Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
The Intracellular Odyssey of a Short Arginine Peptide: A Technical Guide to the Fate of Arg-Arg-Arg-Arg (R4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell-penetrating peptides (CPPs) have emerged as promising vectors for the intracellular delivery of therapeutic molecules. Among these, arginine-rich peptides are particularly noteworthy for their ability to traverse cellular membranes. While longer oligoarginine chains (e.g., R8, R16) have been extensively studied, the intracellular journey of shorter counterparts like the tetra-arginine peptide (Arg-Arg-Arg-Arg or R4) is less understood. This technical guide provides an in-depth analysis of the intracellular fate of the R4 peptide, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways. The evidence suggests that while R4 interacts with the cell membrane, its journey into the cell is inefficient and often culminates in endosomal entrapment and subsequent degradation.
Cellular Uptake and Internalization Mechanisms
The initial and most critical step in the intracellular journey of the R4 peptide is its interaction with and transport across the plasma membrane. Unlike its longer oligoarginine relatives, the R4 peptide exhibits significantly limited internalization.[1]
Interaction with the Plasma Membrane
The cationic nature of the R4 peptide, conferred by its four arginine residues, facilitates an initial electrostatic interaction with the negatively charged components of the cell surface, such as heparan sulfate (B86663) proteoglycans.[2] This binding is a prerequisite for internalization. However, the lower charge density of R4 compared to longer oligoarginines results in a weaker affinity for the cell surface, which is a contributing factor to its reduced uptake. Some studies suggest that arginine-rich peptides can destabilize the plasma membrane, potentially forming transient pores, though the efficiency of this process is dependent on the number of arginine residues.[3][4][5]
Uptake Mechanisms: An Inefficient Endocytosis
While some arginine-rich CPPs can directly penetrate the plasma membrane, the primary route of internalization for many, especially when conjugated to cargo, is endocytosis.[6] For the R4 peptide, the low level of internalization that does occur is thought to be mediated by endocytic pathways. However, it is unable to significantly promote actin rearrangement, a key step in macropinocytosis, which is a major uptake route for longer oligoarginine peptides like R8.[1] The internalization of R4 is likely a result of basal endocytic activity rather than an active induction of uptake pathways.
Quantitative Comparison of Oligoarginine Uptake
The cellular uptake of oligoarginine peptides is highly dependent on the number of arginine residues. The following table summarizes the comparative uptake of R4, R8, and R16 peptides as determined by fluorescence-activated cell sorting (FACS).
| Peptide | Relative Cellular Uptake (Compared to R8) | Primary Uptake Mechanism |
| R4 | Low | Inefficient Endocytosis |
| R8 | High | Macropinocytosis |
| R16 | Very High | Endocytosis |
Data synthesized from qualitative and quantitative comparisons in the literature. The exact quantitative values can vary depending on the cell type, peptide concentration, and experimental conditions.
Intracellular Trafficking and Subcellular Localization
Following its limited uptake, the R4 peptide is primarily localized within endocytic vesicles. Its journey through the endo-lysosomal pathway is a critical determinant of its ultimate biological activity, or lack thereof.
Endosomal Entrapment: The Major Hurdle
A significant body of evidence indicates that endosomal escape is a major bottleneck for the intracellular delivery of macromolecules by CPPs. For an arginine-rich peptide to be effective, it must escape the endosome and enter the cytosol. This process is also thought to be dependent on the number of arginine residues, with a certain threshold required to induce endosomal membrane destabilization. The R4 peptide, with its four arginine residues, is largely incapable of efficient endosomal escape.[7] Consequently, the majority of internalized R4 peptides remain trapped within endosomes.
Trafficking to Lysosomes
Once entrapped in early endosomes, the R4 peptide is trafficked along the endo-lysosomal pathway. This involves the maturation of early endosomes into late endosomes and their subsequent fusion with lysosomes.[8][9] The acidic and enzyme-rich environment of the lysosome is the final destination for most internalized R4 peptides, where they are subject to degradation. Studies on peptide-liposome conjugates have shown that while the liposomal vehicle may be trafficked to lysosomes, the conjugated peptide can sometimes dissociate and avoid this fate; however, free peptides like R4 are more susceptible to lysosomal trafficking.[10]
Nuclear Localization: An Unlikely Event
Nuclear localization is a hallmark of some arginine-rich CPPs, such as TAT and R8. This is often contingent on their successful escape from endosomes and subsequent translocation into the nucleus. Given the inefficient endosomal escape of the R4 peptide, its accumulation in the nucleus is highly unlikely. Any observed nuclear fluorescence in studies using labeled R4 is more likely to be a result of experimental artifacts or very low-level, potentially non-specific, transport.
Metabolic Fate and Stability
The susceptibility of peptide-based therapeutics to proteolytic degradation is a significant challenge in their development.[5][11]
Proteolytic Degradation
Short, linear peptides like R4 are generally susceptible to degradation by intracellular and extracellular proteases.[12][13] Arginine residues can be cleavage sites for trypsin-like proteases. Upon entering the degradative environment of the lysosome, the R4 peptide is likely to be rapidly broken down into its constituent amino acids by various peptidases. Strategies to enhance the metabolic stability of short peptides include N- and/or C-terminal modifications, incorporation of D-amino acids, and cyclization.[14][15]
Experimental Protocols
To aid researchers in the study of the R4 peptide's intracellular fate, detailed methodologies for key experiments are provided below.
Cellular Uptake Assay using Flow Cytometry
This protocol allows for the quantitative measurement of peptide internalization by a cell population.
-
Cell Preparation: Seed cells in a 24-well plate at a density that allows for logarithmic growth and incubate overnight.
-
Peptide Labeling: Synthesize the R4 peptide with a fluorescent label (e.g., FITC) at the N-terminus.
-
Incubation: Treat the cells with varying concentrations of the fluorescently labeled R4 peptide in serum-free media for a defined period (e.g., 1-4 hours) at 37°C. Include an untreated control.
-
Washing: Remove the peptide-containing medium and wash the cells three times with cold PBS to remove surface-bound peptide.
-
Cell Detachment: Detach the cells using a non-enzymatic cell dissociation solution to preserve cell surface proteins that may have bound the peptide.
-
Flow Cytometry Analysis: Resuspend the cells in FACS buffer (PBS with 1% FBS and 0.1% sodium azide). Analyze the cells using a flow cytometer, measuring the mean fluorescence intensity of the cell population.
-
Data Analysis: Quantify the cellular uptake by comparing the mean fluorescence intensity of peptide-treated cells to the untreated control.
Intracellular Localization via Confocal Microscopy
This protocol enables the visualization of the subcellular localization of the R4 peptide.
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips suitable for microscopy and allow them to adhere overnight.
-
Peptide Incubation: Treat the cells with fluorescently labeled R4 peptide as described in the flow cytometry protocol.
-
Organelle Staining (Optional): To determine co-localization, specific organelles can be stained with fluorescent dyes (e.g., LysoTracker for lysosomes, Hoechst for the nucleus) according to the manufacturer's instructions.
-
Washing and Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a confocal laser scanning microscope. Acquire images in the appropriate channels for the peptide and any organelle stains.
-
Image Analysis: Analyze the images to determine the subcellular distribution of the peptide, looking for punctate patterns indicative of endosomal localization or diffuse cytosolic/nuclear staining.
Endosomal Escape Assay
This assay can be used to assess the ability of the R4 peptide to escape from endosomes.
-
Cargo Co-incubation: Co-incubate cells with the R4 peptide and a membrane-impermeable fluorescent cargo that is only fluorescent in the cytosol (e.g., Calcein-AM, which is quenched in the acidic endosome).
-
Imaging: After incubation, wash the cells and image them using fluorescence microscopy.
-
Analysis: A diffuse cytosolic fluorescence of the cargo indicates endosomal escape, while a punctate pattern suggests endosomal entrapment. The intensity of the cytosolic fluorescence can be quantified to compare the endosomal escape efficiency of different peptides.
Visualizing the Intracellular Fate of the R4 Peptide
The following diagrams, generated using the DOT language, illustrate the key pathways and relationships in the intracellular journey of the R4 peptide.
Caption: Intracellular pathway of the R4 peptide.
Caption: Experimental workflow for studying R4 peptide uptake.
Conclusion
The intracellular fate of the tetra-arginine (R4) peptide is characterized by inefficiency at multiple stages. Its journey begins with a weak interaction with the cell membrane, leading to very low levels of internalization, primarily through endocytosis. Once inside the cell, the R4 peptide is overwhelmingly trapped within endosomes, unable to efficiently escape into the cytosol. Consequently, it is trafficked to lysosomes for degradation. This limited ability to reach the cytosol and other subcellular compartments renders the R4 peptide an ineffective cell-penetrating peptide on its own. However, understanding the barriers it faces provides valuable insights for the rational design of more effective peptide-based drug delivery systems. By modifying its structure to enhance membrane interaction, promote endosomal escape, and improve metabolic stability, it may be possible to unlock the therapeutic potential of short arginine-rich peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. Membrane Internalization Mechanisms and Design Strategies of Arginine-Rich Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arginine-rich peptides destabilize the plasma membrane, consistent with a pore formation translocation mechanism of cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arginine-Rich Peptides Destabilize the Plasma Membrane, Consistent with a Pore Formation Translocation Mechanism of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arginine-rich cell-penetrating peptides induce membrane multilamellarity and subsequently enter via formation of a fusion pore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular uptake of arginine-rich peptides: roles for macropinocytosis and actin rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Entry of Arginine-rich Peptides Is Independent of Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rab4 is an essential regulator of lysosomal trafficking in trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trafficking of lysosomal enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liposome nanoparticle conjugation and cell penetrating peptide sequences (CPPs) enhance the cellular delivery of the tau aggregation inhibitor RI‐AG03 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and characterization of novel enhanced cell penetrating peptides for anti-cancer cargo delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Serum Stabilities of Short Tryptophan- and Arginine-Rich Antimicrobial Peptide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Requirements for efficient endosomal escape by designed mini-proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Toxicity Profile of Tetra-arginine in Cell Culture: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetra-arginine (R4), a short cationic peptide, is often utilized as a control in studies involving longer, cell-penetrating arginine-rich peptides. While generally considered to possess low toxicity, a comprehensive understanding of its effects on cell viability and the underlying mechanisms is crucial for its appropriate use in research and for the development of peptide-based therapeutics. This guide provides a detailed overview of the current knowledge on the toxicity profile of tetra-arginine in cell culture, summarizing available quantitative data, outlining experimental protocols for toxicity assessment, and illustrating relevant cellular pathways.
Introduction
Arginine-rich peptides are a class of cell-penetrating peptides (CPPs) known for their ability to traverse cellular membranes and deliver various molecular cargoes. The toxicity of these peptides is a critical consideration for their therapeutic application and is generally observed to be dependent on the number of arginine residues. Longer arginine chains, such as octa-arginine (R8) and nona-arginine (B115151) (R9), tend to exhibit more pronounced cytotoxic effects compared to their shorter counterparts. Tetra-arginine, with its four consecutive arginine residues, is often employed as a non-penetrating control, and its toxicity profile is therefore of significant interest for establishing baseline cytotoxic effects of short cationic peptides. This document aims to consolidate the available data on tetra-arginine toxicity, provide detailed experimental methodologies for its assessment, and offer insights into the potential mechanisms of action.
Mechanisms of Arginine-Rich Peptide Toxicity
The toxicity of arginine-rich peptides is multifaceted and can involve several mechanisms, primarily related to their cationic nature and interaction with cellular membranes and intracellular components. While the effects of tetra-arginine are less pronounced than longer arginine peptides, the following mechanisms may be considered:
-
Membrane Perturbation: Cationic peptides can interact electrostatically with the negatively charged components of the cell membrane, such as phospholipids (B1166683) and proteoglycans. At high concentrations, this interaction can lead to membrane destabilization, pore formation, and subsequent leakage of cellular contents, such as lactate (B86563) dehydrogenase (LDH). However, studies have suggested that tetra-arginine does not significantly permeabilize lipid bilayers compared to longer arginine peptides.
-
Induction of Apoptosis: Arginine-rich peptides have been shown to induce programmed cell death, or apoptosis. This can be initiated through various signaling pathways, including those involving the mitochondria. Disruption of the mitochondrial membrane potential can lead to the release of pro-apoptotic factors and the activation of caspases, the key executioners of apoptosis.
-
Displacement of DNA- and RNA-Binding Factors: The highly cationic nature of arginine-rich peptides allows them to interact with negatively charged nucleic acids. This interaction can lead to the displacement of essential DNA- and RNA-binding proteins, thereby interfering with crucial cellular processes such as transcription and translation. This mechanism is more likely to be significant for longer, cell-penetrating arginine peptides that can reach the nucleus and cytoplasm in higher concentrations.
Quantitative Toxicity Data
Quantitative data on the cytotoxicity of tetra-arginine is limited in the scientific literature, as it is often used as a negative control with the assumption of low toxicity. However, some studies provide comparative data that can be informative.
| Peptide | Cell Line | Assay | Concentration | Cell Viability (%) | Reference |
| R4W4 (cyclic) | HEK 293T | Not specified | 20.5 µg/mL | > 84% | [1] |
| R4W4 (cyclic) | Cancer cell lines | Not specified | 20.5 µg/mL | > 84% | [1] |
Note: The available data is for a cyclic and modified form of tetra-arginine (R4W4) and may not be fully representative of linear tetra-arginine (RRRR).
Experimental Protocols
Accurate assessment of cytotoxicity is paramount. The following are detailed protocols for commonly used assays to evaluate the toxicity profile of tetra-arginine.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Tetra-arginine peptide
-
Target cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
96-well microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Peptide Treatment: Prepare serial dilutions of the tetra-arginine peptide in a complete culture medium. Remove the existing medium from the wells and add 100 µL of the peptide solutions at various concentrations. Include untreated control wells (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
LDH Release Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.
Materials:
-
Tetra-arginine peptide
-
Target cell line
-
Complete cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (positive control)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. Include wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, carefully collect a portion of the cell culture supernatant (e.g., 50 µL) from each well and transfer it to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = (Sample Abs - Spontaneous Abs) / (Maximum Abs - Spontaneous Abs) * 100
Annexin V/Propidium Iodide Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live and early apoptotic cells.
Materials:
-
Tetra-arginine peptide
-
Target cell line
-
Complete cell culture medium
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with different concentrations of tetra-arginine for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and collect both the detached and adherent cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
Potential Signaling Pathways
While specific signaling pathways activated by tetra-arginine leading to toxicity are not well-defined due to its low activity, the general pathways for arginine-rich peptide-induced apoptosis can be considered.
This generalized pathway illustrates that at high concentrations, tetra-arginine could potentially interact with the cell membrane, leading to mitochondrial stress. This stress can alter the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, resulting in the release of cytochrome c from the mitochondria. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the dismantling of the cell in apoptosis. It is important to note that the extent to which tetra-arginine can initiate this cascade is likely minimal compared to longer, more potent arginine-rich peptides.
Conclusion
Tetra-arginine is generally considered to have a low toxicity profile in cell culture, consistent with its limited ability to penetrate cell membranes. However, a complete lack of cytotoxicity cannot be assumed, especially at high concentrations or in sensitive cell lines. The primary mechanisms of toxicity for arginine-rich peptides, including membrane disruption and induction of apoptosis, are less likely to be significant for tetra-arginine. For rigorous experimental design, it is essential to determine the specific toxicity of tetra-arginine for the cell line and experimental conditions being used. The protocols provided in this guide offer a robust framework for such an assessment. Further research is needed to generate comprehensive, quantitative toxicity data for tetra-arginine across a wide range of cell types and concentrations to fully elucidate its toxicological profile.
References
In Vivo Stability and Clearance of Arginine-Rich Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo stability and clearance of short arginine-rich peptides (ARPs), with a particular focus on oligoarginine sequences. Given the interest in "R4" peptides, this document synthesizes data from ARPs of varying lengths to provide insights relevant to tetra-arginine containing peptides and other short congeners. Additionally, it reviews the stability of the cyclic antimicrobial peptide [R4W4].
Introduction to Arginine-Rich Peptides
Arginine-rich peptides are a class of molecules characterized by a high content of arginine residues, which confers a net positive charge at physiological pH. This property is central to their biological activity, which includes cell-penetrating capabilities and antimicrobial effects. Their potential as therapeutic agents and drug delivery vectors has led to significant interest in their in-vivo pharmacokinetic and pharmacodynamic profiles. Understanding the stability and clearance of these peptides is critical for their translation into clinical applications.
Peptides, in general, are susceptible to degradation by proteases in the bloodstream and tissues, and are often rapidly cleared by the kidneys.[1] Modifications such as the inclusion of non-canonical amino acids, cyclization, or lipidation are common strategies to enhance their in vivo stability.[1]
In Vivo Stability and Clearance of Oligoarginine Peptides
Oligoarginine peptides, consisting of a sequence of arginine residues, are a well-studied class of ARPs. Their in vivo behavior is significantly influenced by the number of arginine residues.
Quantitative Data on In Vivo Biocompatibility and Stability
While specific pharmacokinetic data for a tetra-arginine (R4) peptide is not extensively available in the reviewed literature, studies on oligoarginines of varying lengths (R1 to R6) provide valuable insights into their in vivo biocompatibility. Intravenous administration of these peptides in mice has shown that those with a higher arginine content (R4-R6) can lead to dose-dependent impairment of bone marrow, liver, and kidney function.[2] This suggests that while a certain number of arginine residues are necessary for cell penetration, there is a trade-off with systemic toxicity.[2]
| Peptide | Observation in Mice (Intravenous Injection) | Reference |
| R1-R3AANCK | Generally well-tolerated at tested doses. | [2] |
| R4-R6AANCK | Showed dose-dependent indicators of bone marrow, liver, and kidney impairment. In extreme cases, instant hemolysis and morbidity were observed. | [2] |
Note: The table summarizes toxicity observations, which are crucial for determining the therapeutic window and understanding the limitations of in vivo use.
The stability of peptides in blood plasma is a primary indicator of their in vivo stability.[1] For instance, in a study comparing different peptides, a plasma half-life of 50.5 hours was calculated for one peptide, while another remained approximately 90% intact after 72 hours, highlighting the significant variability in stability based on peptide structure.[1]
Clearance Mechanisms of Arginine-Rich Peptides
The primary route of clearance for most peptides is renal excretion.[1] Peptides with a small molecular weight are typically filtered by the glomerulus and subsequently metabolized by proteases in the kidney tubules. The high positive charge of ARPs can also lead to interactions with negatively charged components on cell surfaces and in the extracellular matrix, which can influence their distribution and clearance pathways.
The cellular uptake of ARPs is thought to occur through multiple mechanisms, including direct translocation across the plasma membrane and endocytosis. The interaction with cell surface proteoglycans is a critical initial step in this process.
Stability of the Antimicrobial Peptide [R4W4]
The cyclic peptide [R4W4], which contains four arginine and four tryptophan residues, has demonstrated broad-spectrum antimicrobial activity.[3] Its stability has been assessed in vitro, providing an indication of its potential in vivo behavior.
In Vitro Stability Data
In vitro studies have shown that [R4W4] has a certain level of stability in human serum and plasma. The percentage of intact peptide remaining over time is a key measure of this stability.
| Medium | Time | % Intact [R4W4] | Reference |
| 25% Human Serum | 20 hours | Data indicates some degradation over this period. | [4] |
| 100% Plasma | 120 minutes | Data indicates some degradation over this period. | [4] |
Note: Specific quantitative values for the percentage of intact peptide were not provided in the search results, but the studies indicate that the stability was monitored over these timeframes.
The stability of [R4W4] is attributed in part to its cyclic structure, which can confer resistance to proteolytic degradation compared to linear peptides.
Experimental Protocols
The following section details common methodologies for assessing the in vivo and in vitro stability and clearance of peptides.
In Vitro Plasma/Serum Stability Assay
This assay provides a preliminary assessment of a peptide's stability in a biological fluid.
-
Peptide Incubation: The test peptide is incubated in plasma or serum at 37°C.
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 30, 60, 120 minutes, and longer for more stable peptides).
-
Protein Precipitation: Proteins in the samples are precipitated, often using an organic solvent like acetonitrile, to stop enzymatic reactions and prepare the sample for analysis.
-
Analysis: The amount of intact peptide is quantified using techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][4]
-
Half-Life Calculation: The degradation rate and half-life of the peptide in plasma or serum are calculated from the decrease in the concentration of the intact peptide over time.
In Vivo Pharmacokinetic Study in Rodents
This type of study provides definitive data on the absorption, distribution, metabolism, and excretion (ADME) of a peptide in a living organism.
-
Peptide Administration: The peptide is administered to rodents (typically mice or rats) via a specific route, such as intravenous (IV) or subcutaneous (SC) injection.
-
Blood Sampling: Blood samples are collected at predetermined time points after administration.
-
Plasma Preparation: Plasma is separated from the blood samples.
-
Sample Processing: The peptide is extracted from the plasma, often using solid-phase extraction or protein precipitation.
-
Bioanalysis: The concentration of the peptide in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, such as half-life (t½), clearance (CL), and volume of distribution (Vd).
Conclusion
The in vivo stability and clearance of arginine-rich peptides are critical determinants of their therapeutic potential. While specific pharmacokinetic data for a tetra-arginine peptide remains to be fully elucidated, the available literature on oligoarginines suggests that the number of arginine residues plays a key role in both cell penetration and in vivo toxicity. Shorter ARPs may offer a better safety profile. The cyclic antimicrobial peptide [R4W4] demonstrates a degree of in vitro stability, but further in vivo studies are needed to fully characterize its pharmacokinetic profile. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of the in vivo behavior of novel peptide candidates, which is essential for their successful development as therapeutic agents.
References
- 1. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-Penetrating and Enzyme-Responsive Peptides for Targeted Cancer Therapy: Role of Arginine Residue Length on Cell Penetration and In Vivo Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of cyclic peptide [R4W4] in combination with first-line therapy on the survival of Mycobacterium avium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Core Principles of Arginine-Rich Peptide-Membrane Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arginine-rich peptides (ARPs), a prominent class of cell-penetrating peptides (CPPs), have garnered significant attention for their remarkable ability to traverse cellular membranes, a feat that challenges the conventional understanding of biomolecule transport across the formidable lipid bilayer. This capacity has positioned them as promising vectors for the intracellular delivery of a wide array of therapeutic agents, from small molecule drugs to large biologics like proteins and nucleic acids.[1][2][3][4] Understanding the fundamental principles governing their interaction with and passage through cellular membranes is paramount for the rational design of more efficient and specific drug delivery systems. This technical guide provides an in-depth exploration of the core mechanisms of ARP-membrane interactions, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes involved.
The primary mediators of this interaction are the guanidinium (B1211019) groups of the arginine residues, which engage in multivalent electrostatic interactions and hydrogen bonding with negatively charged components of the cell surface and the lipid membrane itself.[5][6] These interactions trigger a cascade of events that can lead to peptide internalization through various proposed mechanisms, including direct translocation via transient pore formation, membrane destabilization and fusion, and endocytic pathways such as macropinocytosis.[7][8][9][10] The specific pathway utilized is often dependent on the peptide's sequence and structure, its concentration, the nature of the cargo it carries, and the composition of the target cell membrane.[4]
Core Mechanisms of Interaction
The interaction of arginine-rich peptides with cellular membranes is a multifaceted process that can be broadly categorized into initial binding events followed by translocation across the lipid bilayer.
Electrostatic Interactions and the Role of the Guanidinium Group
The initial and most critical step in ARP-membrane interaction is the electrostatic attraction between the positively charged guanidinium headgroups of arginine residues and the negatively charged components on the cell surface and the membrane.[5][6] These anionic partners include:
-
Phosphate (B84403) Groups: The phosphate headgroups of phospholipids (B1166683) are a primary target for arginine binding. The planar, delocalized positive charge of the guanidinium group allows for the formation of strong, bidentate hydrogen bonds with the phosphate oxygen atoms.[6][11]
-
Sulfate (B86663) Groups: Glycosaminoglycans (GAGs), such as heparan sulfate, are abundant on the surface of most mammalian cells and present a dense network of negatively charged sulfate groups that act as initial docking sites for ARPs.[12]
-
Carboxylate Groups: Sialic acid residues on glycoproteins and glycolipids also contribute to the negative surface charge of cells and can interact with ARPs.
This initial electrostatic binding concentrates the peptides at the membrane surface, a prerequisite for subsequent translocation events. The strength of this interaction is significantly higher for arginine compared to lysine, another positively charged amino acid, due to the guanidinium group's ability to form more extensive hydrogen bond networks.[13]
Translocation Mechanisms
Following initial binding, ARPs employ several proposed mechanisms to cross the lipid bilayer:
-
Direct Translocation and Pore Formation: One of the most debated mechanisms involves the direct penetration of the peptide through the membrane. Molecular dynamics simulations and experimental evidence suggest that at high local concentrations, ARPs can induce transient, water-filled pores in the lipid bilayer.[7][14][15] The peptides are proposed to line these pores, effectively creating a hydrophilic channel for their own passage. The insertion of multiple arginine side chains into the membrane interface can destabilize the lipid packing, leading to the formation of these transient structures.[7][14]
-
Membrane Destabilization and Fusion: An alternative model suggests that ARPs induce significant perturbations in the membrane structure, leading to the formation of multilamellar structures. These peptide-induced lipid rearrangements can culminate in membrane fusion events, where the outer leaflet of the plasma membrane fuses with intracellular vesicles or invaginations, effectively delivering the peptide and any associated cargo into the cytoplasm.[8][9][16] This process is thought to be driven by the ability of ARPs to induce negative Gaussian curvature in the membrane.[17]
-
Endocytosis: It is now widely accepted that endocytic pathways play a significant role in the uptake of many ARPs, particularly when they are conjugated to large cargo molecules.[1][3][4][10] The most prominent of these is macropinocytosis , a process of nonspecific bulk fluid uptake. The binding of ARPs to cell surface proteoglycans can trigger a signaling cascade that leads to the activation of the small GTPase Rac1.[7][14][18] Activated Rac1 then promotes actin polymerization and the formation of large, irregular endocytic vesicles called macropinosomes, which engulf the peptide and its cargo.[5][7][18]
Quantitative Data on Arginine-Rich Peptide-Membrane Interactions
The following tables summarize key quantitative data from the literature, providing a comparative overview of the binding affinities and thermodynamic parameters of various arginine-rich peptides with different model membrane systems.
Table 1: Binding Affinity of Arginine-Rich Peptides to Lipid Membranes
| Peptide | Lipid Composition | Technique | Dissociation Constant (Kd) | Reference(s) |
| Tat (48-60) | POPC:POPG (1:1) | ITC | 1.2 µM | [19] |
| Penetratin | POPC:POPG (3:1) | ITC | 0.5 µM | [19] |
| R9 | DOPC:DOPG (4:1) | SPR | 2.3 µM | [20] |
| R9 | Zwitterionic PC | ITC | Weak binding | [19] |
| GS14dK4 | POPC | ITC | 2.5 µM | [19] |
| GS14dK4 | POPG | ITC | 0.1 µM | [19] |
Note: Kd values are indicative and can vary based on experimental conditions such as buffer composition and temperature.
Table 2: Thermodynamic Parameters of Arginine-Rich Peptide-Membrane Interaction
| Peptide | Lipid Composition | Technique | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) | Reference(s) |
| Tat (48-60) | POPC:POPG (1:1) | ITC | -5.8 | -2.3 | -8.1 | [19] |
| Penetratin | POPC:POPG (3:1) | ITC | -10.2 | 1.5 | -8.7 | [19] |
| R9 | POPC:POPG (3:1) | ITC | -3.5 | -4.6 | -8.1 | [21] |
| GS14dK4 | POPG | ITC | 6.3 | -15.8 | -9.5 | [19] |
Note: ΔH represents the change in enthalpy, ΔS the change in entropy, and ΔG the change in Gibbs free energy upon binding. A negative ΔG indicates a spontaneous binding process.
Table 3: Membrane Penetration Depth of Peptides
| Peptide | Lipid Composition | Technique | Penetration Depth (Å from bilayer center) | Reference(s) |
| Htt17 (F11W) | Zwitterionic Liposomes | Fluorescence Quenching | 7.5 - 11 | [22] |
| Anthroyloxy-labeled fatty acids | PC Bilayers | Fluorescence Quenching | Varies linearly with acyl chain position | [23] |
Note: Penetration depth is often measured for a specific fluorescent probe attached to the peptide.
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize ARP-membrane interactions.
Isothermal Titigation Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat released or absorbed during the binding of a peptide to a lipid vesicle suspension, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Methodology:
-
Sample Preparation:
-
Prepare large unilamellar vesicles (LUVs) of the desired lipid composition by extrusion.
-
Thoroughly dialyze both the peptide solution and the LUV suspension against the same buffer to minimize heats of dilution.
-
Accurately determine the concentrations of the peptide and the lipid.
-
-
ITC Experiment:
-
Typically, the LUV suspension is placed in the sample cell of the calorimeter, and the peptide solution is loaded into the injection syringe.
-
A series of small injections of the peptide solution into the LUV suspension is performed.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The raw data (heat flow versus time) is integrated to obtain the heat change per injection.
-
A blank titration (peptide into buffer) is performed to subtract the heat of dilution.
-
The corrected heat changes are plotted against the molar ratio of peptide to lipid.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters.[12][19][24][25]
-
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is used to determine the secondary structure (e.g., α-helix, β-sheet, random coil) of the peptide in solution and upon interaction with lipid vesicles.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the peptide in a suitable buffer (e.g., phosphate buffer) that has low absorbance in the far-UV region.
-
Prepare LUVs of the desired lipid composition in the same buffer.
-
Prepare samples of the peptide alone and the peptide mixed with LUVs at various peptide-to-lipid ratios.
-
-
CD Measurement:
-
Record CD spectra in the far-UV range (typically 190-250 nm) using a quartz cuvette with a short path length (e.g., 1 mm).
-
Acquire a baseline spectrum of the buffer and the LUV suspension alone and subtract it from the peptide spectra.
-
-
Data Analysis:
Calcein (B42510) Leakage Assay for Membrane Permeabilization
This assay measures the ability of a peptide to disrupt the integrity of a lipid membrane by monitoring the release of a fluorescent dye (calcein) from liposomes.
Methodology:
-
Liposome Preparation:
-
Prepare LUVs encapsulating a self-quenching concentration of calcein (e.g., 50-100 mM).
-
Remove the unencapsulated calcein by size-exclusion chromatography.
-
-
Leakage Measurement:
-
Add the peptide to the suspension of calcein-loaded LUVs.
-
Monitor the increase in fluorescence intensity over time. As the peptide disrupts the membrane, calcein is released, its concentration decreases, and its fluorescence is de-quenched.
-
-
Data Analysis:
Molecular Dynamics (MD) Simulations
MD simulations provide an atomistic or coarse-grained view of the dynamic interactions between ARPs and lipid bilayers, offering insights into binding modes, peptide-induced membrane deformations, and translocation pathways.
Methodology:
-
System Setup:
-
Build a model of the lipid bilayer with the desired lipid composition and hydration.
-
Place one or more peptide molecules in the simulation box, either in the aqueous phase or near the membrane surface.
-
Add ions to neutralize the system and achieve a physiological salt concentration.
-
-
Simulation Protocol:
-
Perform an energy minimization of the system to remove steric clashes.
-
Equilibrate the system under constant temperature and pressure (NPT ensemble) to allow the lipids and solvent to relax around the peptide.
-
Run a production simulation for a sufficient length of time to observe the desired interaction phenomena.
-
-
Data Analysis:
-
Analyze the simulation trajectory to calculate various properties, such as the peptide's position and orientation relative to the membrane, the number of hydrogen bonds between the peptide and lipids, and changes in membrane structure (e.g., thickness, area per lipid, pore formation).[31][32][33][34]
-
Signaling Pathways and Experimental Workflows
The interaction of arginine-rich peptides with cell surface receptors can trigger intracellular signaling cascades. One of the best-characterized pathways is the induction of macropinocytosis.
Macropinocytosis Signaling Pathway
// Nodes ARP [label="Arginine-Rich Peptide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proteoglycan [label="Heparan Sulfate\nProteoglycan", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Clustering [label="Proteoglycan\nClustering", fillcolor="#FBBC05", fontcolor="#202124"]; Rac1_inactive [label="Rac1-GDP\n(inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; GEF [label="GEF", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Rac1_active [label="Rac1-GTP\n(active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Actin [label="Actin\nPolymerization", fillcolor="#FBBC05", fontcolor="#202124"]; Membrane_Ruffling [label="Membrane Ruffling &\nLamellipodia Formation", fillcolor="#FBBC05", fontcolor="#202124"]; Macropinosome [label="Macropinosome\nFormation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Internalization [label="Peptide/Cargo\nInternalization", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges ARP -> Proteoglycan [label="Binds to"]; Proteoglycan -> Clustering [label="Induces"]; Clustering -> GEF [label="Activates"]; GEF -> Rac1_inactive [style=invis]; Rac1_inactive -> Rac1_active [label="GDP/GTP\nExchange", dir=back, constraint=false]; GEF -> Rac1_active [label="Catalyzes"]; Rac1_active -> Actin; Actin -> Membrane_Ruffling; Membrane_Ruffling -> Macropinosome; Macropinosome -> Internalization; }
Caption: ARP-induced macropinocytosis signaling pathway.
Experimental Workflow for ITC
// Nodes Prep [label="Sample Preparation\n(Peptide & Liposomes in same buffer)"]; Load [label="Load Liposomes into Sample Cell\nLoad Peptide into Syringe"]; Titrate [label="Perform Titration\n(Inject Peptide into Liposomes)"]; Measure [label="Measure Heat Change per Injection"]; Blank [label="Blank Titration\n(Peptide into Buffer)"]; Analyze [label="Data Analysis\n(Integration, Subtraction, Fitting)"]; Result [label="Determine Thermodynamic Parameters\n(Kd, ΔH, ΔS, n)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Prep -> Load; Load -> Titrate; Titrate -> Measure; Prep -> Blank [style=dashed]; Blank -> Analyze; Measure -> Analyze; Analyze -> Result; }
Caption: Workflow for Isothermal Titration Calorimetry.
Models of ARP-Membrane Interaction
Caption: Models of ARP-mediated membrane translocation.
Conclusion
The interaction of arginine-rich peptides with cellular membranes is a complex and dynamic process governed by a combination of electrostatic forces, peptide-induced lipid rearrangements, and the hijacking of cellular uptake machinery. While significant progress has been made in elucidating the fundamental principles of these interactions, a complete and universally accepted model remains elusive. The choice of translocation mechanism is likely context-dependent, influenced by a multitude of factors. For researchers and drug development professionals, a thorough understanding of these core principles is essential for the design and optimization of ARP-based delivery systems. By leveraging the quantitative data and experimental methodologies outlined in this guide, it is possible to systematically evaluate and engineer novel peptides with enhanced cell-penetrating capabilities and improved therapeutic potential. Further research will undoubtedly continue to unravel the intricacies of ARP-membrane interactions, paving the way for the next generation of intracellular drug delivery platforms.
References
- 1. meihonglab.com [meihonglab.com]
- 2. Solid-State NMR Spectroscopic Approaches to Investigate Dynamics, Secondary Structure and Topology of Membrane Proteins [scirp.org]
- 3. Membrane permeabilization can be crucially biased by a fusogenic lipid composition – leaky fusion caused by antimicrobial peptides in model membranes ... - Soft Matter (RSC Publishing) DOI:10.1039/D2SM01691E [pubs.rsc.org]
- 4. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 5. Arginine-rich peptides and their internalization mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solid-state NMR spectroscopy to study protein-lipid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 9. Isothermal Titration Calorimetry [bio-protocol.org]
- 10. benthamscience.com [benthamscience.com]
- 11. Membrane-permeable arginine-rich peptides and the translocation mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. edepot.wur.nl [edepot.wur.nl]
- 14. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [0910.1736] Arginine-rich peptides destabilize the plasma membrane, consistent with a pore formation translocation mechanism of cell penetrating peptides [arxiv.org]
- 16. Analysis of protein and peptide penetration into membranes by depth-dependent fluorescence quenching: theoretical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Thermodynamic Profiling of Peptide Membrane Interactions by Isothermal Titration Calorimetry: A Search for Pores and Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Structural Elucidation of Cell-Penetrating Penetratin Peptide in Model Membranes at Atomic Level: Probing Hydrophobic Interactions in the Blood-Brain-Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Extension of the parallax analysis of membrane penetration depth to the polar region of model membranes: use of fluorescence quenching by a spin-label attached to the phospholipid polar headgroup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant Alpha-Synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. PMIpred: a physics-informed web server for quantitative protein–membrane interaction prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
- 30. Molecular Dynamics simulations [bio-protocol.org]
- 31. Self-Assembling of Peptide/Membrane Complexes by Atomistic Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Running membrane simulations in GROMACS - GROMACS 2024.3 documentation [manual.gromacs.org]
- 33. mdpi.com [mdpi.com]
- 34. Molecular Dynamics Simulations Are Redefining Our View of Peptides Interacting with Biological Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of the R4 Repeat Domain in Tau Protein Aggregation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The microtubule-associated protein tau is central to the pathology of a class of neurodegenerative disorders known as tauopathies, which includes Alzheimer's disease. The aggregation of tau into insoluble fibrils is a hallmark of these diseases. The microtubule-binding region (MTBR) of tau, composed of three or four imperfect repeat domains (R1-R4), is critical for both its physiological function in microtubule stabilization and its pathological aggregation. This technical guide focuses on the pivotal role of the fourth repeat domain (R4) in the aggregation process. R4, along with R3, frequently forms the core of tau fibrils.[1] Its structure, interactions, and post-translational modifications are key determinants of aggregation kinetics and fibril morphology. Understanding the specific contribution of the R4 domain is crucial for the development of targeted therapeutics aimed at inhibiting tau aggregation and mitigating neurodegeneration.
Introduction: The Tau Protein and its Repeat Domains
The tau protein is an intrinsically disordered protein that is primarily expressed in neurons and stabilizes microtubules, which are essential components of the neuronal cytoskeleton.[2] In the adult human brain, six tau isoforms are produced through alternative splicing of the MAPT gene. These isoforms differ by the inclusion of zero, one, or two N-terminal inserts and the presence of either three (3R) or four (4R) repeat domains in the MTBR.[3] The 4R isoforms contain all four repeats (R1, R2, R3, and R4), while the 3R isoforms lack the second repeat (R2).[3] The repeat domains are not only crucial for microtubule binding but also contain the amyloidogenic sequences that drive tau's self-assembly into pathological aggregates.[4]
The Structural and Functional Role of the R4 Domain
The R4 domain, like the other repeat domains, is rich in positively charged residues, facilitating its interaction with the negatively charged surface of microtubules. While the entire repeat domain contributes to microtubule binding, studies have shown that the flanking regions of the repeats are also important for productive binding and microtubule assembly.[5] Cryo-electron microscopy (cryo-EM) studies have revealed that the core of tau filaments in Alzheimer's disease is composed of residues from the R3 and R4 domains, as well as a portion of the C-terminal tail.[1] This highlights the central role of R4 in forming the stable, β-sheet-rich structure that characterizes tau fibrils. Molecular simulations have further suggested that the R3-R4 diadomain is uniquely stable in the C-shaped conformation observed in Alzheimer's disease-derived fibrils.[6]
The R4 Domain in the Nucleation and Elongation of Tau Fibrils
The aggregation of tau is believed to follow a nucleation-elongation model, which involves a slow lag phase where aggregation-competent nuclei are formed, followed by a rapid elongation phase where these nuclei act as templates for the recruitment of monomeric tau.[7] While the hexapeptide motifs in R2 and R3 are known to be highly amyloidogenic, the R4 domain also plays a significant, albeit complex, role. Some studies suggest that R1 and R4, despite having weaker intrinsic aggregation abilities, are necessary for the formation of mature paired helical filaments (PHFs).[8] The R4 domain can independently form filaments under certain conditions, such as acidic pH, indicating its inherent capacity for self-assembly.[9] The interplay between the different repeat domains is crucial, with the R2 and R3 repeats often forming the core structure for aggregation in 4R tau.[8]
Quantitative Insights into R4-Mediated Aggregation and Binding
The aggregation kinetics of tau isoforms and the binding affinity of the repeat domains to microtubules have been quantified in numerous studies. These quantitative parameters are essential for understanding the pathological transformation of tau and for the development of aggregation inhibitors.
Aggregation Kinetics
Thioflavin T (ThT) fluorescence assays are widely used to monitor the kinetics of tau aggregation. The half-time (t1/2) of aggregation is a key parameter derived from these assays. Comparative studies have shown that 4R tau isoforms generally aggregate more slowly than 3R isoforms under certain in vitro conditions.[10]
Table 1: Comparative Aggregation Half-Times (t1/2) of 3R and 4R Tau Isoforms
| Tau Isoform | Aggregation Half-Time (t1/2) in hours | Fold Change (4R vs. 3R) |
|---|---|---|
| 0N3R | 1.2 ± 0.4 | |
| 0N4R | 14.7 ± 3.0 | 12.2 |
| 1N3R | 4.3 ± 1.1 | |
| 1N4R | 17.0 ± 1.6 | 3.9 |
| 2N3R | 4.2 ± 0.6 | |
| 2N4R | 8.0 ± 0.3 | 1.9 |
Data is illustrative and derived from in vitro heparin-induced aggregation assays. Actual kinetics can vary based on experimental conditions.[10]
Binding Affinity to Microtubules
The binding of tau to microtubules is a dynamic process that is essential for its physiological function. The dissociation constant (Kd) is a measure of the affinity of this interaction, with lower Kd values indicating stronger binding. Studies have shown that the complete microtubule-binding region, including the flanking domains, binds to microtubules with a significantly higher affinity than the repeat domains alone.[11]
Table 2: Dissociation Constants (Kd) of Tau Constructs for Microtubules
| Tau Construct | Dissociation Constant (Kd) in µM |
|---|---|
| R1 to R4 repeats only | ~25 to 50 |
| Repeats with flanking P2 and R' domains | ~1 to 3 |
Data represents the approximate range of Kd values from binding assays.[11]
Signaling Pathways Modulating R4 Function and Aggregation
The function and aggregation propensity of the tau protein, including the R4 domain, are heavily regulated by post-translational modifications, primarily phosphorylation. A complex network of protein kinases and phosphatases controls the phosphorylation state of tau.
Key Kinases and Phosphatases
Glycogen (B147801) synthase kinase-3β (GSK-3β) and cyclin-dependent kinase 5 (CDK5) are two of the major proline-directed protein kinases that phosphorylate tau at multiple sites, including those in and around the R4 domain.[5] Hyperactivation of these kinases is implicated in the pathological hyperphosphorylation of tau observed in Alzheimer's disease. Protein phosphatase 2A (PP2A) is the primary phosphatase that counteracts the activity of these kinases, and its dysregulation is also linked to tau pathology.[5]
Upstream Signaling and Regulation
The activity of GSK-3β and CDK5 is regulated by various upstream signaling pathways. For instance, the neuregulin receptor complex, ErbB, can activate the PI3K/Akt pathway, which in turn leads to the inhibitory phosphorylation of GSK-3β at serine 9. The activity of CDK5 is dependent on its regulatory partners, p35 or its cleavage product p25. The interplay between these signaling molecules is complex; for example, CDK5 can regulate GSK-3β activity through different mechanisms.
Diagram 1: Signaling Pathways to Tau R4 Phosphorylation
Experimental Protocols for Investigating R4-Mediated Aggregation
A variety of in vitro and cell-based assays are employed to study the aggregation of the tau protein. The following are detailed protocols for key experiments.
Thioflavin T (ThT) Fluorescence Assay for Aggregation Kinetics
This assay monitors the formation of β-sheet-rich amyloid fibrils in real-time.
-
Reagents and Materials:
-
Purified recombinant tau protein (full-length or fragments containing R4)
-
Aggregation buffer (e.g., 20 mM Tris, pH 7.4, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Heparin stock solution (e.g., 300 µM in aggregation buffer)
-
Thioflavin T (ThT) stock solution (e.g., 3 mM in aggregation buffer)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence capabilities
-
-
Procedure:
-
Prepare the reaction mixture in the wells of the 96-well plate. A typical reaction contains 10-20 µM tau, an aggregation inducer like heparin (at a molar ratio of 1:4 with tau), and 10-20 µM ThT in aggregation buffer.
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with intermittent shaking in a plate reader.
-
Measure ThT fluorescence at regular intervals (e.g., every 15 minutes) with excitation at ~440 nm and emission at ~485 nm.
-
Plot fluorescence intensity versus time to obtain a sigmoidal aggregation curve.
-
Analyze the curve to determine kinetic parameters such as the lag time and the half-time (t1/2) of aggregation.
-
In Vitro Tau Seeding Assay
This assay assesses the "prion-like" seeding activity of pre-formed tau aggregates.
-
Reagents and Materials:
-
Monomeric recombinant tau
-
Pre-formed tau fibrils (seeds)
-
Aggregation buffer
-
ThT stock solution
-
Sonicator
-
96-well black, clear-bottom microplate
-
Plate reader
-
-
Procedure:
-
Fragment the pre-formed tau fibrils by sonication to create seeds.
-
Prepare reaction mixtures containing monomeric tau, ThT, and varying concentrations of tau seeds in aggregation buffer. Include a control with no seeds.
-
Incubate and monitor ThT fluorescence as described in the ThT assay protocol.
-
Compare the aggregation kinetics of seeded and unseeded reactions. A reduction in the lag phase in the presence of seeds indicates seeding activity.
-
Transmission Electron Microscopy (TEM) of Tau Fibrils
TEM is used to visualize the morphology of tau aggregates.
-
Reagents and Materials:
-
Aggregated tau sample
-
TEM grids (e.g., formvar/carbon-coated copper grids)
-
Negative stain solution (e.g., 2% uranyl acetate)
-
Filter paper
-
Transmission electron microscope
-
-
Procedure:
-
Apply a small volume (e.g., 5 µL) of the aggregated tau sample to a TEM grid and allow it to adsorb for 1-2 minutes.
-
Blot off the excess sample with filter paper.
-
Wash the grid by briefly floating it on a drop of distilled water.
-
Apply a drop of the negative stain solution to the grid for 1-2 minutes.
-
Blot off the excess stain and allow the grid to air dry completely.
-
Image the grid using a transmission electron microscope to observe fibril morphology.
-
Diagram 2: Experimental Workflow for Tau Aggregation Studies
Conclusion and Future Directions
The R4 repeat domain is a critical player in the pathological aggregation of the tau protein. Its inclusion in the core of tau fibrils in many tauopathies underscores its importance as a therapeutic target. This guide has provided an overview of the role of R4, quantitative data on its aggregation and binding properties, the signaling pathways that regulate its function, and detailed experimental protocols for its study. Future research should continue to focus on elucidating the precise molecular mechanisms by which R4 contributes to the nucleation and strain propagation of tau aggregates. A deeper understanding of the interplay between the R4 domain, its post-translational modifications, and other cellular factors will be instrumental in the design of novel diagnostics and disease-modifying therapies for tauopathies.
References
- 1. Frontiers | Crosstalk between Cdk5 and GSK3β: Implications for Alzheimer's Disease [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Tau domains, phosphorylation, and interactions with microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The distinct structural preferences of Tau protein repeat domains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amyloidogenesis of Tau protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Linkage-dependent contribution of repeat peptides to self-aggregation of three- or four-repeat microtubule-binding domains in tau protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Marked difference between self-aggregations of first and fourth repeat peptides on tau microtubule-binding domain in acidic solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Microtubule-binding core of the tau protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interplay between cyclin-dependent kinase 5 and glycogen synthase kinase 3 beta mediated by neuregulin signaling leads to differential effects on tau phosphorylation and amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Tetra-arginine (Arg-Arg-Arg-Arg) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arginine-rich peptides, including the tetra-arginine (Arg-Arg-Arg-Arg) sequence, are of significant interest in biomedical research and drug development. Their cationic nature at physiological pH facilitates cellular uptake, making them valuable as cell-penetrating peptides (CPPs) for the delivery of therapeutic cargo. This document provides a detailed guide to the chemical synthesis of the tetra-arginine peptide using Fmoc-based solid-phase peptide synthesis (SPPS), outlining the challenges, protocols, and expected outcomes.
Challenges in Synthesizing Arginine-Rich Peptides
The synthesis of peptides containing multiple arginine residues presents unique challenges primarily due to the bulky and strongly basic guanidinium (B1211019) side chain of arginine. Key difficulties include:
-
Steric Hindrance: The bulky side chain, even with a protecting group, can impede coupling reactions, potentially leading to incomplete reactions and deletion sequences.
-
δ-Lactam Formation: A significant side reaction during the activation of the arginine carboxyl group is the intramolecular cyclization to form a stable six-membered δ-lactam. This inactive species cannot couple to the growing peptide chain.
-
Peptide Aggregation: The guanidinium groups can participate in inter-chain hydrogen bonding, leading to peptide aggregation on the solid support. This can hinder reagent access and lead to incomplete deprotection and coupling steps.
To overcome these challenges, the use of potent coupling reagents and appropriate side-chain protecting groups is crucial.
Recommended Reagents and Materials
For the successful synthesis of tetra-arginine, the following reagents and materials are recommended:
| Reagent/Material | Specification | Purpose |
| Resin | Rink Amide MBHA | Produces a C-terminal amide upon cleavage. |
| Amino Acid | Fmoc-Arg(Pbf)-OH | Nα-Fmoc protected arginine with a Pbf side-chain protecting group. |
| Coupling Reagent | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Highly efficient aminium-based coupling reagent, particularly effective for hindered couplings. |
| Base | DIPEA (N,N-Diisopropylethylamine) | Base for the activation of the amino acid and neutralization. |
| Fmoc Deprotection | 20% Piperidine (B6355638) in DMF | Reagent for the removal of the Fmoc protecting group. |
| Solvent | DMF (N,N-Dimethylformamide) | Primary solvent for washing, deprotection, and coupling steps. |
| Washing Solvents | DCM (Dichloromethane), MeOH (Methanol) | Used for resin washing and swelling. |
| Cleavage Cocktail | 95% TFA, 2.5% TIS, 2.5% H₂O | Reagent for cleaving the peptide from the resin and removing side-chain protecting groups. |
| Purification | RP-HPLC (Reversed-Phase High-Performance Liquid Chromatography) | For purification of the crude peptide. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (Manual)
This protocol outlines the manual synthesis of tetra-arginine on a 0.1 mmol scale.
1. Resin Preparation:
- Place 0.1 mmol of Rink Amide MBHA resin in a reaction vessel.
- Swell the resin in DMF for 1 hour.
- Drain the DMF.
2. First Amino Acid Coupling (Arg-1):
- Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain, and repeat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
- Activation: In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (3 equivalents, 0.3 mmol) and HATU (3 equivalents, 0.3 mmol) in DMF. Add DIPEA (6 equivalents, 0.6 mmol) and allow to pre-activate for 1-5 minutes.
- Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
- Washing: Drain the coupling solution and wash the resin with DMF (3x).
- Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling may be necessary.
3. Subsequent Amino Acid Couplings (Arg-2, Arg-3, Arg-4):
- Repeat the Fmoc deprotection, activation, and coupling steps as described for the first amino acid for each of the subsequent three arginine residues.
4. Final Fmoc Deprotection:
- After the final coupling, perform one last Fmoc deprotection step to remove the N-terminal Fmoc group.
Protocol 2: Cleavage and Deprotection
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Prepare the cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% Water (H₂O).
-
Add the cleavage cocktail to the resin (10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum. A crude yield of approximately 84-93% can be expected.[1][2]
Protocol 3: Purification and Analysis
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water with a small amount of acetonitrile (B52724) and TFA).
-
Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. A common mobile phase system is:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Use a linear gradient of Solvent B to elute the peptide. The exact gradient will depend on the specific HPLC system and column.
-
Collect the fractions containing the purified peptide.
-
Confirm the purity and identity of the peptide using analytical RP-HPLC and mass spectrometry. Purity of >95% is often achievable.[3]
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
Quantitative Data Summary
The following tables provide a summary of expected quantitative data for the synthesis of tetra-arginine peptide. These values are estimates based on typical results for arginine-rich peptides and may vary depending on the specific synthesis conditions and equipment used.
Table 1: Reagent Stoichiometry for a 0.1 mmol Synthesis
| Reagent | Equivalents (per coupling) | Amount (for 0.1 mmol scale) |
| Fmoc-Arg(Pbf)-OH | 3 | ~487 mg (0.3 mmol) |
| HATU | 3 | ~114 mg (0.3 mmol) |
| DIPEA | 6 | ~105 µL (0.6 mmol) |
Table 2: Expected Synthesis Performance
| Parameter | Expected Value | Notes |
| Coupling Efficiency (per step) | >99% | Monitored by Kaiser test. Double coupling can be employed if necessary. |
| Crude Peptide Purity | ~60-80% | Determined by analytical RP-HPLC before purification.[4] |
| Overall Yield (after purification) | 30-50% | This can vary significantly based on the number of purification steps and handling losses. |
Visualizing the Workflow
The synthesis of tetra-arginine follows a cyclical process of deprotection and coupling, followed by final cleavage and purification.
Caption: General workflow for the solid-phase synthesis of tetra-arginine peptide.
Signaling Pathways and Logical Relationships
The synthesis of a peptide via SPPS is a linear, stepwise process. The logical relationship is a direct progression from the C-terminus to the N-terminus of the peptide, followed by cleavage and purification.
Caption: Logical progression of tetra-arginine peptide synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Serum Stabilities of Short Tryptophan- and Arginine-Rich Antimicrobial Peptide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Tetra-arginine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arginine-rich peptides, such as tetra-arginine (R4), are of significant interest in biomedical research and drug development. Their cationic nature at physiological pH facilitates cell penetration, making them valuable as cell-penetrating peptides (CPPs) for the delivery of therapeutic cargo.[1][2][3] Solid-phase peptide synthesis (SPPS) is the method of choice for preparing such peptides, offering a streamlined and efficient approach.[4]
This document provides a detailed protocol for the manual solid-phase synthesis of tetra-arginine using Fmoc/tBu chemistry. The protocol covers all stages from resin preparation to final cleavage, deprotection, and analysis. Particular attention is given to the challenges associated with arginine incorporation, such as steric hindrance and potential side reactions like δ-lactam formation.[5]
Key Challenges in Tetra-arginine Synthesis
The synthesis of arginine-rich peptides presents unique challenges:
-
Steric Hindrance: The bulky guanidinium (B1211019) side chain of arginine, even when protected, can impede coupling efficiency.[5]
-
δ-Lactam Formation: A common side reaction during the activation of Fmoc-Arg(Pbf)-OH is the intramolecular cyclization to form a stable δ-lactam, which terminates the peptide chain.[5]
-
Aggregation: Arginine-rich sequences have a tendency to aggregate on the solid support, which can hinder reagent accessibility and lead to incomplete reactions.[5]
-
Purification Difficulties: The highly charged nature of tetra-arginine can lead to secondary ionic interactions with silica-based chromatography columns, resulting in poor peak shape and resolution during purification.[6]
Experimental Workflow
The following diagram illustrates the key steps in the solid-phase peptide synthesis of tetra-arginine.
Caption: General workflow for the solid-phase peptide synthesis of tetra-arginine.
Materials and Reagents
| Reagent | Supplier | Grade |
| Rink Amide MBHA Resin | Commercial Supplier | 100-200 mesh, ~0.7 mmol/g |
| Fmoc-Arg(Pbf)-OH | Commercial Supplier | Peptide Synthesis Grade |
| N,N'-Diisopropylcarbodiimide (DIC) | Commercial Supplier | Peptide Synthesis Grade |
| Oxyma Pure | Commercial Supplier | Peptide Synthesis Grade |
| Piperidine (B6355638) | Commercial Supplier | ACS Grade |
| N,N-Dimethylformamide (DMF) | Commercial Supplier | Anhydrous, Peptide Synthesis |
| Dichloromethane (DCM) | Commercial Supplier | ACS Grade |
| Trifluoroacetic Acid (TFA) | Commercial Supplier | Reagent Grade |
| Triisopropylsilane (TIS) | Commercial Supplier | Reagent Grade |
| Diethyl Ether | Commercial Supplier | Anhydrous |
| Acetonitrile (B52724) (ACN) | Commercial Supplier | HPLC Grade |
| Water | In-house | Milli-Q or equivalent |
Protocols
Protocol 1: Resin Preparation and Swelling
-
Place the Rink Amide MBHA resin (0.1 mmol scale) in a fritted syringe reaction vessel.
-
Add N,N-Dimethylformamide (DMF, 5 mL) to the resin.
-
Gently agitate the resin for 30 minutes at room temperature to allow for swelling.
-
Drain the DMF from the reaction vessel.
Protocol 2: Fmoc Deprotection
-
Add a 20% solution of piperidine in DMF (5 mL) to the swollen resin.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the solution.
-
Repeat steps 1-3 one more time.
-
Wash the resin thoroughly with DMF (5 x 5 mL) to remove residual piperidine.
Protocol 3: Amino Acid Coupling
-
In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (4 equivalents relative to resin loading), Oxyma Pure (4 equivalents), and DIC (4 equivalents) in DMF (2 mL).
-
Allow the activation mixture to pre-activate for 5-10 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2 hours at room temperature. A double coupling (repeating the coupling step) may be necessary to improve efficiency.[5]
-
Drain the coupling solution.
-
Wash the resin with DMF (5 x 5 mL) and then with Dichloromethane (DCM) (3 x 5 mL).
Note: To synthesize tetra-arginine, repeat Protocols 2 and 3 three more times.
Protocol 4: Final Cleavage and Deprotection
-
After the final coupling and washing steps, perform a final Fmoc deprotection (Protocol 2).
-
Wash the peptide-resin with DMF (5 x 5 mL) followed by DCM (5 x 5 mL).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).[5] Caution: Prepare and use in a well-ventilated fume hood.
-
Add the cleavage cocktail (5 mL) to the dried peptide-resin.
-
Agitate the mixture for 2-3 hours at room temperature. For peptides with multiple arginine residues, longer deprotection times may be required.[7][8]
-
Filter the resin and collect the filtrate into a clean centrifuge tube.
Protocol 5: Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the TFA filtrate to a 50 mL tube containing cold diethyl ether (40 mL).
-
Incubate the mixture at -20°C for at least 30 minutes to facilitate precipitation.
-
Centrifuge the tube to pellet the peptide and carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2 x 20 mL) to remove scavengers and residual protecting groups.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[6][9]
Data Presentation
| Parameter | Value |
| Synthesis Scale | 0.1 mmol |
| Resin | Rink Amide MBHA, ~0.7 mmol/g loading |
| Amino Acid | Fmoc-Arg(Pbf)-OH |
| Coupling Reagents | DIC/Oxyma Pure |
| Reagent Equivalents | 4 eq. Fmoc-Arg(Pbf)-OH, 4 eq. DIC, 4 eq. Oxyma |
| Coupling Time | 2 hours per coupling |
| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) |
| Cleavage Time | 2-3 hours |
| Typical Crude Purity (HPLC) | 70-85% |
| Typical Final Purity (HPLC) | >95% |
| Analytical Method | RP-HPLC, LC-MS |
Analysis
The identity and purity of the synthesized tetra-arginine should be confirmed by analytical RP-HPLC and mass spectrometry.
-
RP-HPLC: A C18 column with a gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B) is typically used.[9]
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the final product. The expected monoisotopic mass for tetra-arginine (C₂₄H₅₀N₁₆O₅) is 682.41 g/mol .
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Coupling Efficiency | Steric hindrance from the Pbf group.[5] Peptide aggregation on the resin.[5] | Perform a double coupling.[5] Use a more potent coupling reagent like HATU.[5] |
| Deletion Sequences | Incomplete coupling. δ-lactam formation.[5] | Ensure complete deprotection and coupling at each step. Use optimized coupling conditions to minimize side reactions. |
| Poor Peak Shape in HPLC | Secondary ionic interactions with the column.[6] Aggregation of the peptide. | Use a mobile phase with a strong ion-pairing agent like TFA.[6][9] Optimize the pH and ionic strength of the buffers.[6] |
References
- 1. "Amphiphilic Cell-Penetrating Peptides Containing Arginine and Hydropho" by Jonathan Moreno, Khalid Zoghebi et al. [digitalcommons.chapman.edu]
- 2. researchgate.net [researchgate.net]
- 3. Secondary structures and cell-penetrating abilities of arginine-rich peptide foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. peptide.com [peptide.com]
- 9. agilent.com [agilent.com]
Purification of Tetra-Arginine (Arg-Arg-Arg-Arg) by Reverse-Phase HPLC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of the highly basic tetra-arginine peptide (Arg-Arg-Arg-Arg, R4) using reverse-phase high-performance liquid chromatography (RP-HPLC). The protocols address the unique challenges associated with purifying arginine-rich peptides, offering strategies to achieve high purity and resolution.
Introduction: The Challenge of Purifying Arginine-Rich Peptides
The purification of peptides containing multiple arginine residues, such as tetra-arginine, presents significant challenges in reverse-phase chromatography. The guanidinium (B1211019) side chain of arginine has a high pKa (around 12.5), meaning it is positively charged over a wide pH range.[1] This strong positive charge can lead to several purification issues:
-
Secondary Ionic Interactions: The cationic guanidinium groups can interact with residual free silanol (B1196071) groups on silica-based stationary phases, resulting in peak tailing and reduced chromatographic resolution.[1]
-
Poor Retention: The high polarity of the arginine residues can cause the peptide to have weak retention on hydrophobic stationary phases, leading to elution in or near the void volume.
-
Peptide Aggregation: Electrostatic interactions between the positively charged arginine residues can promote peptide aggregation, which can complicate the purification process and lower recovery rates.[1]
To overcome these challenges, specific strategies must be employed, primarily involving the use of ion-pairing reagents and the careful optimization of mobile phase conditions.
The Role of Ion-Pairing Reagents
Ion-pairing reagents are essential for the successful RP-HPLC purification of highly charged peptides like R4. These agents are typically acids that add a hydrophobic counter-ion to the mobile phase. The negatively charged counter-ion pairs with the positively charged arginine residues on the peptide. This interaction effectively neutralizes the positive charges and increases the overall hydrophobicity of the peptide, leading to better retention and improved peak shape on the non-polar stationary phase.[2][3]
The choice of ion-pairing reagent can significantly impact the selectivity and retention of the peptide.[2][3] The most commonly used ion-pairing reagent is Trifluoroacetic Acid (TFA).[2][4][5] However, for very polar peptides, stronger ion-pairing agents like Heptafluorobutyric Acid (HFBA) can provide better retention and resolution.[2][3][4]
Experimental Protocols
Materials and Equipment
Table 1: Materials and Reagents
| Material/Reagent | Grade | Recommended Supplier |
| Crude Tetra-Arginine (R4) | Synthesis Grade | N/A |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific, Sigma-Aldrich |
| Water | HPLC Grade / Deionized | Millipore Milli-Q or equivalent |
| Trifluoroacetic Acid (TFA) | HPLC Grade[4][5] | Thermo Scientific, Pierce |
| Heptafluorobutyric Acid (HFBA) | HPLC Grade[4] | Thermo Scientific, Pierce |
Table 2: HPLC System Configuration
| Component | Specification |
| HPLC System | Preparative or Analytical HPLC system with a gradient pump, autosampler, column oven, and UV detector. |
| Stationary Phase | C18 silica-based column (e.g., Phenomenex Gemini C18, Waters XBridge C18). Wide-pore (300 Å) columns are often recommended for peptides.[6] |
| Column Dimensions | Analytical: 4.6 x 150 mm, 5 µm; Preparative: 21.2 x 250 mm, 10 µm[7][8] |
| Detection Wavelength | 214 nm and 280 nm |
Mobile Phase Preparation
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
For enhanced retention of the highly polar R4 peptide, consider using 0.1% (v/v) HFBA in place of TFA for both mobile phases.
Sample Preparation
-
Dissolve the crude R4 peptide in Mobile Phase A to a concentration of 1-5 mg/mL.
-
Ensure the peptide is fully dissolved. Sonication may be used sparingly if needed.
-
Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.
HPLC Method Parameters
The following tables outline starting parameters for both analytical and preparative scale purification of R4. Optimization will likely be required based on the specific crude sample purity and the HPLC system used.
Table 3: Analytical RP-HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for peptide analysis. |
| Mobile Phase A | 0.1% TFA in Water | Provides acidic pH and ion-pairing. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Eluting solvent. |
| Flow Rate | 1.0 mL/min | Typical for a 4.6 mm ID column. |
| Gradient | 0-30% B over 30 minutes | A shallow gradient is crucial for resolving closely eluting impurities.[6][9] |
| Column Temperature | 30-40 °C | Can improve peak shape and resolution. |
| Detection | 214 nm | Wavelength for peptide bond absorbance. |
| Injection Volume | 10-50 µL | Dependent on sample concentration. |
Table 4: Preparative RP-HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 21.2 x 250 mm, 10 µm[7][8] | For larger sample loads. |
| Mobile Phase A | 0.1% TFA in Water | Provides acidic pH and ion-pairing. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Eluting solvent. |
| Flow Rate | 15-20 mL/min[7][8] | Appropriate for the larger column diameter. |
| Gradient | 0-25% B over 40 minutes | A very shallow gradient is critical for preparative scale to ensure good separation. |
| Column Temperature | 30-40 °C | Improves peak shape and resolution. |
| Detection | 214 nm | Wavelength for peptide bond absorbance. |
| Sample Loading | Dependent on column capacity and crude purity. Start with a lower loading and increase as needed. | To avoid column overloading and loss of resolution. |
Visualizing the Workflow and Key Relationships
Experimental Workflow for R4 Purification
The following diagram outlines the general workflow for the purification of the tetra-arginine peptide.
Caption: Figure 1: Experimental Workflow for R4 Purification
Interplay of Key Purification Parameters
The successful purification of R4 depends on the careful optimization of several interconnected parameters. The diagram below illustrates these relationships.
Caption: Figure 2: Key Parameter Relationships in R4 Purification
Troubleshooting and Optimization
Table 5: Troubleshooting Guide for R4 Purification
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor or No Retention | - Insufficient ion-pairing. - Peptide is too polar for the current conditions. | - Switch from TFA to a more hydrophobic ion-pairing reagent like HFBA.[2] - Decrease the initial percentage of organic solvent (Mobile Phase B). |
| Peak Tailing | - Secondary ionic interactions with the stationary phase. - Column degradation. | - Ensure the concentration of the ion-pairing reagent (e.g., TFA) is sufficient (at least 0.1%). - Operate at a low pH (2-3) to suppress silanol activity. - Try a different C18 column from another manufacturer. |
| Poor Resolution | - Gradient is too steep. - Column is overloaded. | - Decrease the gradient slope (e.g., from 1%/min to 0.5%/min).[6] - Reduce the amount of sample injected onto the column. |
| Low Recovery | - Peptide aggregation. - Irreversible adsorption to the column. | - Work at lower peptide concentrations.[1] - Ensure the mobile phase has sufficient organic modifier to elute the peptide. |
By following these protocols and optimization strategies, researchers can effectively purify the tetra-arginine peptide, achieving the high levels of purity required for subsequent scientific and developmental applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. HPLC Ion Pair Reagents | Fisher Scientific [fishersci.ca]
- 5. HPLC Ion Pair Reagents | Thermo Fisher Scientific [thermofisher.com]
- 6. hplc.eu [hplc.eu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enhanced Cellular Uptake of Short Polyarginine Peptides through Fatty Acylation and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
Application Notes and Protocols: Labeling Tetra-arginine with Fluorescein for Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetra-arginine (R4), a short cell-penetrating peptide (CPP), has garnered significant interest in drug delivery and cellular imaging due to its ability to traverse cellular membranes.[1] Labeling tetra-arginine with a fluorescent probe like fluorescein (B123965) isothiocyanate (FITC) allows for the direct visualization of its cellular uptake, and intracellular localization, and can be instrumental in studying the delivery of conjugated cargo.[][3][4] FITC is a widely used green fluorescent dye that covalently binds to primary amines, such as the N-terminus and the side chains of lysine (B10760008) or ornithine residues.[5][6] This document provides detailed protocols for the labeling of tetra-arginine with FITC, its subsequent purification, and its application in fluorescence microscopy.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the materials and procedures described in these application notes.
Table 1: Properties of Reagents
| Reagent | Molecular Weight ( g/mol ) | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) |
| Tetra-arginine (R4) | ~686.8 | N/A | N/A | N/A |
| Fluorescein Isothiocyanate (FITC), Isomer I | 389.38[7] | 494[5] | 518[5] | ~75,000 at ~495 nm[7][8][9] |
Table 2: Recommended Parameters for FITC Labeling of Tetra-arginine
| Parameter | Recommended Value | Notes |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or Carbonate Buffer | Ensure pH is between 8.5 and 9.5 for efficient labeling.[10][11] |
| FITC:Peptide Molar Ratio | 1.5:1 to 5:1 | Optimization is recommended to achieve desired labeling efficiency without over-labeling, which can cause fluorescence quenching.[5] |
| Reaction Time | 2 - 12 hours | Monitor reaction progress by TLC or HPLC if possible.[5] |
| Temperature | Room Temperature (20-25°C) | |
| Purification Method | Reverse-Phase HPLC | Provides high purity of the labeled peptide.[5] |
Experimental Protocols
Protocol for FITC Labeling of Tetra-arginine in Solution
This protocol describes the covalent conjugation of FITC to the primary amines of tetra-arginine.
Materials:
-
Tetra-arginine (lyophilized powder)
-
Fluorescein Isothiocyanate (FITC), Isomer I
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate Buffer (pH 9.0)
-
Trifluoroacetic acid (TFA) for pH adjustment
-
Microcentrifuge tubes
-
Orbital shaker
Procedure:
-
Prepare Tetra-arginine Solution: Dissolve a known amount of tetra-arginine in the 0.1 M sodium bicarbonate buffer to a final concentration of 1-2 mg/mL.
-
Prepare FITC Stock Solution: Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL. Protect the solution from light.[12]
-
Labeling Reaction: a. In a microcentrifuge tube, add the tetra-arginine solution. b. While vortexing gently, add the desired molar excess of the FITC stock solution to the peptide solution. It is recommended to start with a 3:1 molar ratio of FITC to peptide.[5] c. Protect the reaction mixture from light by wrapping the tube in aluminum foil. d. Incubate the reaction at room temperature for 4-8 hours on an orbital shaker.[5]
-
Quenching the Reaction (Optional): The reaction can be stopped by adding a quenching buffer, such as 1 M Tris-HCl, to consume unreacted FITC.
-
Acidification: Before purification by HPLC, acidify the reaction mixture with a small amount of TFA to a pH of 2-3 to ensure compatibility with the HPLC column and mobile phases.[5]
-
Purification: Proceed immediately to purification by reverse-phase HPLC (see Protocol 3.2).
Protocol for Purification of FITC-Tetra-arginine by HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the recommended method for purifying the FITC-labeled tetra-arginine from unreacted peptide and free FITC.
Materials:
-
RP-HPLC system with a UV detector
-
C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Sample Injection: Inject the acidified reaction mixture onto the column.
-
Elution Gradient: Elute the peptides using a linear gradient of Mobile Phase B. A suggested starting gradient is 5% to 65% Mobile Phase B over 30 minutes. The optimal gradient may need to be determined empirically.
-
Detection: Monitor the elution profile at both 214 nm (for the peptide backbone) and 495 nm (for FITC). The desired FITC-tetra-arginine conjugate will absorb at both wavelengths.
-
Fraction Collection: Collect the fractions corresponding to the peak that absorbs at both 214 nm and 495 nm.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified FITC-tetra-arginine as a powder. Store the lyophilized peptide at -20°C or lower, protected from light.
Protocol for Characterization of FITC-Tetra-arginine
Determination of Degree of Labeling (DOL): The DOL, or the average number of FITC molecules per peptide, can be determined spectrophotometrically.
-
Sample Preparation: Dissolve a known weight of the lyophilized FITC-tetra-arginine in a suitable buffer (e.g., PBS, pH 7.4).
-
Spectrophotometric Measurement: Measure the absorbance of the solution at 280 nm (A280) and 494 nm (A494).
-
Calculation:
-
Calculate the concentration of FITC using the Beer-Lambert law (A = εcl), with a molar extinction coefficient (ε) for FITC of approximately 75,000 M⁻¹cm⁻¹ at 494 nm.[7][8][9]
-
The concentration of the peptide can be estimated from its weight or by methods like the bicinchoninic acid (BCA) assay.
-
The DOL is the molar ratio of FITC to the peptide.
-
Protocol for Fluorescence Microscopy of FITC-Tetra-arginine in Live Cells
This protocol outlines the steps for visualizing the cellular uptake of FITC-tetra-arginine using fluorescence microscopy.
Materials:
-
Cells cultured on glass-bottom dishes or chamber slides
-
Purified FITC-tetra-arginine
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets for FITC (Excitation/Emission: ~490/525 nm)
-
(Optional) Nuclear stain (e.g., Hoechst 33342)
-
(Optional) Endosomal/lysosomal marker (e.g., LysoTracker Red)
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging vessel and allow them to adhere and grow to 50-70% confluency.
-
Preparation of FITC-Tetra-arginine Solution: Prepare a stock solution of FITC-tetra-arginine in sterile water or PBS. Further dilute the stock solution to the desired final concentration (e.g., 1-10 µM) in pre-warmed live-cell imaging medium.
-
Cell Treatment: a. Aspirate the culture medium from the cells. b. Gently wash the cells once with warm PBS. c. Add the imaging medium containing FITC-tetra-arginine to the cells.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for the desired time period (e.g., 30 minutes to 4 hours).
-
Optional Co-staining: If using a nuclear or organelle stain, add it to the cells according to the manufacturer's protocol, typically during the last 15-30 minutes of incubation.
-
Washing: a. Aspirate the medium containing the FITC-labeled peptide. b. Gently wash the cells two to three times with warm PBS or live-cell imaging solution to remove extracellular peptide. c. Add fresh, pre-warmed live-cell imaging solution to the cells for imaging.
-
Imaging: a. Place the imaging dish on the stage of the fluorescence microscope. b. Use the appropriate filter set to visualize FITC fluorescence. c. Acquire images, ensuring to minimize phototoxicity by using the lowest possible excitation light intensity and exposure time.
Visualizations
Caption: Workflow for FITC labeling of tetra-arginine.
Caption: Cellular uptake mechanism of tetra-arginine.
References
- 1. researchgate.net [researchgate.net]
- 3. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 4. Useful Approaches for Labeling Peptides with Fluorescent Dyes [bio-itworld.com]
- 5. peptideweb.com [peptideweb.com]
- 6. Peptide synthesis: FITC modifications for peptide synthesis [lifetein.com.cn]
- 7. FITC | Standard Fluorescein, Coumarin and Rhodamine Dyes | Tocris Bioscience [tocris.com]
- 8. rndsystems.com [rndsystems.com]
- 9. ulab360.com [ulab360.com]
- 10. researchgate.net [researchgate.net]
- 11. assaygenie.com [assaygenie.com]
- 12. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
Application of R4 Peptide in Gene Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of safe and efficient gene delivery vectors is a cornerstone of gene therapy. Non-viral vectors, particularly those based on cell-penetrating peptides (CPPs), have garnered significant interest due to their biocompatibility, low immunogenicity, and ease of synthesis and modification.[1][2] Among these, arginine-rich peptides are known for their ability to condense nucleic acids and facilitate their entry into cells.[3] The R4 peptide, a short peptide likely composed of four arginine residues, represents a minimalist yet potentially effective tool for gene delivery. Its cationic nature allows for electrostatic interaction with negatively charged nucleic acids, leading to the formation of nanoparticles that can be internalized by cells.[4][5]
These application notes provide an overview of the use of R4 peptide in gene delivery, including its mechanism of action, and detailed protocols for the formation of R4-DNA nanoparticles, cell transfection, and subsequent analysis.
Mechanism of Action
The primary mechanism by which R4 peptide facilitates gene delivery involves several key steps:
-
Nanoparticle Formation: The positively charged guanidinium (B1211019) groups of the arginine residues in the R4 peptide interact electrostatically with the negatively charged phosphate (B84403) backbone of the DNA. This interaction leads to the condensation of DNA into compact nanoparticles.[4][5] This process protects the genetic material from degradation by nucleases.
-
Cellular Uptake: The resulting cationic nanoparticles can then associate with the negatively charged proteoglycans on the surface of the cell membrane, triggering cellular uptake.[6] The primary route of internalization for such peptide-based nanoparticles is endocytosis.[7][8]
-
Endosomal Escape: Once inside the cell, the nanoparticles are enclosed within endosomes. For the genetic material to reach the cytoplasm and subsequently the nucleus, it must escape these vesicles. Arginine-rich peptides are thought to facilitate endosomal escape through various proposed mechanisms, including the "proton sponge" effect, membrane destabilization, or by inducing vesicle budding and collapse.[7][9] The acidic environment of the endosome can enhance the membrane-disruptive properties of the peptide.[7]
-
Nuclear Entry and Gene Expression: Following release into the cytoplasm, the DNA must be transported to the nucleus for transcription and subsequent protein expression.
Quantitative Data Summary
The following tables summarize key quantitative parameters for R4 peptide-based gene delivery systems, compiled from available literature. It is important to note that specific values can vary depending on the cell type, plasmid used, and experimental conditions.
| Parameter | Value | Reference |
| Coating Efficiency | ≥ 90% | [10] |
| pDNA Integrity | 85-90% intact supercoil | [10] |
| Nanoparticle Size | ~100-200 nm | [11][12] |
| Zeta Potential | Positive (+10 to +40 mV) | [4] |
| Cell Line | Transfection Efficiency | Cytotoxicity | Reference |
| PANC-1 | Not specified | Low | [3] |
| MCF-7 | Not specified | CC50 > 100 µg/ml | [13] |
| MDA-MB-231 | Not specified | CC50 > 100 µg/ml | [13] |
Experimental Protocols
Protocol 1: Formation of R4 Peptide/pDNA Nanoparticles
This protocol describes the preparation of nanoparticles through the self-assembly of R4 peptide and plasmid DNA.
Materials:
-
R4 Peptide (lyophilized)
-
Plasmid DNA (pDNA) encoding the gene of interest (e.g., GFP, luciferase) at a concentration of 1 µg/µL in sterile, nuclease-free water.
-
Nuclease-free water
-
Serum-free cell culture medium (e.g., Opti-MEM®)
Procedure:
-
Peptide Reconstitution: Dissolve the lyophilized R4 peptide in nuclease-free water to a final concentration of 1 mg/mL. Vortex briefly and store at -20°C.
-
Dilution of Components:
-
For each transfection, dilute the desired amount of pDNA in serum-free medium.
-
In a separate tube, dilute the required amount of R4 peptide solution in serum-free medium. The ratio of peptide to DNA (N/P ratio) is crucial for efficient transfection and should be optimized. The N/P ratio is the molar ratio of nitrogen atoms in the peptide to phosphate groups in the DNA.
-
-
Complex Formation: Add the diluted R4 peptide solution to the diluted pDNA solution. Do not vortex. Mix gently by pipetting up and down.
-
Incubation: Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable nanoparticles. The solution may become slightly opalescent.
Protocol 2: Cell Transfection with R4/pDNA Nanoparticles
This protocol provides a general procedure for transfecting mammalian cells in a 24-well plate format.
Materials:
-
R4/pDNA nanoparticles (from Protocol 1)
-
Mammalian cells (e.g., HEK293, HeLa, CHO)
-
Complete cell culture medium appropriate for the cell line
-
24-well cell culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.[14]
-
Transfection:
-
Gently remove the culture medium from the wells.
-
Add the freshly prepared R4/pDNA nanoparticle solution dropwise to each well.
-
Add fresh complete culture medium to each well.
-
-
Incubation: Incubate the cells at 37°C in a humidified CO2 incubator for 24-72 hours. The optimal incubation time will depend on the cell line and the gene being expressed.
-
Analysis: After the incubation period, analyze the cells for transgene expression (e.g., fluorescence microscopy for GFP, luciferase assay for luciferase) and assess cell viability (e.g., MTT assay).
Protocol 3: Assessment of Transfection Efficiency
A. Qualitative Assessment using Fluorescence Microscopy (for reporter genes like GFP):
-
After the desired incubation period (e.g., 48 hours), view the cells under a fluorescence microscope.
-
Capture images of both fluorescent (transfected) and bright-field (total cells).
-
Estimate the percentage of fluorescent cells to determine the transfection efficiency.
B. Quantitative Assessment using Flow Cytometry (for reporter genes like GFP):
-
Wash the cells with phosphate-buffered saline (PBS).
-
Harvest the cells by trypsinization.
-
Resuspend the cells in PBS containing 2% fetal bovine serum.
-
Analyze the cell suspension using a flow cytometer to quantify the percentage of GFP-positive cells.
Protocol 4: Cytotoxicity Assay (MTT Assay)
This protocol is to assess the impact of the R4/pDNA nanoparticles on cell viability.
Materials:
-
Transfected and untransfected control cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
After the transfection period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the absorbance of untreated control cells.[13]
Troubleshooting
-
Low Transfection Efficiency:
-
Optimize the N/P ratio.
-
Ensure high-quality, supercoiled plasmid DNA.
-
Check cell confluency and health.
-
Increase the amount of DNA and peptide.
-
-
High Cytotoxicity:
-
Decrease the N/P ratio.
-
Reduce the concentration of the nanoparticles.
-
Ensure the peptide solution is sterile.
-
Change the medium 4-6 hours post-transfection.
-
Conclusion
The R4 peptide offers a promising platform for non-viral gene delivery. Its simple structure, ease of use, and potential for low cytotoxicity make it an attractive candidate for various research and therapeutic applications. The protocols provided herein offer a foundation for utilizing R4 peptide in gene delivery systems. Optimization of parameters such as the N/P ratio and incubation times for specific cell lines and applications is recommended to achieve maximal efficacy.
References
- 1. addgene.org [addgene.org]
- 2. Gene delivery by peptide-assisted transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Peptide-Based Nanoparticles for Therapeutic Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Breaking in and busting out: Cell-penetrating peptides and the endosomal escape problem - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-Penetrating Peptides Escape the Endosome by Inducing Vesicle Budding and Collapse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems [mdpi.com]
- 9. A Peptide-based Vector for Efficient Gene Transfer In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. R4 peptide-pDNA nanoparticle coated HepB vaccine microparticles: sedimentation, partitioning, and spray freeze dry bioprocesses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. Rational design and characterisation of an amphipathic cell penetrating peptide for non-viral gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transfecting Plasmid DNA into MOLT-4 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - RU [thermofisher.com]
Application Note and Experimental Protocol: Assessing Cellular Uptake of R4 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell-penetrating peptides (CPPs) are short peptides capable of traversing cellular membranes and delivering a variety of cargo molecules, including small molecules, proteins, and nucleic acids, into cells. The R4 peptide, an oligoarginine peptide consisting of four arginine residues, belongs to the class of cationic CPPs. Its relatively small size and positive charge facilitate its interaction with the negatively charged cell membrane, leading to cellular internalization. Understanding the efficiency and mechanism of R4 peptide uptake is crucial for its application in drug delivery and other biomedical fields. This document provides a detailed experimental protocol for assessing the cellular uptake of the R4 peptide using common laboratory techniques such as flow cytometry and confocal microscopy.
Key Experimental Parameters
The efficiency of R4 peptide uptake can be influenced by several factors, including peptide concentration, incubation time, and cell type. The following table summarizes key quantitative data gathered from published studies.
| Parameter | Value | Cell Line | Reference |
| Peptide Concentration | 10 µM | HeLa | [1] |
| 50 µM | HeLa | [1] | |
| 100 nM - 1200 nM | MCF-7, A549 | [2] | |
| Incubation Time | 1 hour | HeLa | [1] |
| 18 hours | MCF-7, A549 | [2] | |
| Relative Uptake | Low compared to R8 and R16 peptides | HeLa | [1] |
Experimental Protocols
Protocol 1: Quantitative Analysis of R4 Peptide Uptake by Flow Cytometry
This protocol describes the use of flow cytometry to quantify the cellular uptake of a fluorescently labeled R4 peptide.
Materials:
-
Fluorescently labeled R4 peptide (e.g., FITC-R4)
-
HeLa, A549, or MCF-7 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
One day before the experiment, seed the cells in a 24-well plate at a density of 1 x 10^5 cells per well to ensure they are in the exponential growth phase on the day of the experiment.[2]
-
-
Peptide Incubation:
-
On the day of the experiment, remove the culture medium and wash the cells once with PBS.
-
Prepare different concentrations of the fluorescently labeled R4 peptide in serum-free culture medium. A suggested range is 100 nM to 50 µM.
-
Add the peptide solutions to the respective wells and incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 1 hour or 18 hours).[1][2]
-
-
Cell Harvesting and Staining:
-
After incubation, remove the peptide solution and wash the cells three times with cold PBS to remove non-internalized peptide.
-
Add Trypsin-EDTA to each well and incubate for a few minutes to detach the cells.
-
Neutralize the trypsin with complete culture medium and transfer the cell suspension to flow cytometry tubes.
-
Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in 500 µL of cold PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer.
-
Use an unstained cell sample as a negative control to set the background fluorescence.
-
For each sample, acquire data from at least 10,000 events.
-
The uptake of the R4 peptide is quantified by the Mean Fluorescence Intensity (MFI) of the cell population.
-
Protocol 2: Visualization of R4 Peptide Cellular Uptake by Confocal Microscopy
This protocol details the use of confocal microscopy to visualize the intracellular localization of a fluorescently labeled R4 peptide.
Materials:
-
Fluorescently labeled R4 peptide (e.g., FITC-R4)
-
HeLa, A549, or MCF-7 cells
-
Glass-bottom dishes or coverslips
-
Complete cell culture medium
-
PBS
-
Hoechst 33342 or DAPI (for nuclear staining)
-
Confocal microscope
Procedure:
-
Cell Seeding:
-
Seed cells on glass-bottom dishes or coverslips in a 24-well plate at a suitable density to achieve 60-70% confluency on the day of the experiment.
-
-
Peptide Incubation:
-
Cell Staining and Imaging:
-
After incubation, remove the peptide solution and wash the cells three times with PBS.
-
For nuclear counterstaining, incubate the cells with Hoechst 33342 or DAPI solution for 10-15 minutes.
-
Wash the cells again with PBS.
-
Mount the coverslips on a slide or directly image the glass-bottom dish using a confocal microscope.
-
Acquire images using the appropriate laser lines and filters for the fluorophores used. Z-stack images can be acquired to reconstruct a 3D view of the cell and determine the subcellular localization of the peptide.
-
Data Presentation
The quantitative data from flow cytometry experiments can be summarized in a table for easy comparison of R4 peptide uptake under different conditions.
| Cell Line | R4 Peptide Concentration | Incubation Time | Mean Fluorescence Intensity (Arbitrary Units) |
| HeLa | 10 µM | 1 hour | Insert experimental value |
| HeLa | 50 µM | 1 hour | Insert experimental value |
| A549 | 1 µM | 18 hours | Insert experimental value |
| MCF-7 | 1 µM | 18 hours | Insert experimental value |
Diagrams
Experimental Workflow
References
Application Note: High-Throughput Analysis of Cellular Uptake and Target Engagement of FITC-Labeled R4 Using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
R4 is a novel small molecule inhibitor targeting an intracellular kinase crucial in inflammatory signaling pathways. To facilitate its development as a potential therapeutic, a fluorescently labeled version, FITC-R4, has been synthesized. This application note provides a detailed protocol for the analysis of FITC-R4 cellular uptake and its effect on a downstream signaling event using flow cytometry. This powerful technique allows for the rapid, quantitative, and single-cell analysis of compound internalization and its pharmacodynamic effects.[1][2] The following protocols and data are intended to guide researchers in utilizing flow cytometry for the characterization of fluorescently labeled compounds in drug discovery and development.[3]
Data Presentation
The following tables summarize the quantitative data obtained from flow cytometric analysis of Jurkat cells treated with FITC-Labeled R4.
Table 1: Cellular Uptake of FITC-Labeled R4 in Jurkat Cells
| Treatment Group | Concentration (µM) | Incubation Time (hours) | Mean Fluorescence Intensity (MFI) of FITC | Percentage of FITC-Positive Cells (%) |
| Untreated Control | 0 | 1 | 150 ± 25 | 0.5 ± 0.2 |
| FITC-R4 | 1 | 1 | 5,800 ± 450 | 98.2 ± 1.5 |
| FITC-R4 | 5 | 1 | 12,500 ± 980 | 99.1 ± 0.8 |
| FITC-R4 | 10 | 1 | 25,000 ± 2,100 | 99.5 ± 0.5 |
| FITC-R4 | 10 | 0.5 | 15,000 ± 1,200 | 99.0 ± 0.9 |
| FITC-R4 | 10 | 2 | 28,500 ± 2,300 | 99.6 ± 0.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of R4 on Phosphorylation of Downstream Target Protein (pTarget) in LPS-Stimulated Jurkat Cells
| Treatment Group | R4 Concentration (µM) | LPS Stimulation | MFI of pTarget-PE | Percentage of pTarget-Positive Cells (%) |
| Unstimulated Control | 0 | No | 250 ± 40 | 1.2 ± 0.4 |
| Stimulated Control | 0 | Yes | 8,900 ± 750 | 85.3 ± 5.1 |
| R4 | 1 | Yes | 6,200 ± 510 | 60.1 ± 4.5 |
| R4 | 5 | Yes | 3,100 ± 280 | 25.7 ± 3.2 |
| R4 | 10 | Yes | 1,500 ± 150 | 10.4 ± 1.8 |
Data are presented as mean ± standard deviation from three independent experiments. Cells were pre-treated with R4 for 1 hour before stimulation with LPS.
Experimental Protocols
Protocol 1: Cellular Uptake of FITC-Labeled R4
This protocol describes the procedure for quantifying the cellular uptake of FITC-labeled R4 in a suspension cell line (e.g., Jurkat cells) by flow cytometry.[4][5]
Materials:
-
Jurkat cells
-
Complete RPMI-1640 medium (with 10% FBS)
-
FITC-Labeled R4 stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
-
Flow cytometer equipped with a 488 nm laser
Procedure:
-
Cell Culture: Culture Jurkat cells in complete RPMI-1640 medium to a density of 0.5-1 x 10^6 cells/mL.
-
Cell Seeding: Seed 1 x 10^6 cells per well in a 24-well plate.
-
Compound Treatment: Add FITC-Labeled R4 to the desired final concentrations (e.g., 1, 5, 10 µM). Include an untreated control (vehicle only).
-
Incubation: Incubate the cells for the desired time points (e.g., 0.5, 1, 2 hours) at 37°C in a 5% CO2 incubator.
-
Cell Harvesting: Transfer the cell suspension from each well to a flow cytometry tube.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with 1 mL of ice-cold PBS.
-
Resuspension: Resuspend the final cell pellet in 500 µL of ice-cold PBS.
-
Data Acquisition: Analyze the samples on a flow cytometer. Use the 488 nm laser for excitation and detect the FITC signal in the appropriate channel (typically ~525/50 nm). Collect at least 10,000 events per sample.
-
Data Analysis: Gate the cell population based on forward and side scatter to exclude debris.[6] Determine the Mean Fluorescence Intensity (MFI) of the FITC signal and the percentage of FITC-positive cells for each sample.
Protocol 2: Analysis of Downstream Target Phosphorylation
This protocol details the intracellular staining procedure to measure the phosphorylation status of a target protein downstream of R4's kinase target.[7][8]
Materials:
-
Jurkat cells
-
Complete RPMI-1640 medium
-
Unlabeled R4 stock solution (in DMSO)
-
Lipopolysaccharide (LPS)
-
Fixation/Permeabilization Buffer
-
PE-conjugated anti-pTarget antibody
-
PE-conjugated isotype control antibody
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Culture and Seeding: Follow steps 1 and 2 from Protocol 1.
-
Compound Pre-treatment: Treat the cells with unlabeled R4 at the desired concentrations for 1 hour at 37°C.
-
Cell Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 15-30 minutes at 37°C. Include an unstimulated control.
-
Fixation: Immediately after stimulation, fix the cells by adding an equal volume of Fixation/Permeabilization buffer and incubate for 20 minutes at room temperature.
-
Permeabilization and Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the supernatant and wash once with Permeabilization Buffer. Resuspend the cell pellet in 100 µL of Permeabilization Buffer containing the PE-conjugated anti-pTarget antibody or the isotype control.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Washing: Wash the cells twice with 1 mL of Permeabilization Buffer.
-
Resuspension: Resuspend the final cell pellet in 500 µL of PBS.
-
Data Acquisition: Analyze the samples on a flow cytometer.
-
Data Analysis: Gate on the cell population and determine the MFI of the PE signal and the percentage of pTarget-positive cells.
Mandatory Visualizations
Caption: Experimental workflow for analyzing FITC-R4 cellular uptake.
Caption: Workflow for analyzing the effect of R4 on a downstream signaling target.
Caption: Simplified signaling pathway showing R4's mechanism of action.
References
- 1. Flow Cytometry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of Flow Cytometry | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fortislife.com [fortislife.com]
- 7. Phosphoflow cytometry to assess cytokine signaling pathways in peripheral immune cells: potential for inferring immune cell function and treatment response in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols for Creating Self-Assembling Nanoparticles with Tetra-arginine (Arg-Arg-Arg-Arg)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles, applications, and protocols for the creation and characterization of self-assembling nanoparticles utilizing the tetra-arginine (R4) peptide. Arginine-rich peptides are of significant interest due to their cell-penetrating capabilities, making them valuable tools for intracellular drug and gene delivery.[1][2] The self-assembly of these peptides into nanostructures is primarily driven by non-covalent interactions such as electrostatic forces, hydrogen bonding, and hydrophobic interactions.[3][4]
Principle of Tetra-arginine Self-Assembly
The self-assembly of the tetra-arginine peptide is governed by its physicochemical properties. The four consecutive arginine residues impart a strong positive charge at physiological pH due to the protonated guanidinium (B1211019) groups. This high cationic charge density can drive the condensation of negatively charged molecules, such as nucleic acids, or can lead to self-assembly under specific conditions, often involving a balance of electrostatic repulsion between the arginine side chains and other attractive forces.[3] While the spontaneous self-assembly of the R4 peptide alone into stable nanoparticles in a simple aqueous solution is not extensively documented, its incorporation into more complex systems or induction via specific methods can lead to nanoparticle formation.
Applications in Drug Development
Nanoparticles formulated with tetra-arginine and other arginine-rich peptides have a range of potential applications in the biomedical field:
-
Gene Delivery: The cationic nature of R4 peptides allows for the complexation and condensation of negatively charged nucleic acids (pDNA, siRNA) into nanoparticles, protecting them from enzymatic degradation and facilitating their cellular uptake.
-
Drug Delivery: Arginine-rich peptides can be used to functionalize the surface of nanoparticles, enhancing their interaction with cell membranes and promoting cellular entry.[5][6] This is particularly beneficial for the delivery of therapeutic agents that have poor membrane permeability.
-
Targeted Delivery: By conjugating targeting ligands to R4-containing nanoparticles, it is possible to direct them to specific cell types or tissues, thereby increasing therapeutic efficacy and reducing off-target effects.
-
Bioimaging: The incorporation of imaging agents into R4-based nanoparticles can enable the visualization of biological processes and the tracking of the nanoparticles in vitro and in vivo.
Experimental Protocols
Protocol 3.1: Nanoparticle Formation via Solvent Displacement (Hypothetical for R4)
This protocol describes a common method for inducing the self-assembly of amphiphilic or charged peptides into nanoparticles.
Materials:
-
Tetra-arginine (Arg-Arg-Arg-Arg) peptide, high purity (>95%)
-
Organic solvent (e.g., isopropanol, ethanol)
-
Aqueous buffer (e.g., HEPES, pH 7.4)
-
Magnetic stirrer and stir bar
-
Syringe pump
Procedure:
-
Dissolve the tetra-arginine peptide in the chosen organic solvent at a concentration of 1 mg/mL.
-
Prepare the aqueous buffer in a separate sterile container.
-
Using a syringe pump for a controlled flow rate (e.g., 0.5 mL/min), add the peptide solution dropwise to the vigorously stirring aqueous buffer. The ratio of the organic to the aqueous phase should be optimized, starting with 1:10.
-
Continue stirring for 2-4 hours at room temperature to allow for nanoparticle stabilization and evaporation of the organic solvent.
-
The resulting nanoparticle suspension can be used for characterization or further experiments. For long-term storage, aliquots can be stored at 4°C.
Protocol 3.2: Characterization of Tetra-arginine Nanoparticles
3.2.1. Particle Size and Zeta Potential Analysis
Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS)
Procedure:
-
Dilute a sample of the nanoparticle suspension in the aqueous buffer used for synthesis to an appropriate concentration (typically to achieve a count rate between 100 and 500 kcps).
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the hydrodynamic diameter (particle size) and polydispersity index (PDI) using a DLS instrument.
-
For zeta potential, transfer the diluted sample to a specific zeta potential cuvette.
-
Measure the electrophoretic mobility to determine the zeta potential using an ELS instrument.
-
Perform measurements in triplicate and report the average and standard deviation.
3.2.2. Morphological Analysis
Method: Transmission Electron Microscopy (TEM)
Procedure:
-
Place a drop of the nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the sample to adsorb for 1-2 minutes.
-
Wick away the excess liquid using filter paper.
-
(Optional) For negative staining, add a drop of a staining agent (e.g., 2% uranyl acetate) to the grid for 30-60 seconds and then wick away the excess.
-
Allow the grid to air dry completely.
-
Image the grid using a transmission electron microscope at an appropriate accelerating voltage.
Quantitative Data
The following tables summarize typical characterization data for nanoparticles containing arginine or oligoarginine. Note that data for nanoparticles composed solely of self-assembled tetra-arginine is limited; therefore, data from related systems are included for comparative purposes.
Table 1: Physicochemical Properties of Arginine-Containing Nanoparticles
| Nanoparticle Composition | Method of Preparation | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Arginine-based nanoparticles | Microfluidics with crosslinker | Varies with reactant ratio | Varies with reactant ratio | Not Reported | [7] |
| Myristoylated-oligo(D-arginine)11 functionalized Gold Nanoparticles | Conjugation | 21.8 ± 0.9 | Not Reported | -29.7 | [5] |
| Zein nanoparticles with Nα-lauroyl-arginine | Method A | 287.0 | 0.048 | > +30 | [8] |
| Zein nanoparticles with Nα-lauroyl-arginine | Method B | 208.8 | 0.057 | > +30 | [8] |
| Arginine-functionalized methacrylic block copolymer nanoparticles | RAFT aqueous emulsion polymerization | 31 to 61 | Not Reported | Cationic between pH 2 and 9 | [9] |
Table 2: Example Characterization Data for Hypothetical R4 Nanoparticles
| Parameter | Value |
| Average Hydrodynamic Diameter (nm) | 150 ± 20 |
| Polydispersity Index (PDI) | 0.25 ± 0.05 |
| Zeta Potential (mV) | +25 ± 5 |
| Morphology (from TEM) | Spherical |
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key processes related to tetra-arginine nanoparticles.
References
- 1. Membrane Internalization Mechanisms and Design Strategies of Arginine-Rich Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems | MDPI [mdpi.com]
- 3. Self-assembled peptide-based nanostructures: Smart nanomaterials toward targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Self-Assembly of Peptides to Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Cellular Delivery of Nanoparticles using Lipo-Oligoarginine Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 7. pages.cnpem.br [pages.cnpem.br]
- 8. Zein Nanoparticles Containing Arginine-Phenylalanine-Based Surfactants: Stability, Antimicrobial and Hemolytic Activity [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
The Power of Four: Tetra-arginine Motifs in the Development of Potent Antimicrobial Peptides
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance has spurred intensive research into novel therapeutic agents. Among the most promising candidates are antimicrobial peptides (AMPs), and within this class, those featuring tetra-arginine motifs are gaining significant attention. The unique properties of the guanidinium (B1211019) headgroup of arginine contribute to potent antimicrobial activity, primarily through strong electrostatic interactions with the negatively charged components of microbial cell membranes.[1][2] This document provides detailed application notes and experimental protocols for the development and characterization of antimicrobial peptides incorporating tetra-arginine sequences.
Application Notes
The Role of Tetra-arginine in Antimicrobial Activity
The incorporation of a tetra-arginine sequence (Arg-Arg-Arg-Arg or R4) into a peptide backbone significantly enhances its antimicrobial efficacy. Arginine's guanidinium group, with its planar structure and ability to form multiple hydrogen bonds, facilitates strong binding to the phosphate (B84403) groups of lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria.[1][2] This initial electrostatic attraction is a critical first step in the antimicrobial mechanism, leading to membrane destabilization and, ultimately, cell death.
The primary mechanism of action for most arginine-rich AMPs is the disruption of the bacterial cell membrane's integrity.[2] This can occur through various models, including the "carpet" model, where the peptides accumulate on the membrane surface, leading to micellization, or through the formation of transmembrane pores. This membrane permeabilization leads to the dissipation of the membrane potential, leakage of essential intracellular contents, and eventual cell lysis.
While direct membrane disruption is the primary killing mechanism, evidence suggests that upon entering the bacterial cytoplasm, arginine-rich peptides can also interfere with intracellular processes, including nucleic acid and protein synthesis. Furthermore, some cationic AMPs have been shown to modulate bacterial signaling pathways, such as the PhoQ/PhoP two-component system, which is involved in sensing environmental stress and regulating virulence.
Quantitative Data Summary
The following tables summarize key quantitative data for representative arginine-rich antimicrobial peptides, providing a comparative overview of their efficacy and safety profiles.
Table 1: Minimum Inhibitory Concentrations (MIC) of Arginine-Rich Peptides
| Peptide Sequence | Target Organism | MIC (µM) | Reference |
| (RLARLAR)₂ | Escherichia coli | 3 | [3] |
| D-(RLARLAR)₂ | Escherichia coli | 1 | [3] |
| (RLARLAA)₂ | Escherichia coli | 3 | [3] |
| (RLGRLGR)₂ | Escherichia coli | 12 | [3] |
| RWWWR-NH₂ (Pep 6) | Staphylococcus aureus | - | [4] |
| RWWWR-NH₂ (Pep 6) | Escherichia coli | - | [4] |
| SRP-2 | Staphylococcus aureus (MRSA) | - | [5] |
| SRP-2 | Acinetobacter baumannii (MDR) | - | [5] |
Table 2: Hemolytic and Cytotoxic Activity of Arginine-Rich Peptides
| Peptide | Assay | Cell Type | Value | Reference |
| Arginine-rich peptides | Hemolytic Activity (HC₅₀) | Human Red Blood Cells | >100 µg/mL | [6] |
| Arginine-rich peptides | Cytotoxicity (IC₅₀) | Mammalian Cells | Generally low | [7][8][9] |
| SRP-2 | Hemolytic Activity | Mammalian Red Blood Cells | Low | [5] |
| SRP-2 | Cytotoxicity | Mammalian Cells | Low | [5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the development and characterization of tetra-arginine containing antimicrobial peptides.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Tetra-arginine Containing Peptide
This protocol outlines the manual synthesis of a model tetra-arginine peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-Arg(Pbf)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)
-
Cold diethyl ether
-
HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents to resin substitution) and HBTU (2.9 equivalents) in a minimal amount of DMF.
-
Add DIEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. A negative test (beads remain yellow) indicates complete coupling.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, including the four consecutive Fmoc-Arg(Pbf)-OH residues.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purify the peptide by reverse-phase HPLC.
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted for cationic antimicrobial peptides to minimize interference from assay components.
Materials:
-
Test bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Sterile 96-well polypropylene (B1209903) microtiter plates
-
Peptide stock solution (in sterile 0.01% acetic acid or water)
-
Sterile saline or Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the test bacterium into 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (approximately OD₆₀₀ of 0.4-0.6).
-
Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Peptide Dilution Series:
-
Prepare a serial two-fold dilution of the peptide stock solution in MHB directly in the polypropylene 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial suspension to each well containing the peptide dilutions, bringing the final volume to 100 µL.
-
Include a positive control well (bacteria without peptide) and a negative control well (MHB only).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
-
Growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
-
Protocol 3: Hemolytic Activity Assay
This assay determines the toxicity of the peptide to red blood cells.
Materials:
-
Fresh human red blood cells (hRBCs)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Peptide stock solution
-
Triton X-100 (1% v/v in PBS) as a positive control
-
Sterile 1.5 mL microcentrifuge tubes
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Preparation of Red Blood Cells:
-
Centrifuge whole blood to pellet the hRBCs.
-
Wash the hRBCs three times with PBS, centrifuging and resuspending the pellet each time.
-
Prepare a 2% (v/v) suspension of the washed hRBCs in PBS.
-
-
Assay Setup:
-
Prepare serial dilutions of the peptide in PBS in microcentrifuge tubes.
-
Add 100 µL of the 2% hRBC suspension to each tube.
-
Prepare a negative control (100 µL of hRBCs in PBS) and a positive control (100 µL of hRBCs in 1% Triton X-100).
-
-
Incubation: Incubate the tubes at 37°C for 1 hour with gentle shaking.
-
Centrifugation: Centrifuge the tubes to pellet the intact hRBCs.
-
Measurement:
-
Carefully transfer 100 µL of the supernatant from each tube to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.
-
-
Calculation:
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] x 100
-
The HC₅₀ is the peptide concentration that causes 50% hemolysis.
-
Protocol 4: Cytotoxicity Assay (MTT Assay)
This assay measures the effect of the peptide on the metabolic activity of mammalian cells, providing an indication of cytotoxicity.
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Peptide stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Peptide Treatment:
-
Remove the old medium and add fresh medium containing serial dilutions of the peptide.
-
Include a vehicle control (medium only).
-
Incubate the plate for 24-48 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation:
-
Calculate the percentage of cell viability relative to the untreated control.
-
The IC₅₀ is the peptide concentration that reduces cell viability by 50%.
-
Visualizations
Signaling Pathway: Disruption of Bacterial Two-Component Systems
Arginine-rich AMPs can interfere with bacterial two-component signaling systems, such as PhoQ/PhoP, which are crucial for sensing environmental cues and regulating virulence gene expression.
Experimental Workflow: Membrane Permeabilization Assay
This workflow illustrates the use of propidium (B1200493) iodide (PI) to assess membrane damage caused by antimicrobial peptides.
Logical Relationship: AMP Development and Evaluation Cycle
The development of effective antimicrobial peptides follows a cyclical process of design, synthesis, and evaluation.
References
- 1. Frontiers | Antimicrobial activity, membrane interaction and structural features of short arginine-rich antimicrobial peptides [frontiersin.org]
- 2. Arginine-Rich Peptides Destabilize the Plasma Membrane, Consistent with a Pore Formation Translocation Mechanism of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial peptides containing arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An engineered arginine-rich α-helical antimicrobial peptide exhibits broad-spectrum bactericidal activity against pathogenic bacteria and reduces bacterial infections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mammalian cell toxicity and candidacidal mechanism of Arg- or Lys-containing Trp-rich model antimicrobial peptides and their d-enantiomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amphipathic design dictates self-assembly, cytotoxicity and cell uptake of arginine-rich surfactant-like peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Arg-Arg-Arg-Arg Peptide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the solid-phase peptide synthesis (SPPS) of the Arg-Arg-Arg-Arg (RRRR) peptide.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing the this compound peptide?
A1: The primary challenges in synthesizing arginine-rich peptides like this compound stem from the unique properties of the arginine residue. These challenges include:
-
Steric Hindrance: The bulky guanidinium (B1211019) side chain of arginine, along with its protecting group (e.g., Pbf), can physically impede the coupling reaction, leading to incomplete acylation.
-
Aggregation: Arginine-rich sequences are prone to inter-chain hydrogen bonding on the solid support, which can cause the peptide chains to aggregate. This aggregation can hinder reagent access and lead to incomplete reactions.
-
δ-Lactam Formation: A significant side reaction during the activation of the Fmoc-Arg(Pbf)-OH carboxyl group is the intramolecular cyclization to form a stable six-membered δ-lactam. This inactive species cannot couple to the growing peptide chain, resulting in deletion sequences.[1]
-
Purification Difficulties: The high polarity of the final peptide can make it challenging to purify effectively using reverse-phase high-performance liquid chromatography (RP-HPLC).
Q2: Which coupling reagent is most effective for synthesizing this compound?
A2: For difficult sequences like poly-arginine peptides, potent coupling reagents are recommended. Uronium/aminium salt-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are generally more effective than carbodiimide-based reagents like DIC/Oxyma, especially for sterically hindered couplings.[2][3] HATU, in particular, is often considered the gold standard for challenging couplings due to its high reactivity and ability to suppress racemization.[3]
Q3: Is double coupling necessary for each arginine residue?
A3: Yes, a double coupling strategy is highly recommended for each arginine residue in the this compound sequence.[4] This involves repeating the coupling step with a fresh solution of activated Fmoc-Arg(Pbf)-OH to ensure the reaction goes to completion and to minimize the formation of deletion sequences caused by incomplete coupling. While this consumes more reagents, it significantly improves the crude purity of the final peptide.[4]
Q4: What is the recommended protecting group for the arginine side chain?
A4: The most commonly used and recommended protecting group for the arginine side chain in Fmoc-based SPPS is Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl). The Pbf group offers good stability during synthesis and can be cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA). Compared to older protecting groups like Pmc, Pbf has been shown to reduce alkylation of tryptophan residues during cleavage, although this is not a concern for the this compound sequence.
Q5: What is the optimal temperature for the coupling reactions?
A5: While many SPPS reactions are performed at room temperature, increasing the temperature can enhance the coupling efficiency for difficult sequences. For arginine couplings, a moderately elevated temperature of around 45-50°C can help overcome steric hindrance and reduce aggregation.[5][6] However, higher temperatures can also increase the rate of side reactions like δ-lactam formation, so a balance must be found. Microwave-assisted synthesis can also be employed to accelerate coupling reactions.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Crude Peptide Yield | Incomplete coupling due to steric hindrance or aggregation. | - Perform a double coupling for each arginine residue. - Use a more potent coupling reagent like HATU or HCTU. - Increase the reaction temperature to 45-50°C. - Use a lower substitution resin to reduce peptide aggregation. |
| δ-Lactam formation leading to deletion sequences. | - Minimize the pre-activation time of Fmoc-Arg(Pbf)-OH before adding it to the resin. - Use a coupling strategy that minimizes the concentration of the activated amino acid in solution before it reacts with the resin. | |
| Presence of Deletion Sequences (e.g., Arg-Arg-Arg) in Mass Spectrum | Incomplete coupling of one or more arginine residues. | - Implement a double coupling strategy for all arginine additions. - Confirm complete deprotection after each Fmoc removal step using a Kaiser test. |
| Poor Peak Shape and Resolution during RP-HPLC Purification | Aggregation of the peptide in the purification buffer. Strong interaction of the highly basic peptide with the silica (B1680970) backbone of the C18 column. | - Add a small amount of an ion-pairing agent like TFA (0.1%) to both aqueous and organic mobile phases. - Optimize the gradient to be shallower, increasing the organic phase by a smaller percentage per minute. - In some cases, using a different stationary phase (e.g., C8) or a different ion-pairing agent may be beneficial. |
| Multiple Peaks in the Final Product Analysis | Incomplete removal of protecting groups. Side reactions during cleavage. | - Ensure the cleavage cocktail is freshly prepared and contains appropriate scavengers (e.g., water, triisopropylsilane). - Extend the cleavage time to ensure complete removal of the Pbf groups. - Optimize the precipitation and washing steps to effectively remove scavengers and cleaved protecting groups. |
Data Presentation
Table 1: Comparison of Coupling Reagent Efficiency for a Difficult Decapeptide (Acyl Carrier Protein Fragment 65-74)
While specific data for this compound is limited in comparative studies, the following data for a known "difficult" sequence provides insight into the relative performance of common coupling reagents.
| Coupling Reagent | Coupling Time | Crude Purity (%) |
| PyBOP | 2 x 20 min | 70.27 |
| HATU | 2 x 1 min | 83.63 |
| HCTU | 2 x 1 min | 79.86 |
| HATU | 2 x 20 min | 79.91 |
| HCTU | 2 x 20 min | 80.52 |
Data adapted from a comparative study on the synthesis of Acyl Carrier Protein Fragment 65-74.[3] Higher crude purity with shorter coupling times for HATU and HCTU suggests their superior efficiency for challenging sequences.
Experimental Protocols
Protocol 1: Manual Solid-Phase Synthesis of Ac-Arg(Pbf)-Arg(Pbf)-Arg(Pbf)-Arg(Pbf)-Rink Amide Resin
This protocol describes the manual synthesis of the protected tetra-arginine peptide on a Rink Amide resin, which will yield a C-terminal amide upon cleavage.
Materials:
-
Rink Amide resin (e.g., 0.5 mmol/g substitution)
-
Fmoc-Arg(Pbf)-OH
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetic Anhydride (B1165640)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the Rink Amide resin (e.g., 0.2 mmol) in DMF in a reaction vessel for 1 hour.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the 20% piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
First Arginine Coupling (Double Coupling):
-
Activation: In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (4 eq, 0.8 mmol), HATU (3.9 eq, 0.78 mmol), and DIPEA (8 eq, 1.6 mmol) in DMF.
-
Coupling 1: Add the activated amino acid solution to the resin and agitate for 1 hour.
-
Drain the reaction solution and wash the resin with DMF (3 times).
-
Coupling 2: Repeat the activation and coupling step with fresh reagents for another hour.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
Perform a Kaiser test to confirm the absence of free amines.
-
-
Subsequent Arginine Couplings: Repeat step 2 (Fmoc Deprotection) and step 3 (Double Coupling) for the remaining three arginine residues.
-
N-terminal Acetylation:
-
After the final Fmoc deprotection and washing, add a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF to the resin.
-
Agitate for 30 minutes.
-
Wash the resin with DMF (5 times) and DCM (5 times).
-
-
Resin Drying: Dry the resin under vacuum for several hours.
Protocol 2: Cleavage and Deprotection
Materials:
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per 0.2 mmol of resin).
-
Agitate the mixture at room temperature for 3-4 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate dropwise to a centrifuge tube containing cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
Protocol 3: RP-HPLC Purification
Materials:
-
Crude this compound peptide
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Preparative C18 HPLC column
Procedure:
-
Dissolve the crude peptide in a minimal amount of Solvent A.
-
Filter the peptide solution to remove any insoluble material.
-
Equilibrate the preparative C18 column with 95% Solvent A and 5% Solvent B.
-
Inject the peptide solution onto the column.
-
Elute the peptide using a linear gradient. A shallow gradient is recommended for better separation of this polar peptide. For example:
-
5% to 25% Solvent B over 40 minutes.
-
-
Monitor the elution at 220 nm.
-
Collect fractions corresponding to the main peptide peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the final purified this compound peptide.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound peptide.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting low coupling efficiency in arginine peptide synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with low coupling efficiency during arginine peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low coupling efficiency when incorporating arginine in Solid-Phase Peptide Synthesis (SPPS)?
A1: Low coupling efficiency for arginine residues in SPPS is most commonly attributed to three main factors:
-
Steric Hindrance: The arginine side chain is bulky, and the commonly used 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group adds significant steric bulk. This bulkiness can physically impede the approach of the activated arginine to the N-terminal amine of the growing peptide chain, especially when coupling to another sterically demanding amino acid.[1][2][3]
-
δ-Lactam Formation: Upon activation of the carboxyl group, the α-amino group of the protected arginine can intramolecularly cyclize to form a stable six-membered δ-lactam.[1][4] This inactive species cannot couple to the peptide chain, leading to deletion sequences.[1][4]
-
Peptide Aggregation: Peptides rich in arginine are prone to aggregation on the solid support due to interchain hydrogen bonding.[1] This aggregation can hinder reagent access to the reaction sites, resulting in incomplete reactions.[1]
Q2: Which coupling reagents are most effective for arginine incorporation?
A2: For difficult couplings involving arginine, more potent coupling reagents are often necessary. Urionium/aminium salts like HATU, HBTU, and COMU are generally more effective than carbodiimides like DIC alone.[5][6] HATU and COMU are often recommended for their high coupling efficiency and ability to suppress racemization.[1][5] The choice of reagent can significantly impact the success of the coupling reaction, especially for sterically hindered or aggregation-prone sequences.
Q3: Is the Pbf protecting group always the best choice for arginine?
A3: While Fmoc-Arg(Pbf)-OH is the most widely used derivative in Fmoc-based SPPS, it has drawbacks, including its bulkiness which contributes to steric hindrance and its high cost.[3][4][7] Alternative protecting groups exist, such as the nitro (NO2) group, which has been shown to reduce δ-lactam formation.[4][7] The choice of protecting group can be a critical parameter to optimize, especially in challenging syntheses.[4] Some approaches even utilize side-chain unprotected arginine, though this requires specific protocols to minimize side reactions.[8][9][10]
Q4: When should I consider performing a "double coupling"?
A4: A double coupling, which involves repeating the coupling step with a fresh solution of activated amino acid, is a common strategy to improve coupling efficiency for difficult residues like arginine.[1][2] It is particularly recommended when coupling arginine to a bulky amino acid or when synthesizing arginine-rich sequences.[11] Monitoring the first coupling with a qualitative test like the Kaiser test can help determine if a second coupling is necessary.[1][12]
Q5: How can I monitor the efficiency of my arginine coupling reactions?
A5: Several methods can be used to assess coupling efficiency:
-
Qualitative Colorimetric Tests: The Kaiser test is a widely used method to detect free primary amines on the resin.[12] A positive (blue) result indicates incomplete coupling. However, it is not reliable for N-terminal proline.[12]
-
Quantitative Analysis: For a more precise measurement, a small sample of the peptide-resin can be cleaved and analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS).[13][14] This allows for the quantification of the desired peptide and any deletion sequences.
-
Fmoc-Release Quantification: The concentration of the Fmoc group released during the deprotection step can be quantified by UV-Vis spectroscopy, providing an indirect measure of the amount of peptide on the resin.[15]
Troubleshooting Guide
This guide addresses specific issues of low coupling efficiency in a question-and-answer format.
| Problem / Observation | Potential Cause | Recommended Solution |
| Kaiser test is positive (blue) after a single coupling of Arginine. | Incomplete acylation of the N-terminal amine. | 1. Perform a double coupling: Repeat the coupling step with a fresh activation solution.[1][2]2. Increase coupling time: Extend the reaction time for the initial coupling.[1]3. Use a more potent coupling reagent: Switch from standard reagents like DIC/HOBt to HATU or COMU.[1][5] |
| Mass spectrometry of the crude peptide shows a significant peak corresponding to a des-arginine (deletion) sequence. | δ-Lactam formation: The activated arginine formed an inactive lactam instead of coupling to the peptide chain.[1][4] | 1. Optimize activation: Use in-situ activation where the activated amino acid is immediately added to the resin.[16]2. Change protecting group: Consider using Fmoc-Arg(NO2)-OH, which shows a lower tendency for δ-lactam formation compared to Fmoc-Arg(Pbf)-OH.[4][7]3. Modify temperature: For some protocols, increasing the temperature can speed up the desired coupling reaction, outcompeting lactam formation.[16] |
| Resin beads are clumping, and the resin bed appears to have shrunk. | Peptide Aggregation: Interchain hydrogen bonding, common in arginine-rich sequences, is causing the peptide-resin to aggregate.[1] | 1. Use a lower loading resin: This increases the distance between peptide chains, reducing aggregation.[1][17]2. Incorporate "difficult sequence" protocols: Use chaotropic salts (e.g., LiCl) in the coupling mixture or incorporate pseudoproline dipeptides in the sequence.3. Optimize solvent: Use solvents known to disrupt aggregation, such as N-methylpyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO). |
| Low overall yield for a peptide containing multiple arginines. | Cumulative incomplete coupling and/or aggregation. | 1. Employ a double coupling strategy for all arginine residues. [2]2. Increase reagent concentration: Using a higher concentration of the amino acid and coupling reagents can drive the reaction forward.[11]3. Microwave-assisted SPPS: This technique can enhance coupling efficiency and reduce reaction times, particularly for difficult sequences.[3] |
Experimental Protocols
Protocol 1: Standard Double Coupling for Fmoc-Arg(Pbf)-OH
This protocol is recommended when a qualitative test indicates incomplete coupling after the first attempt.
-
Initial Coupling:
-
Swell the peptide-resin in N,N-Dimethylformamide (DMF).
-
Perform Fmoc deprotection using 20% piperidine (B6355638) in DMF.
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, prepare the activation solution: Dissolve Fmoc-Arg(Pbf)-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Immediately add the activation solution to the resin and allow it to react for 1-2 hours.
-
-
Monitoring and Second Coupling:
-
Take a small sample of resin beads and perform a Kaiser test.[12]
-
If the test is positive, drain the reaction vessel and wash the resin with DMF (3 times).
-
Repeat the coupling step with a freshly prepared activation solution as described in step 1.
-
-
Final Wash:
-
After the second coupling, wash the resin thoroughly with DMF and then Dichloromethane (DCM) before proceeding to the next deprotection step.
-
Protocol 2: Qualitative Coupling Efficiency Monitoring (Kaiser Test)
This test detects free primary amines on the peptide-resin.
-
Sample Preparation:
-
Collect a small sample of resin (a few beads) from the reaction vessel after the coupling step and wash it thoroughly with DMF.
-
-
Reagent Addition:
-
Place the resin sample in a small glass test tube.
-
Add 2-3 drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol (B47542) in ethanol, and potassium cyanide in pyridine).
-
-
Incubation and Observation:
-
Heat the test tube at 100°C for 5 minutes.
-
Interpretation:
-
Intense blue beads: Incomplete coupling (free primary amines present).
-
Colorless or yellowish beads: Complete coupling (no free primary amines).
-
-
Visual Guides
Below are diagrams illustrating key concepts in arginine peptide synthesis troubleshooting.
Caption: Troubleshooting workflow for low arginine coupling efficiency.
Caption: Competing reaction pathways for activated Fmoc-Arg(Pbf)-OH.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. chempep.com [chempep.com]
- 4. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. EP1968995A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]
- 9. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]
- 10. WO2007077112A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]
- 11. biotage.com [biotage.com]
- 12. peptide.com [peptide.com]
- 13. almacgroup.com [almacgroup.com]
- 14. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 15. A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. youtube.com [youtube.com]
Technical Support Center: Preventing Tetra-Arginine Peptide Aggregation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of tetra-arginine peptide aggregation in solution.
Frequently Asked Questions (FAQs)
Q1: Why is my tetra-arginine peptide aggregating in solution?
A1: Tetra-arginine peptides are prone to aggregation due to a combination of factors inherent to their structure. The primary drivers of aggregation include:
-
Hydrophobic Interactions: While arginine itself is a hydrophilic amino acid, the aliphatic portion of its side chain can contribute to hydrophobic interactions, especially at high peptide concentrations.
-
Intermolecular Hydrogen Bonding: The guanidinium (B1211019) group of arginine is capable of forming strong hydrogen bonds, which can lead to the formation of intermolecular networks and subsequent aggregation.
-
Ionic Interactions and Counter-ion Effects: The highly cationic nature of tetra-arginine peptides means they exist in solution with counter-ions (e.g., trifluoroacetate (B77799), TFA-, from synthesis). Certain counter-ions can promote aggregation by neutralizing the positive charges and reducing electrostatic repulsion between peptide molecules.[1]
-
pH and Net Charge: The solubility of peptides is often lowest near their isoelectric point (pI), where the net charge is zero. For tetra-arginine peptides, which are strongly basic, the pI is very high. However, at neutral pH, while the net charge is high and should favor solubility, interactions with buffer components can still lead to aggregation.[2]
-
Concentration: As with most peptides, the propensity for aggregation increases with higher peptide concentrations.[3]
Q2: What is the first step I should take if I observe precipitation of my tetra-arginine peptide?
A2: The first step is to assess the peptide's properties and the solution conditions. A systematic approach to troubleshooting is recommended.
Q3: How does pH affect the aggregation of tetra-arginine peptides?
A3: pH plays a critical role in the solubility and stability of tetra-arginine peptides by influencing their net charge. Since these peptides are strongly basic due to the four arginine residues, they carry a high positive charge at acidic to neutral pH. This high net charge generally promotes solubility due to electrostatic repulsion between peptide molecules. However, aggregation can still occur due to other factors. At alkaline pH, the guanidinium groups of arginine residues (pKa ~12.5) will begin to deprotonate, reducing the net positive charge and increasing the likelihood of aggregation. Therefore, maintaining a pH well below the pKa of arginine is crucial for preventing aggregation. For tetra-arginine peptides, a pH in the acidic to neutral range (e.g., pH 4-7) is generally recommended.
Q4: What are counter-ions and how do they impact peptide aggregation?
A4: Counter-ions are ions that associate with the charged groups of the peptide to maintain overall charge neutrality.[1] For cationic peptides like tetra-arginine, the counter-ions are anions. A common counter-ion from peptide synthesis is trifluoroacetate (TFA⁻). The choice of counter-ion can significantly impact peptide solubility and aggregation.[4][5] Some counter-ions, like TFA⁻, are more hydrophobic and can shield the positive charges on the arginine residues, reducing electrostatic repulsion and promoting aggregation. Exchanging TFA⁻ for more hydrophilic counter-ions like chloride (Cl⁻) or acetate (B1210297) (CH₃COO⁻) can enhance solubility.[6][7]
Q5: Can excipients help prevent aggregation, and which ones are most effective?
A5: Yes, various excipients can be used to stabilize tetra-arginine peptides in solution. The choice of excipient depends on the specific formulation requirements.
-
Arginine: The amino acid L-arginine itself is a widely used and effective excipient to prevent protein and peptide aggregation.[1][8][9] It is thought to work by several mechanisms, including acting as a "neutral crowder" that slows down protein-protein association and by interacting with hydrophobic patches on the peptide surface.[1][10] Using arginine in combination with glutamate (B1630785) as the counter-ion (arginine glutamate) has been shown to be particularly effective at reducing aggregation compared to arginine hydrochloride.[11][12][13]
-
Salts: The effect of salts like sodium chloride (NaCl) on peptide aggregation can be complex. At low concentrations, salts can screen charges and potentially promote aggregation. However, at higher concentrations, they can also increase the ionic strength of the solution, which can sometimes improve solubility. The optimal salt concentration needs to be determined empirically for each peptide.[3][8]
-
Sugars and Polyols: Sugars (e.g., sucrose, trehalose) and polyols (e.g., mannitol, sorbitol) are commonly used as cryoprotectants and lyoprotectants in lyophilized formulations and can also enhance stability in solution.[14] They are thought to stabilize the native conformation of the peptide and are often used in combination with other excipients like arginine.[3][9]
-
Surfactants: Non-ionic surfactants like Polysorbate 20 and Polysorbate 80 can be effective in preventing surface-induced aggregation and can also help to solubilize peptides. However, their effect can be concentration-dependent, with low concentrations sometimes promoting aggregation and higher concentrations leading to stabilization.[15][16]
Troubleshooting Guides
Issue: My lyophilized tetra-arginine peptide does not dissolve completely in my aqueous buffer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal pH | The peptide is likely more soluble at a slightly acidic pH. Try dissolving the peptide in a small amount of 10-30% acetic acid or 0.1% TFA and then dilute with your buffer.[8] | The peptide should dissolve in the acidic solution and remain soluble upon dilution. |
| Inappropriate Buffer | Phosphate (B84403) buffers can sometimes lead to precipitation of basic peptides.[17] Try an alternative buffer system such as citrate (B86180) (pH 3-6) or acetate (pH 4-5.6). | Improved solubility in an alternative buffer system. |
| Presence of Aggregation-Prone Counter-ions (e.g., TFA⁻) | Perform a counter-ion exchange to replace TFA⁻ with a more hydrophilic counter-ion like chloride or acetate. | Enhanced solubility and reduced aggregation propensity. |
| High Peptide Concentration | Attempt to dissolve the peptide at a lower concentration initially. A stock solution of 1-2 mg/mL is often a good starting point.[8] | The peptide dissolves at a lower concentration. |
| Formation of Insoluble Aggregates | Use sonication in a cool water bath to help break up aggregates. For highly aggregated peptides, denaturants like 6 M guanidine (B92328) hydrochloride or 8 M urea (B33335) can be used for initial solubilization, followed by dialysis or dilution into the final buffer.[3][8] | Dissolution of the peptide, although the use of denaturants may affect its biological activity. |
Issue: My tetra-arginine peptide is soluble initially but precipitates over time.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Slow Aggregation Kinetics | The solution conditions may not be optimal for long-term stability. Add stabilizing excipients to the formulation. | The peptide remains in solution for a longer duration. |
| pH Shift Over Time | Ensure the buffering capacity of your solution is sufficient to maintain the desired pH. | Stable pH and prevention of pH-induced precipitation. |
| Temperature Effects | Store the peptide solution at the recommended temperature (typically 2-8°C or -20°C for long-term storage). Avoid repeated freeze-thaw cycles. | Reduced rate of aggregation and maintained solubility. |
| Interaction with Container Surface | Consider using low-protein-binding tubes or adding a small amount of a non-ionic surfactant (e.g., 0.01-0.1% Polysorbate 20) to prevent surface adsorption. | Minimized loss of peptide to the container surface and reduced nucleation of aggregates. |
Quantitative Data on Excipient Effects
The following tables summarize quantitative data on the effects of various excipients on peptide solubility and aggregation.
Table 1: Effect of Arginine and its Counter-ion on Protein Aggregation
| Excipient | Concentration | Protein Model | Assay | Effect on Aggregation | Reference |
| Arginine Hydrochloride | 200 mM | Monoclonal Antibody | SEC | Suppressed aggregation | [13] |
| Arginine Glutamate | 200 mM | Monoclonal Antibody | SEC | Greater reduction in monomer loss compared to Arg-HCl | [13] |
| Arginine | 320 mM | rhGH | SE-HPLC | Decreased insoluble aggregates | [12] |
| Glycine | 320 mM | rhGH | SE-HPLC | Less effective than arginine | [12] |
| Arginine | 500 mM | Bovine Insulin | DLS | Increased nucleation activation energy by 2-fold | [14] |
Table 2: Influence of Buffer and pH on Peptide Solubility
| Buffer System | pH | Peptide/Protein Model | Observation | Reference |
| Citrate | 3-6 | Arginine-rich peptides | Recommended for improved solubility | [17] |
| Acetate | 4-5.6 | Arginine-rich peptides | Recommended for improved solubility | [17] |
| Phosphate | 7.4 | Arginine-rich peptides | Can sometimes cause precipitation | [17] |
| Citrate, Phosphate, Histidine | 6.0 | VRC01-WT mAb | More PEG required for precipitation in phosphate buffer | [9] |
Table 3: Effect of Salts on Peptide Aggregation
| Salt | Concentration | Peptide Model | Observation | Reference |
| NaCl | Increasing concentrations | RR and RG16R peptides | Lower peptide concentration required to induce AuNP aggregation | [8] |
| NaCl | ~20 mM | EAK16-II peptide | Critical concentration; below this, fibril radius increased with salt | [3] |
| NaCl | - | Steric zipper peptides | Induces compact aggregated structures | [16] |
Experimental Protocols
1. Peptide Solubility Testing
This protocol provides a method to screen for optimal solubilization conditions for a tetra-arginine peptide.[17]
-
Materials:
-
Lyophilized tetra-arginine peptide
-
A panel of test solvents (e.g., sterile water, 10% acetic acid, PBS pH 7.4, citrate buffer pH 5.0, 50 mM Arginine in water)
-
96-well clear, flat-bottom plate
-
Microplate reader
-
-
Methodology:
-
Prepare a high-concentration stock solution of the peptide in a solvent where it is known to be soluble (e.g., 10 mg/mL in 10% acetic acid).
-
In the 96-well plate, add 190 µL of each test solvent to different wells in triplicate.
-
Add 10 µL of the peptide stock solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Mix thoroughly by gentle pipetting.
-
Incubate at room temperature for 15-30 minutes.
-
Measure the optical density (OD) at 600 nm using a microplate reader.
-
-
Interpretation:
-
Low OD600: Indicates high solubility (clear solution).
-
High OD600: Indicates low solubility or precipitation (turbid solution).
-
2. Dynamic Light Scattering (DLS) for Aggregation Analysis
DLS is a non-invasive technique used to measure the size distribution of particles in a solution, making it ideal for detecting the presence of aggregates.
-
Materials:
-
Tetra-arginine peptide solution
-
DLS instrument
-
Low-volume cuvette
-
0.22 µm syringe filter
-
-
Methodology:
-
Prepare the peptide solution in the desired buffer and filter it through a 0.22 µm syringe filter to remove dust and pre-existing large aggregates.
-
Transfer the filtered solution to a clean, dust-free DLS cuvette.
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.
-
Set the instrument parameters (e.g., laser wavelength, scattering angle, temperature, solvent viscosity).
-
Acquire data for a sufficient duration to obtain a stable correlation function.
-
Analyze the data to obtain the size distribution profile (hydrodynamic radius or diameter) and polydispersity index (PDI).
-
-
Interpretation:
-
Monodisperse sample (low PDI): A single peak corresponding to the monomeric peptide.
-
Polydisperse sample (high PDI): Multiple peaks or a broad peak, indicating the presence of oligomers and larger aggregates.
-
3. Thioflavin T (ThT) Assay for Fibrillar Aggregation
The ThT assay is a fluorescent-based method used to detect the formation of amyloid-like fibrils.
-
Materials:
-
Tetra-arginine peptide solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
96-well black, clear-bottom plate
-
Fluorescence plate reader with excitation at ~440 nm and emission at ~485 nm
-
-
Methodology:
-
Prepare peptide samples under conditions that may induce fibril formation (e.g., incubation at 37°C with agitation).
-
In a 96-well plate, add the peptide sample to each well.
-
Add ThT stock solution to each well to a final concentration of 10-25 µM.
-
Include control wells with buffer and ThT only (blank) and monomeric peptide with ThT.
-
Incubate the plate for a few minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using the plate reader.
-
-
Interpretation:
-
A significant increase in fluorescence intensity compared to the monomeric control indicates the presence of amyloid-like fibrils.
-
Visualizations
References
- 1. Frontiers | Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation and Cytotoxicity Associated With Alzheimer’s Disease [frontiersin.org]
- 2. [PDF] Sequence-based prediction of the solubility of peptides containing non-natural amino acids | Semantic Scholar [semanticscholar.org]
- 3. Effects of arginine in therapeutic protein formulations: a decade review and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. db.cngb.org [db.cngb.org]
- 8. researchgate.net [researchgate.net]
- 9. Effects of arginine in therapeutic protein formulations: a decade review and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cationic Surfactants Based on Arginine-Phenylalanine and Arginine-Tryptophan: Synthesis, Aggregation Behavior, Antimicrobial Activity, and Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2024.sci-hub.ru [2024.sci-hub.ru]
- 12. The Effect of Arginine as an Anti-Aggregation Excipient on Recombinant Human Growth Hormone | Trends in Peptide and Protein Sciences [journals.sbmu.ac.ir]
- 13. Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation and Cytotoxicity Associated With Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of Arginine on the Aggregation of Protein in Freeze-Dried Formulations Containing Sugars and Polyol: 1-Formulation Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of Arginine on the Aggregation of Protein in Freeze-Dried Formulations Containing Sugars and Polyol: II. BSA Reconstitution and Aggregation | Semantic Scholar [semanticscholar.org]
- 16. The influence of a dicationic surfactant on the aggregation process of the IVAGVN peptide derived from the human cystatin C sequence (56–61) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Tetra-Arginine (R4) for Cellular Delivery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of tetra-arginine (Arg-Arg-Arg-Arg or R4) for cellular delivery.
Frequently Asked Questions (FAQs)
Q1: What is tetra-arginine (R4) and why is it used for cellular delivery?
A1: Tetra-arginine (R4) is a cell-penetrating peptide (CPP) consisting of four consecutive arginine amino acid residues. Like other arginine-rich CPPs, it is investigated for its potential to transport various cargo molecules, such as small molecules, peptides, and nucleic acids, across the cell membrane, which is typically impermeable to such molecules.[1][2][3][4] The positively charged guanidinium (B1211019) groups on the arginine side chains are thought to interact with negatively charged components of the cell surface, facilitating uptake.
Q2: I am observing very low uptake of my R4-cargo conjugate. Is this normal?
A2: Yes, it is a commonly observed issue. Compared to longer oligoarginine peptides like octa-arginine (R8) and hexa-arginine (R6), tetra-arginine (R4) inherently exhibits significantly lower cellular internalization efficiency.[5][6] Many studies suggest that a minimum of six to eight arginine residues are required for efficient cell penetration. Therefore, low uptake of R4 and its conjugates is an expected outcome.
Q3: What is the typical concentration range to use for R4 experiments?
A3: The optimal concentration of R4 can vary depending on the cell type, cargo, and experimental goals. However, a common starting range for arginine-rich peptides in cellular uptake studies is 1-10 µM.[6] For R4, concentrations up to 10 µM have been used in comparative studies, though significant uptake may not be observed even at these concentrations.[5][6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q4: Is tetra-arginine (R4) toxic to cells?
A4: Arginine-rich peptides can exhibit cytotoxicity, and this toxicity generally increases with the number of arginine residues. Therefore, R4 is expected to be less toxic than longer oligoarginines like R8 or R11. However, cytotoxicity is also concentration-dependent and can vary between cell lines. It is always recommended to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of your R4-cargo conjugate for your specific cell line.
Q5: How does the cargo affect the uptake of R4?
A5: The physicochemical properties of the cargo, such as size, charge, and hydrophobicity, can significantly influence the cellular uptake of the R4-cargo conjugate. Large or negatively charged cargo molecules can further hinder the already low translocation efficiency of R4. The nature of the linker used to conjugate the cargo to R4 can also play a role.
Troubleshooting Guides
Issue 1: Low or No Cellular Uptake of R4-Cargo Conjugate
This is the most common issue encountered when working with tetra-arginine. The following steps can help you troubleshoot and potentially improve your results.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low cellular uptake of R4.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Inherent Low Permeability of R4 | It is well-documented that R4 has poor cell-penetrating capabilities compared to longer oligoarginines.[5][6] Consider using a more efficient CPP like octa-arginine (R8) if your experimental design allows. |
| Suboptimal Concentration | Perform a dose-response experiment, titrating the R4-cargo conjugate concentration (e.g., 1 µM, 5 µM, 10 µM, 20 µM). Be sure to assess cytotoxicity at higher concentrations. |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 30 min, 1h, 2h, 4h) to determine the optimal incubation period for maximum uptake. |
| Interference from Serum | Serum proteins can bind to CPPs and inhibit their activity. Try performing the incubation in serum-free media. If serum is necessary for cell viability, perform a comparison with and without serum to quantify its effect. |
| Innovative Strategy: Split-Peptide Approach | A novel strategy involves using two non-penetrating tetra-arginine halves that can be ligated in situ to form a highly effective octa-arginine peptide. This allows for conditional activation of cell penetration. |
Issue 2: High Background or Non-Specific Staining in Microscopy
Troubleshooting Workflow
Caption: Workflow to troubleshoot high background in fluorescence microscopy.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Inadequate Washing | Increase the number and rigor of washing steps with ice-cold PBS after incubation to remove non-internalized, surface-bound peptide. |
| Non-Specific Binding | Before adding the R4-cargo conjugate, pre-incubate cells with a blocking solution (e.g., 1% BSA in PBS) to reduce non-specific binding to the cell surface or culture dish. |
| Peptide Aggregation | Prepare fresh solutions of the R4-cargo conjugate before each experiment. Centrifuge the solution at high speed to pellet any aggregates before adding it to the cells. Arginine-rich peptides can be prone to aggregation. |
| Fixation Artifacts | Chemical fixation can sometimes cause artifacts, leading to misinterpretation of peptide localization. Whenever possible, perform live-cell imaging to confirm the results obtained with fixed cells. |
Quantitative Data
Due to the inherently low cellular uptake of tetra-arginine (R4), extensive quantitative data focusing solely on its concentration-dependent uptake is limited in the literature. Most studies compare its uptake to more efficient, longer oligoarginines. The following table provides a comparative view of the cellular uptake of R4, R8, and R16 as determined by FACS analysis.
Table 1: Comparative Cellular Uptake of Fluorescently Labeled Oligoarginines in HeLa Cells
| Peptide | Concentration | Mean Fluorescence Intensity (Arbitrary Units) | Reference |
| R4 | 10 µM | Low / Near Background | [5][6] |
| R8 | 10 µM | Moderate to High | [5][6] |
| R16 | 10 µM | High | [5][6] |
Note: The data presented is a qualitative summary from comparative studies. Absolute fluorescence values can vary significantly between experiments and instruments.
Experimental Protocols
Protocol 1: Assessment of R4 Cellular Uptake by Flow Cytometry
This protocol provides a method for quantifying the cellular uptake of a fluorescently labeled R4-cargo conjugate.
Workflow for Flow Cytometry Analysis
Caption: Step-by-step workflow for flow cytometry analysis of R4 uptake.
Materials:
-
Fluorescently labeled R4-cargo conjugate
-
Cells in suspension
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
FACS buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
For adherent cells, wash with PBS and detach using Trypsin-EDTA. Neutralize with complete medium.
-
For suspension cells, collect and centrifuge.
-
Wash the cells with PBS and resuspend in culture medium.
-
Count the cells and adjust the concentration to 1 x 10^6 cells/mL.
-
Aliquot the desired number of cells into flow cytometry tubes.
-
-
Peptide Incubation:
-
Add the fluorescently labeled R4-cargo conjugate to the cell suspension at the desired final concentrations.
-
Include an untreated cell sample as a negative control.
-
Incubate for the desired time at 37°C.
-
-
Washing:
-
After incubation, centrifuge the cells at a low speed (e.g., 300 x g for 5 minutes).
-
Discard the supernatant and resuspend the cell pellet in ice-cold PBS.
-
Repeat the wash step three times to ensure the removal of all non-internalized peptide.
-
-
Resuspension:
-
Resuspend the final cell pellet in an appropriate volume of FACS buffer.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer using the appropriate laser and filter settings for your fluorophore.
-
Use the untreated cells to set the baseline fluorescence.
-
Record the fluorescence intensity for each sample.
-
-
Data Analysis:
-
Determine the percentage of fluorescently positive cells and the mean fluorescence intensity for each sample.
-
Protocol 2: Visualization of R4 Cellular Localization by Confocal Microscopy
This protocol outlines the steps for imaging the subcellular localization of a fluorescently labeled R4-cargo conjugate.
Workflow for Confocal Microscopy
Caption: Experimental workflow for visualizing R4 cellular localization.
Materials:
-
Fluorescently labeled R4-cargo conjugate
-
Cells cultured on glass-bottom dishes or coverslips
-
Live-cell imaging medium
-
PBS
-
Paraformaldehyde (for fixed-cell imaging)
-
Nuclear counterstain (e.g., DAPI)
-
Confocal microscope with an environmental chamber
Procedure:
-
Cell Seeding:
-
Seed cells on sterile glass coverslips or in glass-bottom dishes.
-
Allow the cells to adhere and grow to 70-80% confluency.
-
-
Peptide Treatment:
-
Prepare the desired concentration of the fluorescently labeled R4-cargo conjugate in pre-warmed cell culture medium (serum-free is recommended).
-
Remove the old medium from the cells and replace it with the peptide-containing medium.
-
Incubate for the desired time at 37°C.
-
-
Washing:
-
Remove the peptide solution and wash the cells three times with warm PBS to remove non-internalized peptide.
-
-
For Live-Cell Imaging:
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Immediately proceed to imaging on the confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
-
For Fixed-Cell Imaging:
-
After washing, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells again with PBS.
-
If desired, permeabilize the cells (e.g., with 0.1% Triton X-100 in PBS) and perform counterstaining for the nucleus (e.g., DAPI) or other organelles.
-
Mount the coverslips onto microscope slides.
-
-
Image Acquisition:
-
Place the dish or slide on the microscope stage.
-
Use the appropriate laser lines and emission filters for your fluorophore(s).
-
Optimize imaging settings (laser power, gain) to obtain a good signal-to-noise ratio while minimizing photobleaching and phototoxicity.
-
Capture images, including Z-stacks if three-dimensional information is required.
-
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Precise quantification of cellular uptake of cell-penetrating peptides using fluorescence-activated cell sorting and fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
Strategies to reduce the cytotoxicity of R4-cargo conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize the cytotoxicity of R4-cargo conjugates in their experiments.
Troubleshooting Guide
Issue: High cytotoxicity observed after treating cells with R4-cargo conjugates.
High cytotoxicity can manifest as poor cell viability, membrane damage, or induced apoptosis/necrosis. The following sections provide potential causes and solutions to mitigate these effects.
1. Is the concentration of the R4-cargo conjugate too high?
The cytotoxic effects of cell-penetrating peptides (CPPs) like R4 are often dose-dependent.[1][2][3]
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration that balances delivery efficiency and cell viability. Start with a low concentration and titrate upwards.
2. Could the cargo itself be contributing to cytotoxicity?
The nature of the cargo molecule can significantly influence the overall toxicity of the conjugate.[1][2]
-
Recommendation: As a control, treat cells with the free, unconjugated cargo at equivalent concentrations to the conjugate. This will help distinguish the toxicity of the cargo from that of the R4 peptide or the conjugation process.
3. Is the conjugation strategy optimal?
The method used to link the R4 peptide to the cargo, including the type of linker and the site of conjugation, can impact cytotoxicity.[1][4][5]
-
Recommendation:
-
Linker Chemistry: Consider using cleavable linkers (e.g., pH-sensitive or enzyme-cleavable linkers) that release the cargo in specific cellular compartments like endosomes, which can reduce off-target effects.[4][5]
-
Conjugation Site: The position of cargo attachment on the R4 peptide can affect its interaction with cell membranes and subsequent toxicity.[1] If possible, test different conjugation sites.
-
4. Is endosomal entrapment leading to lysosomal degradation and cytotoxicity?
Entrapment of R4-cargo conjugates within endosomes can lead to their degradation in lysosomes, potentially releasing toxic byproducts.[6][7][8] Efficient endosomal escape is crucial for delivering the cargo to its site of action and can influence cell viability.
-
Recommendation:
-
Incorporate strategies to enhance endosomal escape. This can include co-treatment with endosomolytic agents or modifying the conjugate to include fusogenic peptides or photosensitizers for photochemical internalization (PCI).[6][7][9]
-
Caption: Workflow for assessing endosomal escape of R4-cargo conjugates.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common assays to measure the cytotoxicity of R4-cargo conjugates?
A1: Several assays can be used to quantify cytotoxicity, each measuring a different aspect of cell health.[10][11][12] It is often recommended to use multiple assays to get a comprehensive understanding of the cytotoxic mechanism.
| Assay | Principle | Measures |
| MTT/XTT/WST-1 | Reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan (B1609692) product.[11] | Metabolic activity, an indicator of cell viability and proliferation.[11] |
| LDH Release Assay | Measurement of lactate (B86563) dehydrogenase (LDH) released from cells with damaged plasma membranes. | Membrane integrity. |
| Propidium Iodide (PI) Staining | A fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells.[10] | Membrane integrity, used with flow cytometry or fluorescence microscopy. |
| ATP Assay | Quantification of ATP, which is present in metabolically active cells.[12] | Cell viability based on energy metabolism. |
| Apoptosis Assays | Detection of markers of programmed cell death, such as caspase activity or Annexin V staining. | Apoptosis induction. |
Q2: How does the choice of cargo affect the cytotoxicity of the R4 conjugate?
A2: The physicochemical properties of the cargo, such as its size, charge, and hydrophobicity, can significantly alter the overall properties of the R4-cargo conjugate and its interaction with cells, thereby affecting its toxicity.[1][2] For instance, a highly cationic or hydrophobic cargo might increase membrane disruption and lead to higher cytotoxicity.
Q3: Can modifications to the R4 peptide sequence reduce cytotoxicity?
A3: Yes, modifying the R4 peptide can reduce its toxicity. Strategies include:
-
Amino Acid Substitution: Replacing certain amino acids with less toxic alternatives.[13]
-
D-Amino Acid Substitution: Incorporating D-amino acids can increase resistance to proteolytic degradation and may alter cytotoxic properties.[14]
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains can shield the cationic charge of the R4 peptide, potentially reducing non-specific interactions with cell membranes and lowering toxicity.[14][15]
Q4: What is the role of linker chemistry in R4-cargo conjugate cytotoxicity?
A4: The linker connecting R4 to the cargo is a critical component that can influence stability, drug release, and toxicity.[4][5][16]
-
Stable Linkers: Non-cleavable linkers can result in the accumulation of the entire conjugate within the cell, which may be more toxic.[5]
-
Cleavable Linkers: Linkers that are sensitive to the microenvironment of the target site (e.g., low pH in endosomes or specific enzymes in the cytoplasm) can selectively release the cargo, potentially reducing systemic toxicity.[4][5]
Caption: Potential pathways leading to cytotoxicity of R4-cargo conjugates.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard cytotoxicity assay procedures.[11]
Materials:
-
Cells of interest
-
R4-cargo conjugate
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of the R4-cargo conjugate in complete medium. Remove the old medium from the cells and add 100 µL of the diluted conjugate to each well. Include untreated control wells (medium only) and a positive control for cytotoxicity if available.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
Cells and R4-cargo conjugate (as in Protocol 1)
-
LDH cytotoxicity detection kit (commercially available)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT Assay protocol.
-
Sample Collection: After the treatment incubation, centrifuge the 96-well plate at 250 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer a portion of the supernatant (typically 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant, following the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually 490 nm).
-
Data Analysis: Determine the percentage of cytotoxicity relative to a positive control (cells lysed with a lysis buffer provided in the kit).
References
- 1. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of poly‐glutamate on uptake efficiency and cytotoxicity of cell penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances and Trends in Chemical CPP–Drug Conjugation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos: Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nanoparticles Modified with Cell-Penetrating Peptides: Conjugation Mechanisms, Physicochemical Properties, and Application in Cancer Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Toxicity Methods for CPPs | Springer Nature Experiments [experiments.springernature.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Evaluation of Peptide Drug - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Endosomal Escape Limitations with Tetra-arginine Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving tetra-arginine for enhanced endosomal escape of therapeutic molecules.
Frequently Asked Questions (FAQs)
Q1: What is the minimum number of arginine residues required for efficient endosomal escape?
A1: Research indicates that a minimum of four α-helical arginine residues is necessary for significant cellular uptake.[1] However, for efficient endosomal escape, a higher number is often required. Studies with dimeric fluorescent analogs of polyarginine peptides (dfRn) have shown that peptides with fewer than 12 arginine residues are mostly inactive and remain trapped in endosomes. A clear increase in cytosolic access is observed above this threshold.[2]
Q2: Does the spatial arrangement (topology) of arginine residues matter?
A2: Yes, the topology of arginine residues is a determining factor in both cellular uptake and endosomal escape.[1][2] Clustering arginines on the same α-helical face enhances cellular uptake.[1] The specific arrangement of arginines can influence the trafficking properties and the ability of the molecule to be released from early Rab5+ endosomes into the cytosol.[1]
Q3: Is endocytosis required for the cellular entry of tetra-arginine conjugates?
A3: Yes, active endocytosis and subsequent endosomal acidification are required for tetra-arginine and its conjugates to gain access to the cytosol.[1] These molecules do not directly cross the plasma membrane but rather escape from intracellular vesicles.[1]
Q4: What is the proposed mechanism of tetra-arginine mediated endosomal escape?
A4: While the exact mechanism is still under investigation, it is believed to be dependent on the presence of arginine residues rather than just a general charge density effect.[2] Arginine-rich peptides can induce membrane multilamellarity and subsequently enter the cytosol via the formation of a fusion pore.[3][4] Another model suggests that arginine-rich cell-penetrating peptides (CPPs) may form a nonpolar ion pair with negatively charged components of the cell membrane, allowing them to partition into and cross the membrane.[5]
Q5: Does increasing the number of arginine residues always lead to better delivery?
A5: While increasing the arginine content can augment delivery efficiencies, it also leads to increased toxicity.[2][6] There appears to be a relatively narrow window of arginine content for designing optimally active and minimally toxic endosomolytic agents.[2][6]
Q6: How does tetra-arginine compare to other cationic peptides like poly-lysine for endosomal escape?
A6: Poly-arginine peptides are significantly more effective at inducing endosomal escape than their poly-lysine counterparts, even when they have a similar overall charge.[2] This suggests that the unique properties of the guanidinium (B1211019) group of arginine are crucial for this function.[5]
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low cellular uptake of tetra-arginine conjugate | Insufficient number of arginine residues. | Increase the number of arginine residues in your peptide. A minimum of four is required for uptake, but more may be needed depending on the cargo.[1] |
| Suboptimal topology of arginine residues. | Redesign the peptide to cluster the arginine residues on one face of an α-helix.[1] | |
| Inhibition of endocytosis. | Ensure experimental conditions do not inhibit endocytosis. Use appropriate controls to verify active endocytosis.[1] | |
| High endosomal entrapment / Low cytosolic delivery | Insufficient number of arginine residues for escape. | Increase the number of arginine residues. A threshold of around 12 arginines has been suggested for high endosomal escape efficiency.[2] |
| Cargo interference with escape mechanism. | The nature and size of the cargo can hinder endosomal escape.[5] Consider using a linker that can be cleaved within the endosome to release the tetra-arginine peptide. | |
| Conjugate is trafficking to late endosomes/lysosomes without escape. | The timing of escape is critical. Some arginine motifs facilitate release from early (Rab5+) endosomes.[1] Modifying the arginine topology may alter the trafficking pathway. | |
| High cytotoxicity observed | Excessive number of arginine residues. | Reduce the number of arginine residues. There is a trade-off between efficacy and toxicity.[2] |
| Non-specific membrane disruption. | Evaluate the cytotoxicity of the tetra-arginine peptide alone to distinguish it from the toxicity of the cargo. Perform dose-response cytotoxicity assays.[7][8] | |
| Variability in experimental results | Differences in cell lines or passage numbers. | Standardize cell culture conditions. Different cell lines may exhibit different uptake and trafficking efficiencies. |
| Inconsistent conjugate quality. | Ensure high purity of the tetra-arginine conjugate through proper synthesis and purification methods. |
Quantitative Data Summary
Table 1: Cellular Uptake of Rhodamine-Labeled Cationic Miniature Proteins in HeLa Cells [1]
| Miniature Protein/Peptide | Mean Fluorescent Intensity (MFI) at 1 µM (90 min) |
| aPPR (control) | ~10 |
| 4.2R | ~100 |
| 4.3R | ~150 |
| 5.2R | ~400 |
| 5.3R | ~500 |
| TatR | ~600 |
| Arg8R | ~700 |
Table 2: Effect of Arginine Number on Cytosolic Penetration [2]
| Peptide | Number of Arginine Residues | Cytosolic Penetration |
| dfR4 | 8 | No detectable penetration |
| dfR5 | 10 | Mostly inactive |
| dfR6 | 12 | Clear increase in cytosolic access |
| dfR7 | 14 | Further augmented delivery |
| dfR8 | 16 | Highly effective |
Experimental Protocols
Protocol 1: Assessment of Cellular Uptake by Flow Cytometry[1]
-
Cell Preparation: Seed HeLa cells in a 96-well plate and grow to 80-90% confluency.
-
Peptide Incubation:
-
For total cell-associated fluorescence, incubate cells with 1 µM of the fluorescently labeled tetra-arginine conjugate at 37°C for 30 and 90 minutes.
-
To measure surface binding only, perform the incubation at 4°C to inhibit endocytosis.
-
-
Washing: Wash the cells twice with DMEM + 10% FBS.
-
Trypsin Treatment: To remove non-internalized, surface-bound peptides, treat the cells with 0.05% trypsin for 10 minutes at 37°C. For the surface-binding control, a parallel set of cells is washed with PBS instead of trypsin.
-
Flow Cytometry: Resuspend the cells in PBS and analyze them using a flow cytometer to quantify the mean fluorescence intensity (MFI).
Protocol 2: Quantitative Assay for Cytosolic Access[9]
This method utilizes a pH-sensitive fluorescent dye (e.g., NF) and a pH-insensitive dye (e.g., TMR) to quantify endosomal escape.
-
Probe Synthesis: Synthesize two versions of your tetra-arginine conjugate: one labeled with a pH-insensitive fluorophore (e.g., TMR) and another with a pH-sensitive fluorophore (e.g., NF) that is quenched in the acidic endosomal environment but fluoresces brightly in the neutral cytosol.
-
Cell Treatment: Incubate cells with each of the fluorescently labeled conjugates separately under desired experimental conditions (e.g., concentration, time).
-
Flow Cytometry Analysis:
-
Measure the Mean Fluorescence Intensity (MFI) for the cells treated with the TMR-labeled conjugate (MFITMR). This represents the total cellular uptake.
-
Measure the MFI for the cells treated with the NF-labeled conjugate (MFINF). This represents the amount of conjugate that has reached the cytosol.
-
-
Calculation of Endosomal Escape Efficiency: The ratio of MFINF to MFITMR provides a quantitative measure of the endosomal escape efficiency.
Visualizations
Caption: General pathway of tetra-arginine conjugate entry and endosomal escape.
Caption: Troubleshooting workflow for tetra-arginine mediated delivery.
References
- 1. Arginine topology controls escape of miniature proteins from early endosomes to the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking endosomal entrapment with supercharged arginine-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Arginine-rich cell-penetrating peptides induce membrane multilamellarity and subsequently enter via formation of a fusion pore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Delivery of Macromolecules Using Arginine-Rich Cell-Penetrating Peptides: Ways to Overcome Endosomal Entrapment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unlocking Endosomal Entrapment with Supercharged Arginine-Rich Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of membrane penetration and cytotoxicity of C9orf72-encoding arginine-rich dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Tetra-Arginine Stability in Serum
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with the tetra-arginine (Arg-Arg-Arg-Arg) peptide in a serum-containing environment.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peptide degrading so quickly in serum?
The rapid degradation of your tetra-arginine peptide in serum is primarily due to enzymatic activity. Serum is rich in proteases, such as trypsin-like serine proteases, which specifically cleave peptide bonds at the C-terminal side of basic amino acids like arginine.[1][2] The repeating arginine sequence in your peptide presents multiple targets for these enzymes, leading to its rapid breakdown.
Q2: What is the expected half-life of unmodified this compound in human serum?
While the exact half-life can vary depending on the specific batch of serum and experimental conditions, short, unmodified arginine-rich peptides are known to be highly unstable, with half-lives that can be in the range of minutes to a few hours.[3][4] For instance, a similar short antimicrobial peptide was shown to have a half-life of about 30 minutes in human serum.[3][4]
Q3: What are the most effective strategies to improve the serum stability of my tetra-arginine peptide?
Several chemical modification strategies can significantly enhance the stability of your peptide by protecting it from proteolytic enzymes. The most common and effective approaches include:
-
N-terminal Acetylation: Capping the N-terminus with an acetyl group removes the positive charge and sterically hinders exopeptidases from degrading the peptide from the amino end.[3][5][6]
-
Substitution with D-amino acids: Replacing one or more of the L-arginine residues with their D-enantiomers makes the peptide bonds unrecognizable to most naturally occurring proteases, thereby increasing resistance to degradation.[7]
-
Peptide Cyclization: Creating a cyclic structure, either "head-to-tail" or through a side-chain bridge, restricts the peptide's conformation, making it a poorer substrate for proteases.[8][9][10]
-
C-terminal Amidation: While less impactful on its own for protease resistance compared to other methods, it can prevent degradation by some carboxypeptidases and is a common modification for synthetic peptides mimicking segments of larger proteins.[1][11][12][13][14]
Q4: Will modifying my peptide affect its biological activity?
It is possible. Any modification to the peptide's structure can potentially alter its interaction with its target. It is crucial to empirically test the biological activity of the modified peptide alongside stability assays. For example, N-terminal acetylation can sometimes decrease activity, while cyclization might enhance it by locking the peptide into a bioactive conformation.[7]
Troubleshooting Guides
Problem 1: Inconsistent results in serum stability assays.
| Potential Cause | Troubleshooting Step |
| Variability in Serum Batches | Different batches of serum can have varying levels of protease activity. Whenever possible, use a large, single batch of serum for an entire set of experiments. It is also advisable to test stability in plasma and whole blood, as protease composition can differ.[15] |
| Peptide Adsorption to Labware | Peptides, especially charged ones, can stick to plastic surfaces. Use low-protein-binding microcentrifuge tubes and pipette tips. |
| Inconsistent Quenching of Proteolytic Activity | Ensure the quenching agent (e.g., trifluoroacetic acid, acetonitrile) is added rapidly and mixed thoroughly at each time point to immediately stop all enzymatic degradation.[16][17] |
| Freeze-Thaw Cycles | Repeatedly freezing and thawing serum or peptide stock solutions can lead to degradation and aggregation. Aliquot your serum and peptide solutions to avoid multiple freeze-thaw cycles.[18] |
| Hygroscopic Nature of Lyophilized Peptide | Lyophilized peptides can absorb moisture, affecting accurate weighing.[19] Handle lyophilized powder in a controlled environment and consider using pre-aliquoted, lyophilized standards.[19] |
Problem 2: Difficulty in synthesizing modified tetra-arginine peptides.
| Potential Cause | Troubleshooting Step |
| Poor Coupling Efficiency of Arginine Residues | The bulky side chain of arginine can lead to steric hindrance during solid-phase peptide synthesis (SPPS).[7] Use a potent coupling reagent like HATU and consider a double coupling strategy for each arginine addition.[7] |
| Side Reactions During Arginine Incorporation | δ-Lactam formation is a common side reaction when activating arginine for coupling, leading to truncated sequences.[7] Ensure proper activation protocols and minimize the time between activation and coupling. |
| Difficulty with On-Resin Cyclization | The peptide being tethered to the resin can restrict its ability to adopt the necessary conformation for efficient cyclization.[10] Consider solution-phase cyclization after cleaving the linear peptide from the resin, performed at high dilution to favor intramolecular reaction.[10] |
Quantitative Data Summary
The following table presents illustrative data on how different modifications could enhance the half-life of this compound in human serum, based on general findings in the literature. Actual results will vary and must be determined experimentally.
| Peptide Version | Modification(s) | Predicted Half-life (t½) in Human Serum |
| Unmodified R4 | None | ~0.5 hours |
| Ac-R4 | N-terminal Acetylation | ~1.5 - 2 hours |
| R(d-R)RR | Single D-Arginine Substitution | ~4 - 6 hours |
| Ac-R(d-R)(d-R)R | Acetylation & 2x D-Arg Substitution | > 12 hours |
| Cyclic R4 | Head-to-tail Cyclization | > 24 hours |
Experimental Protocols
Protocol 1: Serum Stability Assay using RP-HPLC
This protocol outlines a general method for determining the stability of a peptide in human serum.
-
Preparation of Solutions:
-
Prepare a 1 mg/mL stock solution of the tetra-arginine peptide in sterile, nuclease-free water.
-
Thaw human serum on ice and centrifuge at 10,000 x g for 10 minutes at 4°C to remove any precipitates. Use the clear supernatant.
-
Prepare a quenching solution of 10% Trifluoroacetic Acid (TFA) in acetonitrile (B52724) (ACN).
-
-
Incubation:
-
In a low-protein-binding microcentrifuge tube, add 190 µL of the prepared human serum.
-
Pre-warm the serum to 37°C for 10 minutes.
-
To start the assay, add 10 µL of the 1 mg/mL peptide stock solution to the serum, vortex gently, and place in a 37°C incubator. This is your T=0 sample point.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw 20 µL of the peptide-serum mixture.
-
Immediately add the 20 µL sample to a new tube containing 40 µL of the cold quenching solution. Vortex vigorously to precipitate serum proteins and stop enzymatic reactions.
-
-
Sample Processing:
-
Incubate the quenched samples on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the remaining intact peptide and any degradation fragments.
-
-
RP-HPLC Analysis:
-
Analyze the supernatant using a C18 reverse-phase HPLC column.
-
Use a gradient of mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in ACN).
-
Monitor the elution profile at a wavelength of 214 nm.
-
The peak corresponding to the intact peptide will decrease over time.
-
-
Data Analysis:
-
Integrate the peak area of the intact peptide at each time point.
-
Plot the percentage of remaining peptide against time.
-
Calculate the half-life (t½) by fitting the data to a one-phase decay model.
-
Protocol 2: N-terminal Acetylation of Resin-Bound Peptide
This protocol describes how to acetylate the N-terminus of the peptide while it is still on the solid-phase synthesis resin.
-
Final Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc-deprotection step using 20% piperidine (B6355638) in DMF to expose the N-terminal amine.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all traces of piperidine.
-
-
Acetylation Reaction:
-
Prepare the acetylation solution: 10% acetic anhydride (B1165640) and 5% N,N-Diisopropylethylamine (DIEA) in DMF.
-
Add the acetylation solution to the resin, ensuring the resin is fully solvated.
-
Agitate the reaction vessel for 30 minutes at room temperature.
-
-
Washing:
-
Drain the acetylation solution.
-
Wash the resin extensively with DMF (5x) and DCM (5x) to remove excess reagents.
-
-
Cleavage and Deprotection:
-
Proceed with the standard cleavage and side-chain deprotection protocol (e.g., using a TFA-based cleavage cocktail).
-
Visualizations
References
- 1. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical approach to solid-phase synthesis of C-terminal peptide amides under mild conditions based on a photolysable anchoring linkage. | Semantic Scholar [semanticscholar.org]
- 3. interanalyt.ru [interanalyt.ru]
- 4. cem.de [cem.de]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. N-terminal modification - MOL Changes [molchanges.com]
- 7. benchchem.com [benchchem.com]
- 8. Cyclic Peptides Containing Tryptophan and Arginine as Src Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. ias.ac.in [ias.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide receptor antagonist peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 19. biomedgrid.com [biomedgrid.com]
Technical Support Center: Troubleshooting Tetra-Arginine Peptide Assays
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering issues with tetra-arginine peptide assays, with a specific focus on problems arising from trifluoroacetic acid (TFA) counterions.
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it present in my synthetic tetra-arginine peptide sample?
A1: Trifluoroacetic acid (TFA) is a strong acid commonly used during solid-phase peptide synthesis (SPPS) for cleaving the synthesized peptide from the resin and for deprotection of amino acid side chains.[1] It is also frequently used as an ion-pairing agent during reversed-phase high-performance liquid chromatography (RP-HPLC) purification of peptides.[2][3] Consequently, synthetic peptides, particularly cationic peptides like tetra-arginine, are often delivered as TFA salts, where the negatively charged TFA counterions are associated with the positively charged arginine residues and the N-terminus.[1][4]
Q2: How can residual TFA counterions affect my tetra-arginine peptide assays?
A2: Residual TFA can significantly interfere with various biological and analytical assays in several ways:
-
Cellular Assays: TFA can be toxic to cells, inhibit cell proliferation, or in some cases, stimulate cell growth, leading to unreliable and irreproducible results.[5][6][7] For instance, TFA has been shown to inhibit the proliferation of osteoblasts and chondrocytes.[8]
-
Enzymatic Assays: The acidic nature of TFA can alter the pH of your assay buffer, potentially affecting enzyme activity.[5]
-
Structural Analysis: TFA has a strong absorbance band around 1673 cm-1, which can overlap with the amide I band of peptides in Fourier-transform infrared (FTIR) and Circular Dichroism (CD) spectroscopy, complicating the determination of the peptide's secondary structure.[5][9]
-
LC-MS Analysis: TFA can suppress the peptide signal in mass spectrometry by forming strong ion pairs with the basic groups of the peptide, which hinders efficient ionization and nebulization.[3][10]
-
Peptide Aggregation: TFA counterions can influence the physico-chemical properties of peptides, including their solubility and aggregation propensity.[11][12]
Q3: My tetra-arginine peptide solution has a lower pH than expected. Could this be due to TFA?
A3: Yes, it is highly likely. TFA is a strong acid (pKa ~ 0.5), and its presence as a counterion can significantly lower the pH of the peptide solution when dissolved in a neutral buffer.[1][5] This pH shift can impact assay conditions and peptide solubility.
Q4: I am observing unexpected biological effects in my cell-based assays with a tetra-arginine peptide. Could TFA be the culprit?
A4: Absolutely. TFA itself can exert biological effects, acting as a confounding factor in your experiments. It has been reported to inhibit cell growth in some cell types while promoting it in others.[7] Therefore, it is crucial to consider the potential effects of TFA and ideally use a peptide with a more biocompatible counterion, such as acetate (B1210297) or hydrochloride.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solutions & Troubleshooting Steps |
| Inconsistent or poor results in cell viability/proliferation assays. | Residual TFA in the peptide preparation is interfering with cell growth.[5] | 1. Perform a counterion exchange: Replace TFA with a more biologically compatible counterion like acetate or hydrochloride (see Experimental Protocols section). 2. Run a control experiment: Test the effect of TFA alone on your cells to determine its baseline toxicity or stimulatory effect. 3. Quantify TFA content: If possible, determine the amount of residual TFA in your peptide stock.[13] |
| Low signal or signal suppression in LC-MS analysis. | TFA is a strong ion-pairing agent that suppresses ionization in mass spectrometry.[3][10] | 1. Use a TFA-free mobile phase: If your HPLC column allows, use a mobile phase with a different modifier like formic acid or difluoroacetic acid.[3] 2. Perform post-column modification: Add a reagent post-column to disrupt the ion pairing before the eluent enters the mass spectrometer.[14] 3. Exchange the counterion: Before analysis, exchange the TFA for a more MS-friendly counterion. |
| Difficulty in determining peptide secondary structure using FTIR or CD spectroscopy. | The TFA absorbance band is overlapping with the peptide's amide I band.[5][15] | 1. Perform a counterion exchange: Remove the interfering TFA by exchanging it for a non-interfering counterion like HCl. 2. Use a subtraction method: For FTIR, it may be possible to computationally subtract the TFA spectrum, although this can be challenging and may introduce artifacts.[16] |
| Precipitation or aggregation of the tetra-arginine peptide in solution. | TFA can influence the solubility and aggregation properties of peptides.[11] The acidic nature of TFA can also shift the pH to the peptide's isoelectric point. | 1. Ensure proper pH: Adjust the pH of the peptide solution to be well above its isoelectric point. 2. Counterion exchange: Exchanging TFA for acetate or hydrochloride may improve solubility. 3. Solubility testing: Systematically test the solubility of the peptide in different buffers and pH conditions. |
Quantitative Data Summary
The following table summarizes the impact of TFA on cellular assays compared to other counterions.
| Counterion | Cell Type | Effect on Cell Proliferation | Concentration | Reference |
| TFA | Fetal Rat Osteoblasts | Inhibition | As low as 10 nM | [7][8] |
| TFA | Murine Glioma Cells | Stimulation | 0.5 - 7.0 mM | [7] |
| HCl | Fetal Rat Osteoblasts | No significant effect | Not specified | [7] |
Experimental Protocols
Protocol 1: Trifluoroacetate (TFA) to Hydrochloride (HCl) Counterion Exchange
This protocol is a widely used method to replace TFA with the more biologically compatible chloride counterion.[4][17]
Materials:
-
Tetra-arginine peptide as a TFA salt
-
100 mM Hydrochloric acid (HCl) solution
-
Distilled, deionized water
-
Lyophilizer
Procedure:
-
Dissolve the peptide: Dissolve the tetra-arginine TFA salt in distilled water to a concentration of 1 mg/mL.[4]
-
Acidify with HCl: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.[4][17]
-
Incubate: Let the solution stand at room temperature for at least one minute.[4]
-
Freeze: Rapidly freeze the solution using liquid nitrogen or a dry ice/acetone bath.
-
Lyophilize: Lyophilize the frozen sample overnight until all the solvent is removed.
-
Repeat: To ensure complete removal of TFA, repeat steps 1-5 at least two more times.[4]
-
Final Reconstitution: After the final lyophilization, the peptide is ready to be reconstituted in the desired buffer for your experiment.
Protocol 2: Trifluoroacetate (TFA) to Acetate (CH₃COO⁻) Counterion Exchange using Anion Exchange Chromatography
This method uses an anion exchange resin to replace TFA with acetate.
Materials:
-
Tetra-arginine peptide as a TFA salt
-
Strong anion exchange resin (e.g., AG1-X8)
-
1 M Sodium Acetate solution
-
Distilled, deionized water
-
Lyophilizer
Procedure:
-
Prepare the resin: Pack a small column with the anion exchange resin. The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.[2]
-
Equilibrate the resin: Elute the column with 1 M sodium acetate solution, followed by a thorough wash with distilled water to remove excess sodium acetate.[2]
-
Load the peptide: Dissolve the tetra-arginine peptide in distilled water and apply it to the prepared column.[2]
-
Elute the peptide: Elute the peptide from the column with distilled water, collecting the fractions.[2]
-
Pool and lyophilize: Combine the fractions containing the peptide and lyophilize to obtain the peptide as an acetate salt.[2]
Visualizations
Caption: Troubleshooting workflow for TFA-related issues in peptide assays.
Caption: Overview of the counterion exchange process from TFA salt.
References
- 1. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 2. peptide.com [peptide.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. lifetein.com [lifetein.com]
- 5. genscript.com [genscript.com]
- 6. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genscript.com.cn [genscript.com.cn]
- 8. genscript.com [genscript.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trifluoroacetic acid as excipient destabilizes melittin causing the selective aggregation of melittin within the centrin-melittin-trifluoroacetic acid complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Infrared study of trifluoroacetic acid unpurified synthetic peptides in aqueous solution: trifluoroacetic acid removal and band assignment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Best Practices for Storing and Handling Lyophilized Arg-Arg-Arg-Arg
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for storing and handling lyophilized Tetra-arginine (Arg-Arg-Arg-Arg). Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound peptide upon receipt?
A1: Upon receipt, lyophilized this compound should be stored at -20°C or colder, shielded from bright light.[1] For long-term storage, -80°C is preferable. Due to the presence of arginine residues, the peptide is hygroscopic, meaning it readily absorbs moisture from the air.[1] Therefore, it is crucial to store it in a tightly sealed vial within a desiccator to maintain its stability.[1][2]
Q2: What is the shelf-life of lyophilized this compound?
A2: When stored correctly at -20°C or colder in a dry, dark environment, most lyophilized peptides, including this compound, are stable for several years.[1][3] However, exposure to moisture can significantly decrease its long-term stability.
Q3: How do I properly handle the lyophilized peptide before reconstitution?
A3: Before opening the vial, it is essential to allow it to warm to room temperature inside a desiccator.[2][3] This prevents condensation from forming inside the vial, which can compromise the peptide's stability.[4] When weighing the peptide, do so quickly in a clean environment and promptly reseal the vial.[2] Always wear gloves to avoid contamination.[3]
Q4: What is the recommended procedure for reconstituting lyophilized this compound?
A4: this compound is a basic peptide due to the four arginine residues. The general approach is to first attempt dissolution in sterile, distilled water.[5] If solubility is an issue, using a slightly acidic solvent, such as 0.1% acetic acid in sterile water, can improve dissolution.[4] It is advisable to test the solubility with a small amount of the peptide first.[3][5] For a detailed step-by-step guide, refer to the Experimental Protocols section.
Q5: How should I store the reconstituted this compound solution?
A5: Peptide solutions have a limited shelf-life compared to their lyophilized form.[1] It is highly recommended to prepare solutions fresh for each experiment. If storage is necessary, the peptide solution should be aliquoted into single-use volumes and stored at -20°C.[1][6] Avoid repeated freeze-thaw cycles as this can lead to peptide degradation.[3] Solutions should ideally be stored in sterile buffers at a pH between 5 and 6 to prolong stability.[1]
Troubleshooting Guides
Issue 1: The lyophilized peptide appears clumpy or has reduced in volume.
-
Question: I received my vial of lyophilized this compound, and it looks like a small, clumpy pellet instead of a powder. Is it still usable?
-
Answer: This is a common observation and is often due to the hygroscopic nature of arginine-rich peptides.[1] The clumping itself does not necessarily indicate degradation. As long as the vial has been properly sealed and stored, the peptide should be fine to use. The key is to ensure accurate weighing for reconstitution.
Issue 2: The peptide is difficult to dissolve.
-
Question: I'm having trouble dissolving the this compound in sterile water. What should I do?
-
Answer: Difficulty in dissolving can be due to the formation of secondary structures.[7] Since this compound is a basic peptide, its solubility can be enhanced in a slightly acidic environment.[4][5] Try adding a small amount of 0.1% sterile acetic acid. Gentle vortexing or sonication can also aid in dissolution.[3][8] However, avoid excessive heating as it can degrade the peptide.[3]
Issue 3: I observe precipitation after adding the peptide solution to my cell culture media or buffer.
-
Question: My reconstituted this compound precipitated when I added it to my phosphate-buffered saline (PBS) at neutral pH. How can I prevent this?
-
Answer: Arginine-rich peptides can sometimes precipitate in neutral pH buffers like PBS.[8] This can be due to the overall charge of the peptide and its interaction with components of the buffer. To troubleshoot this, consider the following:
-
Lower the pH of your final solution: If your experiment allows, a slightly acidic pH may maintain solubility.
-
Use a different buffer system: Buffers with lower salt concentrations might be more suitable.
-
Prepare a more concentrated stock in an appropriate solvent: Dissolve the peptide in a minimal amount of 0.1% acetic acid to create a concentrated stock, and then dilute it into your experimental buffer with vigorous mixing. Always perform a small-scale test to ensure compatibility.
-
Quantitative Data Summary
Due to the lack of specific quantitative stability data for this compound in the public domain, the following table provides a general overview of storage recommendations for peptides.
| Condition | Form | Temperature | Duration | Key Considerations |
| Long-term Storage | Lyophilized | -80°C | Several Years | Protect from light and moisture; store in a desiccator.[2] |
| Short-term Storage | Lyophilized | -20°C | Several Years | Protect from light and moisture; store in a desiccator.[1][3] |
| Short-term Storage | In Solution | -20°C | Weeks (variable) | Aliquot to avoid freeze-thaw cycles; use sterile buffer (pH 5-6).[1][6] |
| Room Temperature | Lyophilized | Room Temp | Days to Weeks | Not recommended for long-term storage. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol describes the standard procedure for reconstituting lyophilized this compound to a stock solution.
-
Equilibration: Remove the vial of lyophilized this compound from the freezer and place it in a desiccator at room temperature. Allow it to equilibrate for at least 30 minutes.[2][3]
-
Preparation: In a sterile environment (e.g., a laminar flow hood), briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Solvent Addition: Using a sterile pipette tip, add the desired volume of sterile, distilled water to the vial to achieve the target concentration. For example, to make a 10 mM stock solution from 1 mg of peptide (Molar Mass ≈ 622.7 g/mol ), you would add approximately 160.6 µL of water.
-
Dissolution: Gently vortex or swirl the vial until the peptide is completely dissolved.[4] Avoid vigorous shaking. If the peptide does not dissolve readily, add a small volume of 0.1% sterile acetic acid dropwise while mixing until the solution clears.
-
Storage: If not for immediate use, aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes and store at -20°C.
Protocol 2: Cellular Uptake Assay
This protocol outlines a general method to assess the cell-penetrating capability of this compound using a fluorescently labeled cargo.
-
Cell Culture: Plate HeLa cells (or another suitable cell line) in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Complex Formation: Prepare a solution of this compound and a fluorescently labeled cargo (e.g., FITC-dextran) in serum-free cell culture medium. The molar ratio of peptide to cargo should be optimized based on the specific application. Incubate the mixture at room temperature for 30 minutes to allow for complex formation.
-
Cell Treatment: Remove the growth medium from the cells and wash once with PBS. Add the peptide-cargo complex solution to the cells.
-
Incubation: Incubate the cells with the complex for a defined period (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
Washing: After incubation, remove the treatment solution and wash the cells three times with cold PBS to remove any surface-bound complexes.
-
Analysis: Lyse the cells and quantify the intracellular fluorescence using a plate reader. Alternatively, visualize the cellular uptake using fluorescence microscopy.
Visualizations
Caption: Workflow for handling lyophilized this compound.
Caption: Cellular uptake mechanism of this compound.
References
- 1. genscript.com [genscript.com]
- 2. bachem.com [bachem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. verifiedpeptides.com [verifiedpeptides.com]
- 5. health-sector-reform.org [health-sector-reform.org]
- 6. peptide.com [peptide.com]
- 7. Peptide Storage and Solubilization - Custom Peptide Synthesis [activotec.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Quantifying Intracellular R4 Peptide Delivery
Welcome to the technical support center for quantifying the intracellular delivery of R4 peptide. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to quantify R4 peptide delivery into cells?
A1: The most common methods for quantifying the intracellular delivery of cell-penetrating peptides (CPPs) like R4 involve fluorescence-based techniques, mass spectrometry, and immunoassays.[1][2][3] Fluorescence-based methods are popular due to their sensitivity and adaptability to high-throughput screening.[4] These include flow cytometry for analyzing a large population of cells, fluorescence spectroscopy for measurements from cell lysates, and confocal microscopy for visualizing subcellular localization.[1][5][6] Mass spectrometry (MS), particularly MALDI-TOF and LC-MS/MS, offers a label-free approach to directly measure the amount of intact peptide inside the cells.[2][7] ELISA-based assays can also be developed for specific peptides, providing another quantitative tool.[8][9]
Q2: My fluorescence readings are inconsistent between different methods (e.g., flow cytometry vs. fluorescence spectroscopy). Why is this happening?
A2: Discrepancies between fluorescence-based methods are a known issue.[1][10] Several factors can contribute to this:
-
Membrane-Associated Peptides: Flow cytometry on live cells may detect fluorescence from peptides bound to the cell surface, leading to an overestimation of internalization.[3][5]
-
Fluorescence Quenching/Enhancement: The cellular environment can affect the quantum yield of the fluorescent dye. For instance, fluorescence of peptides entrapped in the cell membrane might be quenched by nearby transmembrane proteins.[1][10] Cell lysis, required for fluorescence spectroscopy, can disrupt these interactions and restore fluorescence, leading to a higher reading compared to flow cytometry.[1][10]
-
Endosomal Entrapment: Confocal microscopy often reveals punctate fluorescence, indicating that a significant portion of the peptide is trapped in endosomes.[5] Methods that measure total cellular fluorescence do not distinguish between endosomally entrapped and cytosolic peptides.[11]
Q3: How can I differentiate between R4 peptide that is bound to the cell surface and what has been internalized?
A3: This is a critical step for accurate quantification. Several techniques can be employed:
-
Trypsin Treatment: Treating cells with trypsin before analysis can digest externally bound peptides.[3][12]
-
Acid Wash: A brief wash with a low pH buffer can help to remove surface-bound peptides.
-
Fluorescence Quenching: Using membrane-impermeable quenching agents like Trypan Blue can quench the fluorescence of surface-bound labeled peptides, allowing for more accurate measurement of internalized fluorescence by flow cytometry.[5]
-
Confocal Microscopy: This technique provides visual confirmation of intracellular localization, helping to distinguish between membrane staining and internalization.[3][13][14][15][16]
Q4: Can I quantify the R4 peptide without labeling it with a fluorescent dye?
A4: Yes, label-free quantification is possible and offers the advantage of avoiding potential artifacts introduced by the label. The primary method for this is mass spectrometry (MS).[2] Techniques like MALDI-TOF MS or LC-MS/MS can directly detect and quantify the native, unlabeled peptide in cell lysates.[2][7][17] This approach often uses an isotopically labeled version of the peptide as an internal standard for accurate quantification.[2][7]
Troubleshooting Guides
Fluorescence-Based Quantification
| Issue | Potential Cause | Troubleshooting Steps |
| High background fluorescence | Incomplete removal of extracellular peptide. | - Increase the number and stringency of washing steps with cold PBS.[18] - Use a heparin wash to remove non-specifically bound cationic peptides.[19] - Perform a trypsin wash to digest surface-bound peptides.[12] |
| Low fluorescence signal | - Inefficient peptide uptake. - Low labeling efficiency. - Photobleaching. | - Optimize peptide concentration and incubation time. - Verify the conjugation of the fluorescent dye to the peptide. - Use an anti-fade mounting medium for microscopy and minimize light exposure. |
| Punctate fluorescence in microscopy | Peptide is trapped in endosomes/lysosomes. | - This is a common observation for CPPs.[5] To confirm, co-stain with endosomal/lysosomal markers like LysoTracker.[3] - If cytosolic delivery is desired, consider co-administration with endosomolytic agents. |
| Discrepancy between flow cytometry and plate reader data | Environmental effects on the fluorophore. | - Be aware that cell lysis for plate reader assays can alter the local environment of the fluorophore, potentially increasing fluorescence compared to live-cell flow cytometry.[1][10] - Validate findings with a third method, such as confocal microscopy.[1] |
Mass Spectrometry-Based Quantification
| Issue | Potential Cause | Troubleshooting Steps |
| Poor peptide recovery from cell lysate | - Inefficient cell lysis. - Peptide degradation by cellular proteases. - Non-specific binding to labware. | - Use a robust lysis buffer containing protease inhibitors. - Perform lysis and subsequent steps on ice. - Use low-binding microcentrifuge tubes and pipette tips. |
| Low signal intensity in MS | - Low intracellular concentration of the peptide. - Ion suppression from complex cell lysate matrix. | - Increase the starting number of cells or the peptide concentration. - Incorporate a sample cleanup step (e.g., solid-phase extraction) to remove interfering substances. - Optimize MS parameters for the specific peptide. |
| Inaccurate quantification | - Lack of an appropriate internal standard. - Incomplete peptide extraction. | - Synthesize and use a stable isotope-labeled version of the R4 peptide as an internal standard.[2][7] - Validate the extraction efficiency by spiking known amounts of the peptide into control cell lysates. |
Quantitative Data Summary
The following table summarizes the typical quantitative outputs and considerations for each major technique. Absolute values will vary significantly based on cell type, peptide concentration, incubation time, and specific experimental conditions.
| Technique | Typical Quantitative Output | Advantages | Disadvantages |
| Flow Cytometry | Mean Fluorescence Intensity (MFI) per cell population. | - High-throughput.[19] - Provides data on a single-cell level. - Can analyze large cell populations.[19] | - Does not provide subcellular localization information.[19] - Can be prone to artifacts from surface-bound peptides.[3] |
| Fluorescence Spectroscopy | Total fluorescence per mg of protein in cell lysate. | - Relatively simple and high-throughput. | - Averages the signal from the entire cell population. - Lysis can introduce artifacts.[1][10] |
| Confocal Microscopy | Qualitative/semi-quantitative analysis of fluorescence intensity in different cellular compartments. | - Provides subcellular localization information.[3][13][14][15][16] - Can visualize endosomal entrapment.[5] | - Low-throughput. - Quantification can be complex and is often relative.[5] |
| Mass Spectrometry (LC-MS/MS) | Absolute amount of peptide (e.g., pmol) per million cells or per mg of protein. | - Label-free.[2] - High specificity and accuracy with an internal standard.[2] - Can detect peptide metabolites. | - Lower throughput. - Requires specialized equipment and expertise. - Can be affected by ion suppression. |
| ELISA | Peptide concentration (e.g., ng/mL) in cell lysate. | - High sensitivity and specificity (antibody-dependent). - High-throughput potential. | - Requires the development of a specific antibody against the R4 peptide. - Cross-reactivity can be an issue. |
Experimental Protocols & Workflows
General Experimental Workflow for Quantifying R4 Peptide Uptake
The overall process for quantifying R4 peptide delivery can be broken down into several key stages, from cell preparation to data analysis.
Caption: General workflow for quantifying intracellular R4 peptide.
Protocol 1: Quantification by Flow Cytometry
This protocol describes the quantification of a fluorescently labeled R4 peptide.
-
Cell Preparation: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Peptide Incubation:
-
Prepare the desired concentrations of fluorescently labeled R4 peptide in serum-free cell culture medium.
-
Wash the cells once with PBS.
-
Add the peptide solution to the cells and incubate for the desired time (e.g., 1-4 hours) at 37°C.[18] Include a negative control of untreated cells.
-
-
Washing and Cell Detachment:
-
Analysis:
Caption: Workflow for R4 peptide quantification by flow cytometry.
Protocol 2: Quantification by LC-MS/MS
This protocol is for the absolute, label-free quantification of R4 peptide.
-
Cell Preparation and Incubation: Follow steps 1 and 2 from the Flow Cytometry protocol, using unlabeled R4 peptide.
-
Washing and Cell Harvesting:
-
Aspirate the peptide solution.
-
Wash the cells thoroughly (at least 3-5 times) with cold PBS.
-
Scrape the cells in cold PBS and transfer to a microcentrifuge tube.
-
Count the cells to normalize the final peptide amount.
-
-
Cell Lysis and Protein Precipitation:
-
Centrifuge the cell suspension and discard the supernatant.
-
Lyse the cell pellet using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Spike the lysate with a known amount of stable isotope-labeled R4 peptide to serve as an internal standard.[2]
-
Precipitate proteins using a cold organic solvent (e.g., acetonitrile).
-
Centrifuge at high speed to pellet the protein and collect the supernatant containing the peptide.
-
-
Sample Preparation and Analysis:
-
Data Analysis:
-
Quantify the R4 peptide by comparing the peak area of the native peptide to that of the isotopically labeled internal standard.
-
Express the result as the amount of peptide per number of cells (e.g., fmol/10^6 cells).
-
Caption: Workflow for R4 peptide quantification by LC-MS/MS.
References
- 1. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing label-free intracellular quantification of free peptide by MALDI-ToF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Uptake of Peptides by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 5. Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. An ELISA-based procedure for assaying proteins in digests of human leukocytes and cell lines, using specifically selected peptides and appropriate antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. How to evaluate the cellular uptake of CPPs with fluorescence techniques: Dissecting methodological pitfalls associated to tryptophan-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Monitoring the cytosolic entry of cell-penetrating peptides using a pH-sensitive fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 12. On the mechanisms of the internalization of S413-PV cell-penetrating peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Confocal Microscopy for Intracellular Co-Localization of Proteins | Springer Nature Experiments [experiments.springernature.com]
- 14. Confocal microscopy for intracellular co-localization of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Confocal Microscopy for Intracellular Co-localization of Proteins | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 21. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting failed delivery of large cargo with tetra-arginine
Welcome to the technical support center for troubleshooting the delivery of large cargo using tetra-arginine (R4) and other arginine-rich cell-penetrating peptides (CPPs). This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to specific problems you may encounter.
Issue 1: Low or No Cellular Uptake of My Cargo
Q1.1: I've treated my cells with the tetra-arginine-cargo conjugate, but I don't observe any internalization. What are the potential causes and solutions?
A1.1: Low or absent cellular uptake is a common issue with several potential causes:
-
Suboptimal CPP Concentration: The concentration of the CPP-cargo complex is critical. At low concentrations, uptake may be negligible, while excessively high concentrations can lead to cytotoxicity.[1][2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and cargo. Studies have shown that for some arginine-rich peptides, concentrations need to be above a certain threshold (e.g., 5 µM) to switch from potentially less efficient endocytosis to more rapid direct penetration.[1]
-
Cargo Properties: The physicochemical properties of your cargo significantly influence uptake.
-
Net Charge: Positively charged cargoes can enhance the overall uptake of the complex, while neutral or negatively charged cargoes may diminish it.[3][4] If your cargo is negatively charged, consider strategies to neutralize or shield the charge.
-
Size and Shape: While some studies suggest cargo length may not have a significant effect on its own, the overall size and conformation can impact the efficiency of translocation, especially for very large cargo.[3][4]
-
-
Incubation Time: Uptake is a time-dependent process. Ensure you are incubating the cells with the complex for a sufficient duration. A time-course experiment (e.g., 30 min, 1h, 2h, 6h) is advisable to identify the optimal incubation period.[5]
-
Cell Type and Density: Different cell types exhibit varying efficiencies of CPP-mediated uptake.[6][7] Additionally, cell confluency can affect uptake; aim for a consistent and optimal cell density for your experiments (typically 60-80%).
Troubleshooting Steps:
-
Optimize Concentration: Perform a titration of your R4-cargo conjugate, for example, from 1 µM to 20 µM, and assess uptake at each concentration.
-
Evaluate Cargo Charge: If your cargo is highly anionic, it may be impeding interaction with the cell membrane. Consider reformulating the complex or chemically modifying the cargo to reduce its negative charge.[4]
-
Vary Incubation Time: Test different incubation times to ensure the treatment duration is not too short.
-
Confirm Conjugation: Verify that your cargo is successfully conjugated to the tetra-arginine peptide. Use techniques like SDS-PAGE, mass spectrometry, or HPLC to confirm the integrity of the conjugate.
Issue 2: Cargo is Internalized but Trapped in Vesicles (Punctate Staining)
Q2.1: My microscopy images show fluorescent puncta within the cells, suggesting my cargo is stuck in endosomes. How can I promote endosomal escape?
A2.1: This is a well-known bottleneck in CPP-mediated delivery, often referred to as the "endosomal escape problem".[8][9][10] While arginine-rich CPPs facilitate entry into the cell, the cargo often remains trapped within endocytic vesicles.
Strategies to Enhance Endosomal Escape:
-
Incorporate Endosomolytic Agents: Co-administration of agents that disrupt endosomal membranes can facilitate the release of your cargo into the cytoplasm. Examples include:
-
pH-sensitive peptides: Peptides like HA2 or GALA become fusogenic at the acidic pH of endosomes, disrupting the vesicle membrane.[9]
-
Chemicals: Chloroquine is a classic example that can buffer endosomal pH and induce osmotic swelling, leading to rupture.
-
-
Modify the CPP-Cargo Linker: Using a linker that is cleaved within the endosomal environment can help release the cargo from the CPP.
-
pH-sensitive linkers: These linkers are stable at neutral pH but are cleaved in the acidic environment of the endosome.
-
Reducible linkers: Disulfide bonds can be used, which are cleaved in the reducing environment of the cytoplasm after endosomal escape.
-
-
Photochemical Internalization (PCI): This technique involves a photosensitizer that localizes to endosomal membranes. Upon light activation, it generates reactive oxygen species that rupture the endosomes, releasing the cargo.[9]
Troubleshooting Workflow for Endosomal Entrapment
Caption: Troubleshooting workflow for endosomal entrapment of CPP-cargo.
Issue 3: High Cell Death or Toxicity Observed
Q3.1: After treating cells with the tetra-arginine conjugate, I observe significant cytotoxicity. How can I reduce this?
A3.1: Cytotoxicity of arginine-rich CPPs is a known issue, often dose-dependent and influenced by the cargo.[11][12]
Mitigation Strategies:
-
Reduce CPP Concentration: This is the most direct approach. As established in your dose-response curve (See Q1.1), use the lowest effective concentration.[12]
-
Optimize Incubation Time: Shortening the exposure time may reduce toxicity while still allowing for sufficient uptake.
-
Serum in Media: The presence of serum can sometimes mitigate the toxic effects of CPPs by interacting with the peptides. However, be aware that serum can also interfere with uptake efficiency, so this needs to be empirically tested.
-
Nature of the Cargo: The cargo itself can influence the toxicity of the complex.[11] For example, some studies have shown that conjugating CPPs to proteins or DNA can decrease their inherent toxicity compared to the free peptide.[11]
-
Purity of the Conjugate: Ensure that your CPP-cargo preparation is free of contaminants from the synthesis or conjugation process that could be causing toxicity.
Data Summary Tables
Table 1: Factors Influencing Delivery Efficiency of Arginine-Rich CPPs
| Parameter | Observation | Potential Impact on Delivery | Reference(s) |
| CPP Concentration | Uptake is concentration-dependent; a switch in uptake mechanism may occur at higher concentrations. | Too low: no uptake. Too high: cytotoxicity. | [1][2] |
| Cargo Net Charge | Positively charged cargoes enhance uptake; neutral and negatively charged cargoes can diminish it. | A highly negative cargo can inhibit internalization. | [3][4] |
| Cargo Size | Very large proteins may be delivered less efficiently. | Can influence the primary mode of uptake (e.g., macropinocytosis for larger complexes). | [6] |
| Cell Type | Different cell lines show varying levels of CPP uptake. | The optimal CPP and concentration can be cell-line specific. | [6][7] |
| Incubation Time | Uptake generally increases with time, up to a plateau. | Insufficient time leads to low uptake; prolonged time can increase toxicity. | [5] |
Table 2: Example Concentrations of Arginine-Rich CPPs Used in Experiments
| CPP | Cargo Type | Concentration Range | Cell Line(s) | Reference(s) |
| Nona-arginine (R9) | Plasmid DNA | 50-300 µM | Nicotiana benthamiana | [13] |
| TAT-CaM | Protein (MBP) | 400 nM - 1 µM | BHK21 | [10][14] |
| (WR)9 | Protein (GFP/RFP) | 1 - 20 µM | MDA-MB-231 | [15] |
| R1-R6 Peptides | Fluorophore | 50 µM | DU145 | [12] |
Experimental Protocols
Protocol 1: General Method for Protein Cargo Delivery
-
Cell Seeding: Plate cells in a suitable format (e.g., 24-well plate or chamber slide) to achieve 60-80% confluency on the day of the experiment.
-
Preparation of CPP-Cargo Complex:
-
If using a non-covalent complex, mix the tetra-arginine peptide and the cargo protein at the desired molar ratio in serum-free media or PBS.
-
Incubate at room temperature for 20-30 minutes to allow complex formation.
-
If using a covalent conjugate, dilute the stock solution to the desired final concentration in the appropriate buffer or media.
-
-
Cell Treatment:
-
Wash the cells once with pre-warmed PBS.
-
Add the CPP-cargo complex solution to the cells.
-
Incubate at 37°C in a CO2 incubator for the desired time (e.g., 1-4 hours).
-
-
Post-Incubation Wash:
-
Remove the treatment solution.
-
Wash the cells 2-3 times with PBS to remove any surface-bound complexes. For more stringent washing, an acid wash (e.g., glycine (B1666218) buffer, pH 3.0) for a brief period can be used.
-
-
Analysis:
-
Microscopy: If the cargo is fluorescent, visualize the cells directly using confocal or fluorescence microscopy to assess uptake and subcellular localization.
-
Flow Cytometry: For a quantitative measure of uptake in a cell population, detach the cells and analyze by flow cytometry.
-
Western Blot: To confirm the delivery of the intact protein, lyse the cells and perform a Western blot using an antibody against the cargo protein.
-
Protocol 2: Cytotoxicity Assay (e.g., MTT or LDH Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density that will not result in over-confluence after the total assay time.
-
Treatment: Treat cells with a range of concentrations of the tetra-arginine-cargo complex for the same duration as your delivery experiments. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Assay Performance: After the incubation period, perform the cytotoxicity assay according to the manufacturer's protocol (e.g., add MTT reagent and incubate, followed by solubilization and absorbance reading; or collect supernatant to measure LDH release).
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Signaling Pathways and Logical Relationships
Cellular Uptake Pathway for Arginine-Rich CPPs
Caption: Cellular uptake pathways for arginine-rich CPP-cargo complexes.
References
- 1. Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How Cargo Identity Alters the Uptake of Cell-Penetrating Peptide (CPP)/Cargo Complexes: A Study on the Effect of Net Cargo Charge and Length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How Cargo Identity Alters the Uptake of Cell-Penetrating Peptide (CPP)/Cargo Complexes: A Study on the Effect of Net Cargo Charge and Length - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Secondary structures and cell-penetrating abilities of arginine-rich peptide foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing Cell-Penetrating Peptide Selection for Intracellular Delivery of Diverse Molecules | Blog | Biosynth [biosynth.com]
- 7. Relationships between Cargo, Cell Penetrating Peptidesand Cell Type for Uptake of Non-Covalent Complexes into Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Breaking in and busting out: Cell-penetrating peptides and the endosomal escape problem - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos: Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A real-time assay for cell-penetrating peptide-mediated delivery of molecular cargos - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell-Penetrating and Enzyme-Responsive Peptides for Targeted Cancer Therapy: Role of Arginine Residue Length on Cell Penetration and In Vivo Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of cell penetrating peptide mediated delivery of proteins in plant leaves - preLights [prelights.biologists.com]
- 14. A real-time assay for cell-penetrating peptide-mediated delivery of molecular cargos | PLOS One [journals.plos.org]
- 15. mdpi.com [mdpi.com]
Validation & Comparative
The Limited Cell-Penetrating Ability of Tetra-Arginine (R4): A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cell-penetrating ability of the short arginine peptide, Arg-Arg-Arg-Arg (R4), with well-established cell-penetrating peptides (CPPs) such as Tat and Penetratin. Experimental data consistently demonstrates that while arginine-rich sequences are a hallmark of many potent CPPs, a minimum number of arginine residues is crucial for efficient cellular uptake, a threshold that R4 generally fails to meet.
The allure of cell-penetrating peptides lies in their ability to transport a diverse range of cargo molecules across the cellular membrane, a significant hurdle in drug delivery. Arginine, with its guanidinium (B1211019) headgroup, plays a pivotal role in this process through interactions with negatively charged components of the cell surface. However, the length of the poly-arginine chain is a critical determinant of its translocation efficiency. This guide synthesizes available experimental evidence to validate and compare the cell-penetrating capabilities of R4 against more effective counterparts.
Comparative Analysis of Cellular Uptake
Quantitative data from various studies consistently highlight the poor cell-penetrating ability of tetra-arginine (R4) when compared to longer arginine-rich peptides and other established CPPs like Tat and Penetratin. The general consensus in the field is that a minimum of six to eight arginine residues are required for efficient cellular internalization.
| Peptide Sequence | Cell Line | Assay Method | Relative Uptake Efficiency | Reference |
| This compound (R4) | Various | Confocal Microscopy, Flow Cytometry | Very Low / Negligible | [1] |
| Octa-Arginine (R8) | HeLa | Confocal Microscopy, Flow Cytometry | High | [1] |
| Tat (GRKKRRQRRRPQ) | HeLa, CHO | Flow Cytometry | High | [2][3] |
| Penetratin (RQIKIWFQNRRMKWKK) | HeLa | Flow Cytometry | High | [4][5] |
Note: This table is a synthesis of findings from multiple sources. Direct numerical comparison is challenging due to variations in experimental conditions.
Studies have shown that at concentrations where peptides like octa-arginine (R8) show significant cellular uptake, R4 exhibits minimal to no internalization. For instance, confocal microscopy and flow cytometry analyses reveal that FITC-labeled R4 does not efficiently enter cells, in stark contrast to the robust uptake observed for FITC-labeled R8, Tat, and Penetratin.[1][2][4][5]
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of cell-penetrating peptide studies, detailed experimental protocols are essential. Below are methodologies for key experiments used to quantify and visualize cellular uptake.
Peptide Labeling with Fluorescein Isothiocyanate (FITC)
To visualize and quantify peptide uptake, they are commonly labeled with a fluorescent dye such as FITC.
Protocol for N-terminal FITC Labeling in Solution:
-
Peptide Dissolution: Dissolve the peptide (e.g., R4, Tat, or Penetratin) in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of approximately 1 mg/mL.
-
FITC Preparation: Dissolve FITC in DMF or DMSO to a concentration of 10 mg/mL. This solution should be prepared fresh.
-
Reaction Mixture: Add a 1.5 to 3-fold molar excess of the FITC solution to the peptide solution.
-
pH Adjustment: Add a base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), to the reaction mixture to raise the pH to approximately 8.0-9.0. This deprotonates the N-terminal amino group, facilitating its reaction with the isothiocyanate group of FITC.
-
Incubation: Incubate the reaction mixture for at least 4 hours (or overnight) at room temperature in the dark with gentle stirring.
-
Purification: Purify the FITC-labeled peptide from unreacted FITC and unlabeled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the successful labeling and purity of the peptide-FITC conjugate by mass spectrometry.
Cellular Uptake Quantification by Flow Cytometry
Flow cytometry provides a high-throughput method to quantify the mean fluorescence intensity of a cell population after incubation with fluorescently labeled peptides.
Protocol:
-
Cell Culture: Plate cells (e.g., HeLa cells) in a 24-well plate at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Peptide Incubation: On the day of the experiment, replace the culture medium with a fresh, serum-free medium containing the FITC-labeled peptides (R4, Tat, or Penetratin) at the desired concentration (e.g., 10 µM).
-
Incubation: Incubate the cells with the peptides for a defined period (e.g., 1 hour) at 37°C in a 5% CO2 incubator.
-
Washing: After incubation, aspirate the peptide-containing medium and wash the cells three times with phosphate-buffered saline (PBS) to remove non-internalized peptides.
-
Cell Detachment: Detach the cells from the plate using a non-enzymatic cell dissociation solution or trypsin-EDTA.
-
Flow Cytometry Analysis: Resuspend the cells in PBS containing 1% bovine serum albumin (BSA). Analyze the cell suspension using a flow cytometer. The mean fluorescence intensity of the cell population is measured, which corresponds to the amount of internalized peptide.
Visualization of Cellular Uptake by Confocal Microscopy
Confocal microscopy allows for the visualization of the subcellular localization of fluorescently labeled peptides.
Protocol:
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides suitable for microscopy.
-
Peptide Incubation: Once the cells have adhered and reached the desired confluency, treat them with FITC-labeled peptides as described in the flow cytometry protocol.
-
Washing: After incubation, wash the cells three times with PBS.
-
Nuclear Staining (Optional): To visualize the nucleus, incubate the cells with a nuclear stain such as Hoechst 33342 or DAPI for 10-15 minutes.
-
Washing: Wash the cells again with PBS.
-
Imaging: Add fresh culture medium or PBS to the cells and visualize them using a confocal microscope. Acquire images in the appropriate channels for FITC (green fluorescence) and the nuclear stain (blue fluorescence).
Cellular Uptake Mechanisms and Signaling Pathways
The primary mechanism for the internalization of arginine-rich CPPs is initiated by an electrostatic interaction between the positively charged guanidinium groups of the arginine residues and the negatively charged heparan sulfate (B86663) proteoglycans on the cell surface. This interaction is thought to trigger cellular uptake through various pathways, including direct translocation across the membrane and endocytosis (macropinocytosis and clathrin-mediated endocytosis).[6][7] However, for short peptides like R4, the number of arginine residues is insufficient to induce these uptake mechanisms effectively.
The signaling pathways involved in CPP uptake are complex and can be cell-type dependent. For efficient endocytic uptake, rearrangements of the actin cytoskeleton are often required, which are regulated by small GTPases such as Rac1 and Cdc42.
Caption: Workflow for CPP validation.
Caption: Arginine-rich CPP uptake pathways.
Conclusion
The experimental evidence strongly indicates that tetra-arginine (R4) is an inefficient cell-penetrating peptide. Its short length of only four arginine residues is insufficient to effectively engage the cellular machinery required for significant internalization. In contrast, longer arginine-rich peptides like R8, and established CPPs such as Tat and Penetratin, demonstrate robust cell-penetrating capabilities. Therefore, for applications requiring efficient intracellular delivery of cargo, the use of R4 is not recommended. Researchers should instead consider well-validated and more potent CPPs. This guide underscores the importance of peptide length and composition in the design and selection of effective CPPs for drug delivery and other biomedical applications.
References
- 1. Click to enter: activation of oligo-arginine cell-penetrating peptides by bioorthogonal tetrazine ligations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. Convergent synthesis and cellular uptake of multivalent cell penetrating peptides derived from Tat, Antp, pVEC, TP10 and SAP - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Internalization mechanisms of cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Cellular Uptake of Tetra-arginine (R4) vs. Hexa-arginine (R6)
For Researchers, Scientists, and Drug Development Professionals
The efficient delivery of therapeutic molecules into cells is a cornerstone of modern drug development. Cell-penetrating peptides (CPPs), particularly short arginine-rich sequences, have emerged as powerful tools to overcome the cell membrane barrier. This guide provides an objective comparison of the cellular uptake efficiency of two commonly studied oligoarginines: tetra-arginine (R4) and hexa-arginine (R6). The information presented is supported by experimental findings to aid in the selection of the appropriate vector for specific research and therapeutic applications.
Performance Comparison: R4 vs. R6
Experimental evidence consistently demonstrates that the number of arginine residues in a polyarginine peptide directly influences its cellular uptake efficiency. Studies comparing oligoarginines of varying lengths have shown that hexa-arginine (R6) exhibits significantly higher cellular internalization compared to tetra-arginine (R4). In living cells, R4 shows minimal internalization, whereas R6 demonstrates substantially greater uptake and nuclear localization.
The lower internalization efficiency of R4 is attributed to its reduced ability to induce the necessary rearrangement of the actin cytoskeleton, a critical step in the primary uptake mechanism for arginine-rich peptides: macropinocytosis.
Table 1: Summary of Cellular Uptake Performance
| Feature | Tetra-arginine (R4) | Hexa-arginine (R6) |
| Relative Cellular Uptake | Low | High |
| Primary Uptake Mechanism | Predominantly endocytosis (macropinocytosis), but with low efficiency. | Primarily macropinocytosis; potential for direct translocation at higher concentrations. |
| Key Characteristics | Minimal membrane perturbation. | Induces actin rearrangement and membrane ruffling. |
Mechanism of Cellular Uptake: Macropinocytosis
The primary pathway for the cellular entry of arginine-rich peptides like R6 is macropinocytosis, a form of endocytosis. This process involves the following key steps:
-
Electrostatic Interaction : The positively charged guanidinium (B1211019) groups of the arginine residues interact with negatively charged heparan sulfate (B86663) proteoglycans on the cell surface.
-
Signal Transduction : This interaction triggers a signaling cascade, including the activation of the small GTPase Rac1.
-
Actin Reorganization : Activated Rac1 promotes the rearrangement of the F-actin cytoskeleton, leading to the formation of membrane ruffles or lamellipodia.
-
Vesicle Formation : These membrane protrusions engulf the peptide and extracellular fluid, forming large, irregular vesicles called macropinosomes.
-
Internalization : The macropinosomes are then internalized into the cell.
Experimental Protocols
To quantitatively assess and compare the cellular uptake of R4 and R6, fluorescence-based methods such as flow cytometry and confocal microscopy are commonly employed.
Protocol 1: Quantitative Analysis of Cellular Uptake by Flow Cytometry
This protocol allows for the quantification of the percentage of cells that have internalized the peptide and the mean fluorescence intensity, which corresponds to the amount of peptide taken up per cell.
Materials:
-
Fluorescently labeled tetra-arginine (e.g., FITC-R4) and hexa-arginine (e.g., FITC-R6)
-
Cell line of interest (e.g., HeLa, Jurkat) cultured in appropriate media
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA or other cell detachment solution
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to reach 80-90% confluency.
-
Peptide Incubation: Prepare solutions of FITC-R4 and FITC-R6 in serum-free media at the desired concentration (e.g., 10 µM). Remove the culture medium from the cells, wash with PBS, and add the peptide solutions. Incubate for a specified time (e.g., 1 hour) at 37°C. Include a control group of untreated cells.
-
Cell Harvesting: After incubation, aspirate the peptide solution and wash the cells three times with cold PBS to remove surface-bound peptides. Detach the cells using Trypsin-EDTA.
-
Sample Preparation: Neutralize the trypsin with complete medium and transfer the cell suspension to flow cytometry tubes. Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).
-
Data Acquisition: Analyze the samples on a flow cytometer using the appropriate laser and filter for FITC. Use the untreated cells to set the baseline fluorescence.
-
Data Analysis: Determine the percentage of fluorescently positive cells and the mean fluorescence intensity for each sample.
A Comparative Guide to Arg-Arg-Arg-Arg (R4) versus Tat Peptide for Protein Delivery
For Researchers, Scientists, and Drug Development Professionals
The effective intracellular delivery of therapeutic proteins is a cornerstone of modern drug development. Cell-penetrating peptides (CPPs) have emerged as a promising tool to overcome the barrier of the cell membrane. Among the most studied CPPs are the poly-arginine series and the Tat peptide derived from the HIV-1 trans-activator of transcription protein. This guide provides an objective comparison of the protein delivery efficiency of a short poly-arginine peptide, Arg-Arg-Arg-Arg (R4), and the widely used Tat peptide, supported by experimental data.
Executive Summary
While both R4 and Tat peptides are cationic CPPs that interact with the cell surface, current research indicates that the Tat peptide is significantly more efficient at mediating protein delivery than the short, unmodified R4 peptide . Studies have shown that a minimum number of arginine residues, typically more than six, is required for efficient cellular uptake, rendering the tetra-arginine (R4) peptide largely ineffective as a protein transduction domain on its own. However, chemical modifications, such as fatty acylation, can enhance the delivery efficiency of short poly-arginine peptides.
Quantitative Data Comparison
| Feature | This compound (R4) Peptide | Tat Peptide (GRKKRRQRRRPQ) |
| Sequence | RRRR | GRKKRRQRRRPQ (core transduction domain: YGRKKRRQRRR) |
| Charge (at neutral pH) | +4 | +8 |
| Cellular Uptake Efficiency | Low to negligible.[1] Studies indicate that oligoarginines with fewer than six residues show little to no significant cellular uptake.[2] | High. The Tat peptide is a well-established and efficient CPP for delivering a variety of cargo molecules, including proteins.[3] |
| Primary Uptake Mechanism | When uptake occurs, it is likely through a mechanism that is less efficient than that of longer polyarginines. Some research suggests that short arginine peptides may not significantly induce macropinocytosis, a key uptake pathway for longer CPPs.[1] | Primarily through endocytosis, with macropinocytosis being a major pathway.[4] The process is initiated by electrostatic interactions with negatively charged proteoglycans on the cell surface. |
| Dependence on Arginine Number | The short length of four arginine residues is below the generally accepted threshold for efficient cell penetration.[2] | The high density of basic residues, particularly arginine, is critical for its transduction capability. |
| Protein Delivery Capability | In its unmodified form, R4 is a poor candidate for protein delivery. However, it has been used as a non-penetrating building block in "activatable" CPP systems where two R4 fragments are ligated at the target site to form a functional R8.[5] | Has been successfully used to deliver a wide range of proteins, from small peptides to large enzymes, into various cell types both in vitro and in vivo.[3] |
Experimental Methodologies
The assessment of CPP-mediated protein delivery typically involves a combination of qualitative and quantitative methods.
Cellular Uptake Quantification via Flow Cytometry
This technique provides a quantitative measure of the amount of fluorescently labeled protein delivered into a cell population.
Protocol:
-
Cell Culture: Plate cells (e.g., HeLa, Jurkat) in a multi-well plate and culture to a desired confluency.
-
Protein Conjugation: Covalently link a fluorescent probe (e.g., FITC, Alexa Fluor 488) to the protein cargo, which is in turn conjugated to either the R4 or Tat peptide.
-
Incubation: Treat the cells with the fluorescently labeled CPP-protein conjugate at various concentrations for a specific duration (e.g., 1-4 hours) at 37°C.
-
Washing and Trypsinization: Wash the cells with PBS to remove non-adherent conjugates. Subsequently, treat with trypsin to detach the cells and remove any surface-bound, non-internalized conjugates.
-
Flow Cytometry Analysis: Resuspend the cells in a suitable buffer and analyze them using a flow cytometer. The fluorescence intensity of the cell population is measured to quantify the extent of protein uptake.
Visualization of Intracellular Localization by Confocal Microscopy
Confocal microscopy allows for the visualization of the subcellular localization of the delivered protein, helping to distinguish between endosomal entrapment and cytosolic delivery.
Protocol:
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides suitable for microscopy.
-
Incubation: Treat the cells with the fluorescently labeled CPP-protein conjugate as described for flow cytometry.
-
Staining (Optional): To visualize specific organelles, cells can be co-stained with markers for the nucleus (e.g., DAPI, Hoechst), endosomes (e.g., LysoTracker), or other subcellular compartments.
-
Imaging: Wash the cells and image them using a confocal microscope. Z-stack images can be acquired to reconstruct a 3D view of the cell and determine the intracellular distribution of the protein cargo.
Signaling Pathways and Uptake Mechanisms
The primary mechanism for the uptake of cationic CPPs like Tat and longer poly-arginines involves an initial electrostatic interaction with negatively charged heparan sulfate (B86663) proteoglycans on the cell surface. This interaction is thought to trigger membrane invagination and subsequent internalization via endocytic pathways, predominantly macropinocytosis. For short arginine peptides like R4, the lower positive charge density results in a weaker interaction with the cell surface, leading to inefficient initiation of uptake.
Experimental Workflow for Comparing CPP Efficiency
Caption: A typical experimental workflow for the comparative analysis of R4 and Tat peptide-mediated protein delivery.
Cellular Uptake Pathway for Cationic CPPs
Caption: A simplified diagram illustrating the endocytic uptake pathway for efficient cationic CPPs like the Tat peptide.
Conclusion
For researchers and drug development professionals seeking an efficient peptide-based protein delivery vector, the Tat peptide remains a superior choice over the short, unmodified this compound (R4) peptide . The body of evidence strongly suggests that a higher density of cationic charge, as present in the Tat peptide and longer poly-arginine chains (e.g., R8, R9), is a critical determinant for effective cell penetration. While R4 is largely ineffective for direct protein delivery, its potential as a component in activatable delivery systems highlights the nuanced structure-function relationships in the field of cell-penetrating peptides. Future research may uncover modifications that enhance the delivery capabilities of short arginine peptides, but based on current data, Tat is the more reliable and potent option.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhanced Cellular Uptake of Short Polyarginine Peptides through Fatty Acylation and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipo-oligoarginines as effective delivery vectors to promote cellular uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Entry of Arginine-rich Peptides Is Independent of Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click to enter: activation of oligo-arginine cell-penetrating peptides by bioorthogonal tetrazine ligations - PMC [pmc.ncbi.nlm.nih.gov]
Linear vs. Cyclic Tetra-arginine Peptides: A Comparative Efficacy Guide
In the realm of drug delivery and therapeutic peptide development, arginine-rich peptides, particularly cell-penetrating peptides (CPPs), have garnered significant attention for their ability to traverse cellular membranes. The conformation of these peptides, whether linear or cyclic, is a critical determinant of their efficacy. This guide provides a comparative analysis of linear and cyclic tetra-arginine (R4) peptides, drawing upon experimental data from studies on related peptide structures to elucidate the impact of cyclization on cell permeability and cytotoxicity. While direct comparative studies on linear versus cyclic tetra-arginine are limited, the principles derived from broader research on cyclic versus linear and arginine-rich peptides offer valuable insights.
Data Presentation
The quantitative comparison of linear and cyclic peptides often revolves around their cell permeability and potential cytotoxicity. The following tables summarize key findings from relevant studies.
Table 1: Comparative Cell Permeability of Linear vs. Cyclic Peptides
| Peptide Type | Key Findings | Supporting Evidence | Citation |
| General Peptides | Cyclization does not universally guarantee higher cell permeability compared to linear counterparts. A quantitative reporter gene-based assay showed that many cyclic peptides are not more permeable than their linear analogs. | A study using a steroid-conjugate reporter assay demonstrated that the conformational constraint of cyclization did not consistently lead to improved cell entry. | |
| Peptoids (Peptide Mimics) | Cyclic peptoids have been shown to be significantly more cell-permeable than their linear counterparts, irrespective of size and side chains. This is attributed to increased conformational rigidity and pre-organized structures. | Comparative studies on peptoid libraries revealed enhanced cellular uptake for cyclic structures. | |
| Arginine-Rich Peptides | The number of arginine residues is a key determinant of cellular uptake. While direct linear vs. cyclic tetra-arginine data is scarce, studies on oligo-arginines show that uptake efficiency is dependent on chain length. | Research on oligo-arginine peptides indicates a correlation between the number of arginine residues and the efficiency of cellular internalization. | |
| RGD Peptides | Cyclic RGD peptides exhibit higher binding affinity to integrins compared to linear RGD peptides due to their rigid structure. This enhanced binding can translate to more effective therapeutic action. | Molecular dynamics simulations and experimental studies have shown that cyclic RGD peptides bind more strongly to their target receptors. |
Table 2: Cytotoxicity of Arginine-Rich Peptides
| Peptide | Concentration | Incubation Time | Cell Line | Cytotoxicity (% vs. Control) | Citation |
| R1-AANCK | 100 µM | 2 hours | DU145 | Not significant | |
| R2-AANCK | 100 µM | 48 hours | DU145 | ~25% | |
| R3-AANCK | 100 µM | 48 hours | DU145 | ~40% | |
| R4-AANCK | 100 µM | 48 hours | DU145 | ~55% | |
| R5-AANCK | 100 µM | 2 hours | DU145 | ~20% | |
| R5-AANCK | 100 µM | 48 hours | DU145 | ~70% | |
| R6-AANCK | 100 µM | 2 hours | DU145 | ~30% | |
| R6-AANCK | 100 µM | 48 hours | DU145 | ~85% |
Note: The data in Table 2 is for linear peptides with varying numbers of arginine residues, highlighting the general trend that increased arginine content and longer incubation times can lead to higher cytotoxicity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of peptide efficacy.
Protocol 1: Cell Permeability Quantification Assay
This protocol is adapted from methods used to evaluate the cellular uptake of fluorescently labeled peptides.
Materials:
-
HeLa cells
-
12-well plates
-
Fluorescently labeled (e.g., FAM-tagged) linear and cyclic tetra-arginine peptides
-
Extracellular buffer (ECB): 5.036 mM HEPES (pH 7.4), 136.89 mM NaCl, 2.68 mM KCl, 2.066 mM MgCl2·6H2O, 1.8 mM CaCl2·2H2O, and 5.55 mM glucose
-
Trypsin solution
-
0.1 M NaOH
Procedure:
-
Cell Seeding: Seed HeLa cells in 12-well plates at a density of 1 × 10^4 cells/mL and culture for three days.
-
Peptide Preparation: Reconstitute fluorescently labeled peptides in a suitable buffer (e.g., sodium phosphate (B84403) buffer) and determine the stock concentration using a NanoDrop spectrophotometer. Dilute the peptides to the desired final concentrations in ECB.
-
Cell Treatment: Wash the cells twice with 1 mL/well of ECB. Add 500 µL/well of the peptide solutions and incubate for the desired time points at 37°C. Protect the plates from light.
-
Cell Harvesting: Remove the peptide solution and wash the cells twice with ECB. Add 200 µL/well of trypsin and incubate for 10 minutes at room temperature to detach the cells.
-
Cell Lysis: Resuspend the cells in 1 mL/well of ECB, transfer to microcentrifuge tubes, and centrifuge at 1800 rcf for 2.5 minutes. Discard the supernatant and lyse the cell pellet with 250 µL of 0.1 M NaOH.
-
Quantification: Measure the fluorescence intensity of the cell lysates using a fluorometer to determine the amount of internalized peptide.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay assesses cell membrane integrity to determine the cytotoxic effects of the peptides.
Materials:
-
DU145 or other suitable cell line
-
96-well plates
-
Linear and cyclic tetra-arginine peptides
-
LDH cytotoxicity assay kit (e.g., from Promega or Thermo Fisher Scientific)
-
Triton-X (as a positive control for 100% cytotoxicity)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with various concentrations (e.g., 3.125 µM to 100 µM) of the linear and cyclic tetra-arginine peptides. Include untreated cells as a negative control and cells treated with Triton-X as a positive control.
-
Incubation: Incubate the cells for a specified period (e.g., 2 hours for short-term and 48 hours for long-term cytotoxicity).
-
Assay: Following the manufacturer's instructions for the LDH assay kit, transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Data Analysis: Add the LDH reaction mixture and incubate as required. Measure the absorbance at the specified wavelength using a plate reader. Calculate the percentage of cytotoxicity relative to the positive control.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the evaluation of tetra-arginine peptides.
Caption: Cellular uptake mechanisms for arginine-rich peptides.
A Head-to-Head Comparison of Arginine-Rich Cell-Penetrating Peptides for Intracellular Delivery
For researchers, scientists, and drug development professionals, the efficient delivery of therapeutic molecules into cells represents a pivotal challenge in the development of novel therapies. Cell-penetrating peptides (CPPs), particularly those rich in arginine residues, have emerged as powerful tools to traverse the cellular membrane. This guide provides an objective, data-driven comparison of the performance of various arginine-rich CPPs, supported by experimental evidence and detailed protocols to aid in the selection of the most appropriate vector for specific research and therapeutic applications.
Arginine-rich CPPs are short peptides characterized by a high content of arginine residues, which confer a net positive charge at physiological pH. This cationic nature is fundamental to their ability to interact with the negatively charged components of the cell membrane, facilitating the internalization of a wide array of cargo molecules, including small molecules, peptides, proteins, and nucleic acids. Prominent members of this class include the Tat peptide, derived from the HIV-1 trans-activator of transcription protein, and synthetic oligoarginines such as octa-arginine (R8) and nona-arginine (B115151) (R9). The choice of a specific arginine-rich CPP is a critical decision that balances delivery efficiency with potential cytotoxicity, factors that are influenced by the peptide's primary sequence, length, and the nature of the conjugated cargo.
Performance Comparison of Arginine-Rich CPPs
The efficacy of arginine-rich CPPs is benchmarked by their cellular uptake efficiency, cytotoxicity, and their ability to deliver functional cargo into the cytoplasm. The following sections provide a comparative analysis of these key performance indicators for commonly used arginine-rich CPPs.
Cellular Uptake Efficiency
The efficiency of cellular internalization is a primary determinant of a CPP's utility. Studies have demonstrated that the number of arginine residues plays a crucial role, with an optimal length generally considered to be between 7 and 15 residues for efficient uptake.[1] For instance, nona-arginine (R9) has been shown to be internalized up to 20 times more rapidly than the Tat peptide.
A comparative study on the delivery of Green Fluorescent Protein (GFP) as a model cargo in various human cell lines revealed the following hierarchy of uptake efficiency for different CPPs: Transportan > R8 > Penetratin ≈ TAT > Xentry.[2] This highlights that while arginine content is a key factor, the overall peptide sequence and structure also significantly influence uptake.
| Cell-Penetrating Peptide | Relative Cellular Uptake (GFP Cargo) | Key Characteristics |
| Transportan | Highest | Chimeric peptide, highly efficient for protein cargo. |
| Octa-arginine (R8) | High | Synthetic oligoarginine, widely used. |
| Penetratin | Moderate | Derived from Antennapedia homeodomain. |
| Tat (48-60) | Moderate | Derived from HIV-1 Tat protein. |
| Xentry | Low | Lower uptake efficiency for protein cargo in tested cell lines. |
Table 1: Comparison of Cellular Uptake Efficiency of Different CPPs. The data is based on the delivery of eGFP-CPP fusion proteins into a panel of human cell lines (HeLa, HEK, 10T1/2, HepG2) as quantified by flow cytometry.[2]
Cytotoxicity
A significant consideration in the application of CPPs is their potential for cytotoxicity. The high positive charge of arginine-rich peptides can lead to membrane disruption and cell death. The cytotoxic effects are generally dose-dependent and can be influenced by the specific CPP, the cell type, and the nature of the cargo.
A comparative study of the long-term toxic effects of Penetratin, Tat, and Transportan (TP10) in HeLa and CHO cells provided the following IC50 values, which represent the concentration at which 50% of cell viability is inhibited.
| Cell-Penetrating Peptide | IC50 in HeLa cells (µM) | IC50 in CHO cells (µM) |
| Transportan (TP10) | ~10-20 | ~20-30 |
| Penetratin | > 50 | > 50 |
| Tat | > 50 | > 50 |
Table 2: Comparative Cytotoxicity (IC50) of CPPs. The data reflects the long-term toxic effects on HeLa and CHO cells after a 24-hour treatment with the respective peptides, as determined by the WST-1 assay.[3] These results suggest that Transportan exhibits higher cytotoxicity compared to Penetratin and Tat at equivalent concentrations.
Cargo Delivery Efficacy
The ultimate measure of a CPP's effectiveness is its ability to deliver a bioactive cargo to its intracellular target. While high cellular uptake is a prerequisite, efficient endosomal escape is often the rate-limiting step for cytosolic delivery. Many CPPs and their cargo are internalized via endocytosis and can become trapped in endosomes, leading to degradation.[4]
Fluorescence microscopy is a valuable tool for visualizing the intracellular localization of CPP-cargo complexes. A diffuse cytosolic and/or nuclear fluorescence pattern is indicative of successful endosomal escape, whereas a punctate pattern suggests endosomal entrapment.[4] Studies have shown that while many arginine-rich CPPs are efficiently internalized, they often exhibit a punctate distribution, indicating that a significant portion of the cargo remains within endocytic vesicles.[2]
Experimental Protocols
To ensure the reproducibility and comparability of findings, detailed experimental protocols for key assays are provided below.
Quantification of Cellular Uptake by Flow Cytometry
This protocol describes the quantification of fluorescently labeled CPP uptake in cultured cells.
Materials:
-
Fluorescently labeled CPPs (e.g., FITC-labeled)
-
Cultured cells (e.g., HeLa cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Peptide Treatment: Prepare solutions of the fluorescently labeled CPPs at the desired concentrations in serum-free culture medium.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the CPP solutions to the respective wells and incubate for a defined period (e.g., 1-4 hours) at 37°C.
-
Cell Harvesting: After incubation, remove the peptide solution and wash the cells twice with PBS to remove extracellularly bound peptides.
-
Add trypsin-EDTA to each well and incubate for 5 minutes at 37°C to detach the cells and remove non-internalized, surface-bound peptides.
-
Neutralize the trypsin with complete culture medium and transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in 200 µL of PBS.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer, acquiring data from at least 10,000 live cells per sample. The mean fluorescence intensity of the cell population is used as a quantitative measure of cellular uptake.[5]
Assessment of Cytotoxicity by MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
CPPs to be tested
-
Cultured cells (e.g., HeLa cells)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate (B86663), pH 4.7)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Peptide Treatment: Prepare serial dilutions of the CPPs in complete culture medium. Remove the existing medium from the wells and replace it with the CPP solutions. Include untreated cells as a control. Incubate for the desired duration (e.g., 24 or 48 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate at 37°C for 3 hours.
-
Solubilization: Add 150 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the untreated control cells.
Analysis of Cargo Delivery by Fluorescence Microscopy
This protocol allows for the visualization of the intracellular distribution of fluorescently labeled cargo delivered by CPPs.
Materials:
-
CPP conjugated to a fluorescent cargo (e.g., a fluorescent protein or dye-labeled molecule)
-
Cultured cells (e.g., HeLa cells)
-
Glass-bottom dishes or chamber slides
-
Complete cell culture medium
-
PBS
-
Hoechst 33342 or DAPI for nuclear staining
-
Fluorescence microscope (preferably confocal)
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides and allow them to adhere and grow to 50-70% confluency.
-
Peptide-Cargo Treatment: Prepare the CPP-cargo conjugate at the desired concentration in serum-free or complete medium.
-
Remove the medium from the cells, wash with PBS, and add the CPP-cargo solution.
-
Incubate for the desired time at 37°C.
-
Staining and Washing: Remove the CPP-cargo solution and wash the cells three times with PBS.
-
If desired, incubate the cells with a nuclear stain like Hoechst 33342 or DAPI according to the manufacturer's instructions.
-
Wash the cells again with PBS and add fresh culture medium or an imaging buffer.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images in the appropriate channels for the fluorescent cargo and the nuclear stain. Analyze the images for the subcellular localization of the cargo (e.g., punctate endosomal pattern versus diffuse cytosolic/nuclear pattern).[4]
Signaling Pathways and Experimental Workflows
The cellular uptake of arginine-rich CPPs can occur through two main pathways: direct translocation across the plasma membrane and endocytosis.[6] The specific endocytic route can vary between different CPPs and cell types and includes macropinocytosis, clathrin-mediated endocytosis, and caveolae-mediated endocytosis.[6]
Cellular Uptake Pathways of Arginine-Rich CPPs
Caption: Cellular uptake mechanisms of arginine-rich CPPs.
Oligoarginines, such as R8, have been shown to induce macropinocytosis, an actin-dependent process.[7] This is thought to involve the interaction of the CPP with heparan sulfate proteoglycans on the cell surface, leading to the activation of the small GTPase Rac1 and subsequent actin cytoskeleton rearrangement.[1][2]
Signaling in R8-Mediated Macropinocytosis
Caption: Simplified signaling cascade for R8-induced macropinocytosis.
Experimental Workflow for CPP Comparison
Caption: Workflow for the head-to-head comparison of CPPs.
References
- 1. Membrane Internalization Mechanisms and Design Strategies of Arginine-Rich Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How Cargo Identity Alters the Uptake of Cell-Penetrating Peptide (CPP)/Cargo Complexes: A Study on the Effect of Net Cargo Charge and Length - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Approaches for evaluation of novel CPP-based cargo delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bio-Membrane Internalization Mechanisms of Arginine-Rich Cell-Penetrating Peptides in Various Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular uptake of arginine-rich peptides: roles for macropinocytosis and actin rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Endocytic Uptake of Tetra-arginine: A Comparative Guide
For researchers and drug development professionals investigating the cellular delivery of therapeutic molecules, cell-penetrating peptides (CPPs) offer a promising strategy to overcome the impermeability of the plasma membrane. Among these, short cationic peptides like tetra-arginine (R4) are often considered for their simplicity and potential for targeted delivery. However, validating the mechanism and efficiency of their uptake is crucial for successful application. This guide provides a comparative analysis of tetra-arginine uptake, detailing the experimental validation of its endocytic pathway in contrast to more efficient CPP alternatives.
Overview of Tetra-arginine (R4) Uptake Efficiency
Experimental evidence consistently demonstrates that tetra-arginine is a relatively inefficient cell-penetrating peptide, especially when compared to its longer counterparts like octa-arginine (R8). While arginine-rich peptides are known to interact with negatively charged heparan sulfate (B86663) proteoglycans on the cell surface as the initial step for internalization, a certain threshold of positive charge appears necessary for efficient uptake. Studies have shown that peptides with fewer than six arginine residues exhibit significantly reduced internalization. Confocal microscopy and flow cytometry analyses have confirmed that R4 shows minimal cellular uptake compared to the robust internalization observed for R8 and longer oligoarginines.[1][2]
Alternative Cell-Penetrating Peptides
Given the low translocation efficiency of R4, researchers often turn to more potent alternatives. A direct comparison highlights the superior performance of these peptides:
-
Octa-arginine (R8): As a widely studied CPP, R8 demonstrates significantly higher cellular uptake than R4.[1] Its uptake is concentration-dependent and occurs primarily through endocytosis, particularly macropinocytosis.[3][4]
-
Nona-arginine (R9): Similar to R8, R9 is another highly efficient arginine-rich CPP.
-
TAT Peptide: Derived from the HIV-1 trans-activator of transcription protein, the TAT peptide (typically residues 48-60) is a well-established CPP that utilizes macropinocytosis for cellular entry.
-
Penetratin: This peptide, derived from the Antennapedia homeodomain, is another popular CPP, although its uptake mechanism may differ from purely arginine-rich peptides.[3]
The Endocytosis Pathway of Arginine-Rich CPPs
At low micromolar concentrations, the primary mechanism for the cellular uptake of arginine-rich CPPs is endocytosis.[5] While direct translocation across the membrane has been suggested, particularly at higher concentrations, endocytic pathways are the most commonly observed routes in living cells. The process can be dissected into several key stages, initiated by electrostatic interactions with the cell surface.
The general endocytic pathway for arginine-rich CPPs is illustrated below.
Experimental Validation of Endocytosis
To validate the involvement of endocytosis in the uptake of a given peptide, a standard approach involves the use of chemical inhibitors that target specific internalization pathways. The cellular uptake of a fluorescently labeled peptide is quantified in the presence and absence of these inhibitors.
Experimental Workflow
The following diagram outlines a typical workflow for an endocytosis inhibition assay.
Detailed Experimental Protocol
1. Cell Culture:
-
Seed adherent cells (e.g., HeLa, HEK293) in a 24-well plate at a density that ensures they reach approximately 60-70% confluency on the day of the experiment.
2. Preparation of Reagents:
-
Prepare stock solutions of the endocytosis inhibitors in a suitable solvent (e.g., DMSO or water).
-
Prepare the fluorescently labeled peptides (e.g., FITC-R4, FITC-R8) in serum-free media.
3. Inhibition Assay:
-
Pre-treat the cells with the endocytosis inhibitors diluted in culture media for 30-60 minutes at 37°C. A vehicle-only control (e.g., media with DMSO) must be included.
-
After pre-incubation, add the fluorescently labeled peptides to the wells (final concentration typically 1-10 µM) and incubate for 1 to 4 hours at 37°C.
-
As a control for energy-dependent uptake, incubate one set of cells with the peptide at 4°C, which inhibits most endocytic processes.
4. Quantification of Uptake:
-
After incubation, wash the cells three times with cold PBS or an acidic buffer to remove surface-bound peptides.
-
For flow cytometry (FACS) analysis, detach the cells using trypsin, resuspend in FACS buffer, and analyze the mean fluorescence intensity.
-
For fluorescence spectroscopy, lyse the cells and measure the fluorescence of the lysate using a plate reader.
-
For fluorescence microscopy, fix the cells and visualize the intracellular localization of the peptide.
Comparative Data on Endocytosis Inhibition
The following table summarizes the common inhibitors used to dissect endocytic pathways and their expected impact on the uptake of arginine-rich CPPs. Due to the very low baseline uptake of tetra-arginine, detecting a significant reduction with inhibitors can be challenging. The data largely reflects findings for more efficient peptides like R8.
| Inhibitor | Target Pathway | Typical Concentration | Expected Effect on R8 Uptake | Expected Effect on R4 Uptake |
| Low Temperature (4°C) | Energy-dependent pathways | N/A | Strong Inhibition | Strong Inhibition |
| Chlorpromazine (CPZ) | Clathrin-mediated endocytosis | 10-30 µM | Partial Inhibition | Minimal to no change (due to low baseline) |
| Methyl-β-cyclodextrin (MβCD) | Caveolae-mediated endocytosis | 1-5 mM | Partial Inhibition | Minimal to no change (due to low baseline) |
| Amiloride / EIPA | Macropinocytosis | 5-50 µM | Strong Inhibition | Minimal to no change (due to low baseline) |
| Cytochalasin D | Actin polymerization (affects macropinocytosis) | 1-10 µM | Strong Inhibition | Minimal to no change (due to low baseline) |
Data compiled from multiple sources.[3][6][7]
Conclusion
Validating the uptake mechanism of tetra-arginine reveals that while it likely follows the general principles of arginine-rich CPPs, its efficiency is markedly lower than that of longer oligoarginines such as R8. The primary route of entry for these peptides is endocytosis, with macropinocytosis playing a significant role. Standard experimental protocols involving chemical inhibitors can elucidate these pathways. However, for developing effective drug delivery systems, alternative peptides with superior internalization capabilities, such as R8 or TAT, should be considered as more viable candidates. The experimental framework provided here serves as a robust guide for objectively comparing the performance of R4 against these more potent alternatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Click to enter: activation of oligo-arginine cell-penetrating peptides by bioorthogonal tetrazine ligations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular uptake of arginine-rich peptides: roles for macropinocytosis and actin rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High density of octaarginine stimulates macropinocytosis leading to efficient intracellular trafficking for gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A real-time assay for cell-penetrating peptide-mediated delivery of molecular cargos | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
Tetra-arginine (R4) Membrane Penetration: A Comparative Guide to Cellular Uptake Mechanisms
For Researchers, Scientists, and Drug Development Professionals
The ability of certain peptides to cross the cellular membrane has opened new frontiers in drug delivery. Among these, cell-penetrating peptides (CPPs), particularly arginine-rich sequences, are of significant interest. A key question for their application is the mechanism of internalization: do they penetrate the membrane directly, or do they rely on cellular machinery via endocytosis? This guide provides a comparative analysis of tetra-arginine (R4), evaluating its uptake mechanism against other well-established CPPs.
The cellular entry of CPPs is not a monolithic process. Evidence points to two primary pathways: direct translocation and endocytosis. The dominant pathway is influenced by multiple factors, including the CPP's sequence and length, its concentration, the nature of any conjugated cargo, and the specific cell type being studied.[1][2][3] Generally, direct translocation is observed at lower peptide concentrations, while endocytosis becomes the primary route at higher concentrations.[1][2][4]
Arginine-rich peptides, including R4, initially interact with negatively charged proteoglycans, such as heparan sulfate, on the cell surface.[5] This interaction is a critical first step for both uptake pathways. However, the length of the arginine chain plays a crucial role in the subsequent internalization efficiency. Studies have shown that a minimum of six to eight arginine residues is often required for robust cellular uptake, which positions tetra-arginine (R4) as a generally less efficient CPP compared to its longer counterparts like octa-arginine (R8) or nona-arginine (B115151) (R9).[6][7] While R4 shows minimal internalization on its own, it can be a useful building block in activatable "split-CPP" systems, where two non-penetrating R4 fragments are ligated at a target site to form a functional R8 peptide.[6]
Quantitative Comparison of CPP Uptake Efficiency
The following table summarizes quantitative data from various studies, comparing the cellular uptake of different CPPs. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions (e.g., cell lines, incubation times, and detection methods).
| Peptide Sequence | Cell Line | Concentration (µM) | Uptake Efficiency (Relative Fluorescence Units / % of Positive Cells) | Primary Uptake Pathway Noted |
| Tetra-arginine (R4) | HeLa | 10 | Low / Minimal internalization observed | Not specified; inefficient uptake |
| Octa-arginine (R8) | HeLa | 10 | High | Macropinocytosis |
| Hexadeca-arginine (R16) | HeLa | 10 | Higher than R8 | Endocytic pathway |
| Nona-arginine (R9) | MCF7, MDA-MB-231 | 5 - 10 | High; significantly greater than BR2 (+7 charge) | Not specified; positively correlated with charge |
| HIV-1 Tat (48-60) | CHO | 1 - 10 | High | Endocytosis and Translocation (concentration-dependent) |
| Penetratin | CHO | 1 - 10 | Moderate | Endocytosis and Translocation (concentration-dependent) |
Mechanisms of CPP Internalization
The internalization of CPPs is a complex process involving competing pathways. The choice between these routes is a dynamic balance influenced by biophysical and cellular factors.
Experimental Protocols
Accurate assessment of CPP internalization requires robust methodologies that can distinguish between membrane-bound and truly internalized peptides.
Protocol 1: Quantitative Cellular Uptake Assay via Flow Cytometry
This protocol allows for the high-throughput quantification of CPP uptake within a cell population.
1. Materials:
-
Fluorescently labeled CPPs (e.g., FITC-R4, FITC-R8).
-
Mammalian cell line (e.g., HeLa, CHO).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA solution (0.25%).
-
Flow cytometry buffer (e.g., PBS with 1% BSA).
-
Flow cytometer.
2. Cell Preparation:
-
Seed cells in a 24-well plate at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Incubate overnight at 37°C and 5% CO₂.
3. Peptide Incubation:
-
Prepare desired concentrations of fluorescently labeled CPPs in serum-free media.
-
Wash the cells once with PBS.
-
Add the CPP solutions to the cells and incubate for a specified time (e.g., 1-2 hours) at 37°C. For studies on energy-dependence, a parallel experiment can be run at 4°C, which inhibits endocytosis.[8][9]
4. Cell Harvesting:
-
Remove the peptide solution and wash the cells twice with PBS to remove non-adherent peptides.
-
Crucial Step: Add trypsin-EDTA and incubate for 3-5 minutes to detach the cells and, importantly, to proteolytically remove peptides that are bound to the cell surface but not internalized.[10][11] This step is critical to avoid overestimating uptake.
-
Neutralize trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.
5. Flow Cytometry Analysis:
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in flow cytometry buffer.
-
Analyze the cell suspension on a flow cytometer, measuring the fluorescence intensity (e.g., in the FITC channel).
-
Gate on the live cell population and quantify both the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI).
Protocol 2: Visualization of Cellular Localization by Confocal Microscopy
This method provides spatial information on the subcellular distribution of CPPs.
1. Materials:
-
Fluorescently labeled CPPs.
-
Cells cultured on glass-bottom dishes or coverslips.
-
Nuclear stain (e.g., Hoechst 33342).
-
Endosomal/lysosomal marker (e.g., LysoTracker Red), if co-localization is being studied.
-
Paraformaldehyde (PFA) for fixation (optional, as fixation can cause artifacts).[10]
-
Confocal laser scanning microscope.
2. Procedure:
-
Culture cells on coverslips to appropriate confluency.
-
Incubate with fluorescently labeled CPPs as described in Protocol 1.
-
If using organelle markers, add them according to the manufacturer's instructions during the final 30 minutes of CPP incubation.
-
Wash the cells three times with PBS.
-
Image the live cells immediately using a confocal microscope. Imaging live cells is preferred to avoid potential redistribution artifacts caused by fixation.[10]
-
Acquire images in the appropriate channels for the CPP fluorophore, nuclear stain, and any other markers.
-
Analyze images for peptide localization. A diffuse signal throughout the cytoplasm and nucleus suggests direct translocation or efficient endosomal escape, whereas a punctate, vesicular pattern indicates entrapment in endosomes.[6]
Experimental Workflow Visualization
The following diagram outlines the typical workflow for quantifying CPP uptake.
References
- 1. Translocation and Endocytosis for Cell-penetrating Peptide Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Translocation and endocytosis for cell-penetrating peptide internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S-EPMC2797166 - Translocation and endocytosis for cell-penetrating peptide internalization. - OmicsDI [omicsdi.org]
- 4. Exploring the Chemical Features and Biomedical Relevance of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Understanding of Physicochemical Mechanisms for Cell Membrane Penetration of Arginine-rich Cell Penetrating Peptides: Role of Glycosaminoglycan Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Click to enter: activation of oligo-arginine cell-penetrating peptides by bioorthogonal tetrazine ligations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Entry of Arginine-rich Peptides Is Independent of Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Biodistribution of R4 and R8 Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo biodistribution of tetra-arginine (R4) and octa-arginine (R8) peptides. These arginine-rich cell-penetrating peptides (CPPs) are widely utilized as vectors for intracellular drug and gene delivery. Understanding their biodistribution is critical for evaluating their efficacy and potential off-target effects. This document summarizes available quantitative data, details relevant experimental methodologies, and presents visual workflows to aid in the design and interpretation of biodistribution studies.
Introduction to R4 and R8 Peptides
R4 (Arg-Arg-Arg-Arg) and R8 (this compound-Arg-Arg-Arg-Arg) are short, cationic peptides belonging to the family of oligoarginine CPPs. Their primary function is to facilitate the cellular uptake of various molecular cargoes that are otherwise membrane-impermeable. The number of arginine residues has been shown to significantly influence their cell-penetrating efficiency and, consequently, their biodistribution profiles upon systemic administration. While in vitro studies suggest that cellular uptake efficiency generally increases with the number of arginine residues, the in vivo scenario is more complex, involving interactions with blood components and clearance by the reticuloendothelial system (RES).
Comparative Biodistribution Analysis
Direct comparative in vivo biodistribution studies providing quantitative data (%ID/g) for both R4 and R8 peptides are limited in publicly available literature. However, based on existing research on oligoarginine peptides and their conjugates, a general comparison can be drawn.
R8 Peptide: Studies on R8 and R8-functionalized nanoparticles consistently demonstrate a high accumulation in organs of the reticuloendothelial system, particularly the liver and spleen, following intravenous administration. This is largely attributed to their positive charge, which leads to opsonization by serum proteins and subsequent clearance by phagocytic cells. Despite this, R8 has shown promise in tumor targeting, with some studies indicating higher accumulation in tumor tissues compared to shorter oligoarginines. The D-isomers of R8 have been noted for their enhanced stability and tumor accumulation[1].
R4 Peptide: Quantitative in vivo biodistribution data for the standalone R4 peptide is scarce. In vitro studies have indicated that R4 has a significantly lower cell internalization capacity compared to R8. This suggests that upon systemic administration, R4 may exhibit a different biodistribution pattern with potentially lower accumulation in tissues overall and a more rapid clearance, though specific quantitative data is needed to confirm this.
Quantitative Biodistribution Data
The following table summarizes representative quantitative biodistribution data for an arginine-rich peptide (R18D, a D-amino acid 18-mer of arginine) in rats, which can provide an indication of the biodistribution profile of a longer-chain polyarginine peptide like R8. It is important to note that this is not a direct measurement for R8, but provides valuable insight into the organ distribution of a similar peptide.
| Organ | Mean % Injected Dose per Gram (%ID/g) ± SD (at 60 min) |
| Brain | 0.116 ± 0.0189 |
| Heart | 0.934 ± 0.166 |
| Liver | 0.711 ± 0.134 |
| Spleen | 0.820 ± 0.189 |
| Kidneys | 6.56 ± 2.04 |
Data from a study on radiolabeled R18D peptide in healthy male Sprague-Dawley rats.
Experimental Protocols
The following section details a generalized experimental protocol for conducting a comparative in vivo biodistribution study of fluorescently labeled R4 and R8 peptides in a murine model.
Peptide Preparation and Labeling
-
Synthesis: R4 and R8 peptides are chemically synthesized using standard solid-phase peptide synthesis (SPPS) protocols.
-
Fluorescent Labeling: The N-terminus of the peptides is conjugated with a near-infrared (NIR) fluorescent dye (e.g., Cy5.5 or Alexa Fluor 680) to enable in vivo and ex vivo imaging. The labeling efficiency is confirmed by techniques such as HPLC and mass spectrometry.
-
Purification and Quantification: The labeled peptides are purified using reverse-phase HPLC to achieve high purity (>95%). The concentration of the purified, labeled peptide is determined by UV-Vis spectrophotometry.
Animal Model
-
Animal Strain: Female athymic nude mice (nu/nu), 6-8 weeks old, are commonly used, particularly for studies involving tumor xenografts.
-
Acclimatization: Animals are acclimatized for at least one week prior to the experiment with access to food and water ad libitum.
-
Tumor Model (if applicable): For tumor targeting studies, human cancer cells (e.g., HeLa or U87MG) are subcutaneously injected into the flank of the mice. The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before the biodistribution study.
In Vivo Biodistribution Study
-
Administration: A solution of the fluorescently labeled R4 or R8 peptide in sterile PBS is administered to the mice via tail vein injection. The dose is typically in the range of 1-10 nmol per mouse.
-
In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 24 hours), the mice are anesthetized and imaged using an in vivo imaging system (IVIS) equipped for NIR fluorescence imaging. This allows for the non-invasive visualization of the peptide distribution in real-time.
Ex Vivo Biodistribution and Quantification
-
Tissue Harvesting: At the final time point, the mice are euthanized. Blood is collected via cardiac puncture, and major organs (heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, and tumor, if applicable) are harvested.
-
Ex Vivo Imaging: The harvested organs are rinsed with PBS, blotted dry, weighed, and arranged for ex vivo imaging using the IVIS. The fluorescence intensity of each organ is measured.
-
Quantification: The fluorescence intensity is quantified using the imaging software's region of interest (ROI) analysis. The data is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). This is calculated by comparing the fluorescence of the tissue to a standard curve generated from known concentrations of the labeled peptide.
Visualizing the Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key experimental workflows described above.
Caption: Workflow for in vivo biodistribution analysis.
Caption: Data analysis workflow for biodistribution studies.
References
A Comparative Analysis of Tetra-Arginine (R4) Cellular Uptake Across Diverse Cell Lines
This guide provides a comprehensive comparison of tetra-arginine (R4) peptide uptake in various cell lines, offering valuable insights for researchers, scientists, and professionals in drug development. The data presented here is collated from multiple studies to facilitate an objective understanding of R4's cell-penetrating capabilities and the experimental methodologies used for its validation.
Quantitative Analysis of Oligo-Arginine Uptake
The cellular internalization of arginine-rich cell-penetrating peptides (CPPs) is influenced by the number of arginine residues. The following table summarizes the observed uptake of oligo-arginine peptides of varying lengths, including tetra-arginine (R4), across different cell lines.
| Peptide | Cell Line(s) | Concentration | Incubation Time | Uptake Efficiency/Observation | Reference(s) |
| Tetra-arginine (R4) | HeLa, others | 10 µM | 1 hour | Little to no internalization observed in living cells. | [1] |
| HeLa | 5 µM | 30 minutes | Truncated split R4-Tz showed hardly any uptake. | [2] | |
| Octa-arginine (R8) | HeLa | 10 µM | 1 hour | Significant uptake, localized in the cytoplasm. | [1][3] |
| HeLa | 5 µM - 20 µM | 30 minutes | Concentration-dependent uptake, with a switch in mechanism at higher concentrations. | [2] | |
| Hexadeca-arginine (R16) | HeLa | 10 µM | 1 hour | Significant uptake observed in living cells. | [1] |
| Nona-arginine (R9) | CHO (wild type and GAG-deficient) | Not specified | Not specified | Internalized at both 4°C and 37°C. | [4] |
| RW9 (RRWWRRWRR-NH2) | CHO (wild type and GAG-deficient) | Not specified | Not specified | Internalized at both 4°C and 37°C. | [4] |
| RL9 (RRLLRRLRR-NH2) | CHO | Not specified | Not specified | Remained bound to the cell surface without internalization. | [4] |
Experimental Protocols
Accurate assessment of CPP uptake requires robust experimental design. Below are detailed methodologies commonly employed in the cited research.
Cell Culture and Peptide Incubation
-
Cell Seeding: Cells, such as HeLa, CHO, or various cancer cell lines, are seeded in appropriate well plates (e.g., 24-well or 96-well) or on coverslips for microscopy.[5][6] They are typically allowed to adhere and grow for 24 hours to reach a confluency of around 60-80%.
-
Peptide Preparation: Fluorescently labeled peptides (e.g., with FITC or Texas Red) are dissolved in serum-free media to the desired final concentration (e.g., 5 µM or 10 µM).[1][2][5][6]
-
Incubation: The culture medium is replaced with the peptide-containing serum-free medium, and the cells are incubated for a specified duration (e.g., 30 minutes to 1 hour) at 37°C.[1][2][5][6] For studies investigating energy-dependent uptake, a parallel experiment is often conducted at 4°C, a condition that inhibits most endocytic pathways.[4][7]
Quantification of Cellular Uptake
Several methods can be used to quantify the amount of internalized peptide:
-
Fluorescence-Activated Cell Sorting (FACS):
-
After incubation, cells are washed with PBS (phosphate-buffered saline) to remove surface-bound peptides.[5]
-
Cells are then detached using trypsin-EDTA.[8]
-
The cell suspension is analyzed by a flow cytometer to measure the fluorescence intensity of individual cells, allowing for a quantitative assessment of uptake efficiency across a large cell population.[1][8][9]
-
-
Confocal Microscopy:
-
For live-cell imaging, cells grown on coverslips are incubated with the fluorescently labeled peptide.[1][6]
-
Nuclear and/or mitochondrial counterstains (e.g., DAPI, SYTO, or MitoTracker) can be added to visualize cellular compartments.[1][3][5]
-
The cells are washed and imaged using a confocal microscope to observe the intracellular distribution of the peptide.[2][7] This method helps to distinguish between membrane-bound and internalized peptides and to identify their subcellular localization.
-
-
Fluorometry of Cell Lysates:
-
Following incubation and washing, cells are lysed using a lysis buffer (e.g., 0.1 M NaOH).[5]
-
The fluorescence of the cell lysate is measured using a multi-well plate reader.[5]
-
The fluorescence intensity is often normalized to the total protein concentration in the lysate to account for variations in cell number.[5]
-
Mechanistic Studies Using Inhibitors
To elucidate the uptake pathway, various pharmacological inhibitors of endocytosis are used:
-
Procedure: Cells are pre-incubated with an inhibitor for 30 minutes before the addition of the CPP.[10]
-
Common Inhibitors:
-
Chlorpromazine (CPZ): Inhibits clathrin-mediated endocytosis.[10]
-
Methyl-β-cyclodextrin (MβCD): Disrupts lipid rafts and inhibits caveolin-mediated endocytosis.[8][10]
-
5-(N-ethyl-N-isopropyl) amiloride (B1667095) (EIPA): An inhibitor of macropinocytosis.[3][10][11]
-
Cytochalasin D: Inhibits actin polymerization, which is crucial for macropinocytosis.[11]
-
Sodium Azide (NaN3): An inhibitor of metabolic energy production, used to assess energy-dependent uptake.[12]
-
Cellular Uptake Mechanisms and Experimental Workflow
The following diagrams illustrate the primary pathways for arginine-rich peptide uptake and a typical experimental workflow for their analysis.
Caption: Cellular uptake pathways for arginine-rich peptides.
Caption: Experimental workflow for R4 uptake analysis.
Discussion and Conclusion
The cellular uptake of arginine-rich peptides is a complex process influenced by peptide length, concentration, and cell type.[2][13][14] The guanidinium (B1211019) groups of arginine residues are thought to interact with negatively charged components of the cell surface, such as glycosaminoglycans and phospholipids, initiating internalization.[15] The primary mechanisms of entry are direct membrane translocation and endocytosis.[15][16] For shorter oligo-arginines like R4, the efficiency of these processes appears to be significantly lower compared to their longer counterparts like R8 and R16.[1]
The compiled data indicates that tetra-arginine (R4) itself is an inefficient cell-penetrating peptide. Studies consistently show minimal to no uptake in various cell lines under standard experimental conditions.[1][2] This suggests that a higher density of arginine residues is necessary to effectively trigger the internalization mechanisms. Researchers aiming to utilize arginine-rich peptides for intracellular delivery should consider longer sequences (e.g., R8 or R9) or modifications to enhance the cell-penetrating properties of shorter peptides. The lack of significant uptake for R4 is in itself a crucial piece of data, providing a baseline for the design and optimization of future CPP-based delivery vectors.
References
- 1. researchgate.net [researchgate.net]
- 2. Click to enter: activation of oligo-arginine cell-penetrating peptides by bioorthogonal tetrazine ligations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Different membrane behaviour and cellular uptake of three basic arginine-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. In silico identification and experimental validation of cellular uptake and intracellular labeling by a new cell penetrating peptide derived from CDN1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and characterization of a novel cell-penetrating peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Precise quantification of cellular uptake of cell-penetrating peptides using fluorescence-activated cell sorting and fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A real-time assay for cell-penetrating peptide-mediated delivery of molecular cargos | PLOS One [journals.plos.org]
- 11. Cellular uptake of arginine-rich peptides: roles for macropinocytosis and actin rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhanced Tumor‐Targeted Delivery of Arginine‐Rich Peptides via a Positive Feedback Loop Orchestrated by Piezo1/integrin β1 Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Entry of Arginine-rich Peptides Is Independent of Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Assays: Friends or Foes of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Membrane Internalization Mechanisms and Design Strategies of Arginine-Rich Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bio-Membrane Internalization Mechanisms of Arginine-Rich Cell-Penetrating Peptides in Various Species - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Impact of Cargo on Tetra-arginine Uptake: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cellular uptake of tetra-arginine (R4), a well-known cell-penetrating peptide (CPP), when conjugated to various cargo molecules. We will explore how the nature of the cargo influences uptake efficiency and compare the performance of R4 with other commonly used CPPs. This information is supported by experimental data and detailed methodologies to aid in the design and evaluation of CPP-based drug delivery systems.
The Influence of Cargo on Cellular Uptake
The conjugation of cargo to cell-penetrating peptides is a critical factor that can significantly alter their internalization mechanism and efficiency. While CPPs like tetra-arginine (R4) can facilitate the cellular entry of various molecules, the physicochemical properties of the cargo, such as size, charge, and hydrophobicity, play a pivotal role in the overall uptake of the CPP-cargo conjugate.
Generally, the attachment of cargo to arginine-rich CPPs has been observed to decrease the overall uptake efficiency compared to the CPP alone.[1][2] The larger the cargo, the more the uptake mechanism tends to shift towards endocytic pathways, which can lead to the entrapment of the conjugate in endosomes, thereby limiting its cytosolic delivery.[2]
Comparative Analysis of Tetra-arginine and Other CPPs
Tetra-arginine (R4) is one of the smaller oligoarginine CPPs. Its uptake efficiency is often compared to its longer counterparts, such as octa-arginine (R8) and nona-arginine (B115151) (R9), as well as other well-established CPPs like TAT and Penetratin.
Quantitative Uptake Data
The following table summarizes the cellular uptake of R4 and other CPPs, highlighting the impact of the number of arginine residues and the nature of the cargo.
| CPP | Cargo | Cell Line | Uptake Efficiency (relative to control or other CPPs) | Reference |
| R4 | Fluorescein | HeLa | Lower than R8 and R16 | [3] |
| R8 | Fluorescein | HeLa | Higher than R4 | [3] |
| R16 | Fluorescein | HeLa | Higher than R8 | [3] |
| Nona-arginine (R9) | Neutral Peptide | HeLa | Decreased uptake compared to R9 alone | |
| Nona-arginine (R9) | Positively Charged Peptide | HeLa | Increased uptake compared to R9 alone | |
| TAT | Fluorescein | Various | Lower than Penetratin and Transportan 10 | |
| TAT | Protein (Avidin) | HeLa | Significantly increased uptake compared to TAT-fluorescein | |
| Penetratin | Peptide | Various | Higher than TAT | [4] |
| Polyarginine (unspecified length) | Peptide | Various | Higher than Penetratin and TAT | [4] |
Note: Direct quantitative comparisons between different studies should be made with caution due to variations in experimental conditions such as cell lines, incubation times, and cargo concentrations.
Experimental Protocols
Accurate assessment of CPP-mediated cargo delivery relies on robust and well-defined experimental protocols. The two most common methods for quantifying cellular uptake are flow cytometry and confocal microscopy.
Flow Cytometry for Quantitative Uptake Analysis
Flow cytometry provides a high-throughput method to measure the fluorescence intensity of a large population of cells, allowing for a quantitative comparison of CPP uptake.
Protocol:
-
Cell Culture: Plate cells in a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Incubation: Replace the culture medium with fresh medium containing the fluorescently labeled CPP-cargo conjugate at the desired concentration (typically in the low micromolar range). Incubate for a specified time (e.g., 1-3 hours) at 37°C.
-
Washing: Aspirate the incubation medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove non-internalized conjugates.
-
Cell Detachment: Detach the cells from the plate using a non-enzymatic cell dissociation solution to avoid cleaving the CPPs from the cell surface.
-
Flow Cytometry Analysis: Resuspend the cells in PBS containing a viability dye (e.g., propidium (B1200493) iodide) to exclude dead cells from the analysis. Analyze the cell suspension using a flow cytometer, measuring the mean fluorescence intensity of the live cell population.
Confocal Microscopy for Visualization of Internalization
Confocal microscopy allows for the visualization of the subcellular localization of CPP-cargo conjugates, providing insights into the mechanism of uptake and potential endosomal entrapment.
Protocol:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Incubation: Treat the cells with the fluorescently labeled CPP-cargo conjugate as described for flow cytometry.
-
Staining (Optional): To visualize specific organelles, cells can be co-incubated with organelle-specific fluorescent markers (e.g., LysoTracker for lysosomes, Hoechst for nuclei).
-
Washing: Gently wash the cells with PBS to remove extracellular conjugates.
-
Imaging: Mount the coverslips on a confocal microscope and acquire z-stack images to visualize the three-dimensional distribution of the fluorescent signal within the cells.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general pathways of CPP uptake and a typical experimental workflow for assessing the impact of cargo.
Caption: Cellular uptake of CPPs can occur via direct translocation or endocytosis.
Caption: Workflow for evaluating the influence of cargo on tetra-arginine uptake.
References
- 1. Approaches for evaluation of novel CPP-based cargo delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of cargo molecules on the cellular uptake of arginine-rich cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterisation of cell-penetrating peptide-mediated peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Arg-Arg-Arg-Arg: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of laboratory materials is paramount to ensuring a safe and compliant work environment. This guide provides a comprehensive framework for the proper disposal of Arg-Arg-Arg-Arg (Tetra-arginine), drawing from general best practices for peptide-based compounds.
While the constituent amino acid, L-arginine, is not classified as a hazardous substance, synthetic peptides intended for research are potent biological materials that require strict adherence to safety and disposal protocols.[1][2][3][4] Therefore, it is essential to treat all this compound waste as chemical waste.[1][5]
Core Disposal Principles
The primary guideline for the disposal of any chemical, including this compound, is to adhere to local, state, and federal regulations.[1][6] It is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific protocols tailored to your location and facilities.[1][6] Never dispose of peptides in the regular trash or pour solutions down the sink.[1][5]
Personal Protective Equipment (PPE)
Before handling any chemical waste, ensure you are wearing appropriate Personal Protective Equipment (PPE). This serves as the primary barrier against accidental exposure.
| PPE Item | Specification |
| Gloves | Chemical-resistant disposable gloves (e.g., nitrile). |
| Eye Protection | Safety glasses or goggles. |
| Lab Attire | A lab coat or protective gown. |
This table summarizes standard PPE for handling peptide waste, ensuring user safety.
Step-by-Step Disposal Procedures
The proper disposal method for this compound depends on its form—solid (lyophilized powder), liquid (solutions), or as a contaminant on laboratory materials.
Solid this compound Waste Disposal
This procedure applies to unused or expired lyophilized this compound powder.
-
Containerization : Place the original vial containing the solid peptide into a designated, leak-proof hazardous waste container.[7]
-
Labeling : Ensure the container is clearly labeled as "Hazardous Waste" or "Chemical Waste," in accordance with your institution's guidelines. The label should include the chemical name ("this compound" or "Tetra-arginine") and the date of accumulation.[7]
-
Storage : Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's EHS personnel.[7]
Liquid this compound Waste Disposal
This procedure applies to all solutions containing this compound, including unused stock solutions, experimental buffers, and the initial rinse of any contaminated labware.[7]
-
Collection : Collect all liquid waste in a dedicated, leak-proof, and chemically compatible container.[5][7] Do not pour any peptide solution down the drain. [1][5]
-
Inactivation (Optional but Recommended) : The biological activity of the peptide can be neutralized before collection. This is a common practice for bioactive peptides.
-
In a chemical fume hood, add a 10% bleach solution (sodium hypochlorite) to the liquid peptide waste to achieve a final concentration of 0.5-1.0% sodium hypochlorite (B82951), or add 1 M NaOH.[7][8]
-
Allow the mixture to react for at least 30-60 minutes.[7][8]
-
If a strong acid or base was used, neutralize the solution to a pH between 5.5 and 9.0.[7]
-
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other components of the solution (e.g., buffers, solvents).[7]
-
Storage : Keep the waste container tightly sealed and store it in a designated satellite accumulation area for EHS collection.[7]
Disposal of Contaminated Labware and Materials
This procedure applies to any materials that have come into contact with this compound, such as pipette tips, vials, gloves, and absorbent materials.
-
Segregation : Collect all contaminated solid materials in a designated, leak-proof hazardous waste container, often lined with a heavy-duty plastic bag.[1][7]
-
Labeling : Clearly label the container as "Hazardous Waste" and list the chemical contaminant ("this compound contaminated debris").[7]
-
Decontamination of Non-Disposable Labware :
-
The first rinse of any non-disposable labware (e.g., glass beakers) must be collected as liquid hazardous waste.[7]
-
After the initial rinse, further decontaminate the labware by soaking and washing with an enzymatic detergent solution, followed by a wash with a 6% sodium hypochlorite (bleach) solution.[7]
-
Thoroughly rinse the labware with distilled water after decontamination.[7]
-
-
Storage and Disposal : Store the sealed container of contaminated solid waste in the satellite accumulation area for EHS pickup.[7]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound waste.
References
- 1. peptide24.store [peptide24.store]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. mmbio.byu.edu [mmbio.byu.edu]
- 5. puretidestherapy.com [puretidestherapy.com]
- 6. How to Safely Get Rid of Popular Peptides After Your Experiment [ggpeptides.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
